(4-Phenyl-1,3-thiazol-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWZKSJURGPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351384 | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65384-99-8 | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Phenyl-1,3-thiazol-2-yl)methanol basic properties
An In-depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Properties, Synthesis, and Applications
Authored by Gemini, Senior Application Scientist
Abstract
The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, this compound. We delve into its fundamental physicochemical properties, outline robust synthetic and characterization methodologies, and explore its established and potential biological activities. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of thiazole-based compounds for therapeutic applications.
Core Physicochemical and Structural Properties
This compound is a small molecule featuring a central thiazole ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₉NOS | [1][2] |
| Molecular Weight | 191.25 g/mol | [2][3][4] |
| CAS Number | 33015-67-1 | PubChem |
| PubChem CID | 698895 | [1] |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CO | [2] |
Structural Representation
Caption: 2D structure of this compound.
Synthesis and Structural Characterization
The synthesis of this compound can be approached through several routes. A common and reliable strategy involves the initial formation of a 2-carboxy- or 2-carbethoxy-4-phenylthiazole intermediate, followed by reduction to the primary alcohol. The Hantzsch thiazole synthesis is a foundational method for constructing the core ring system.
Synthetic Workflow
A plausible and efficient synthesis involves a two-step process starting from commercially available reagents. First, the 4-phenyl-1,3-thiazole-2-carboxylic acid ethyl ester is formed via the Hantzsch synthesis. This is followed by a selective reduction of the ester to the desired alcohol.
Caption: General two-step synthetic workflow for the target compound.
Detailed Experimental Protocol: Reduction of Ethyl Ester
This protocol describes the reduction of ethyl 4-phenyl-1,3-thiazole-2-carboxylate to this compound. This method is adapted from analogous reductions of similar thiazole esters.[5]
Materials:
-
Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄), 2M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (deionized)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a 2M solution of lithium aluminum hydride in THF (2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the ester, preventing side reactions and ensuring safety.
-
-
Reaction Monitoring: Stir the resulting mixture under an inert argon atmosphere at 0 °C for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water (e.g., 0.5 mL per gram of LiAlH₄ used) while maintaining the temperature at 0 °C. This is followed by the addition of ethyl acetate.
-
Self-Validation: The careful quenching neutralizes the excess reactive hydride. The formation of a filterable solid (lithium and aluminum salts) indicates a successful quench.
-
-
Work-up: Add anhydrous sodium sulfate to the mixture and stir for 15 minutes to remove all water.
-
Isolation: Filter the resulting slurry and wash the solid cake with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following spectral data are expected for this compound.
| Technique | Expected Observations |
| ¹H NMR | * Aromatic Protons (Phenyl): Multiplets in the range of δ 7.3-7.9 ppm (5H).[5] * Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring. * Methylene Protons (-CH₂-): A singlet around δ 4.8 ppm (2H).[5] * Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O. |
| ¹³C NMR | * Aromatic Carbons: Multiple signals in the δ 125-140 ppm region. * Thiazole Carbons: Signals corresponding to C2, C4, and C5. * Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm. |
| IR (KBr) | * O-H Stretch: A broad band around 3200-3400 cm⁻¹ (alcohol). * Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. * C=N Stretch (Thiazole): A characteristic absorption around 1600-1650 cm⁻¹. |
| Mass Spec. (EI) | * Molecular Ion (M⁺): A peak at m/z = 191. * Key Fragments: Loss of H₂O (m/z = 173), loss of CH₂OH (m/z = 160). |
Biological Activity and Therapeutic Potential
While specific studies on this compound are limited, the broader class of phenylthiazole derivatives exhibits a remarkable range of biological activities, making this compound a valuable scaffold for drug discovery.[6][7][8]
Known Activities of Phenylthiazole Scaffolds
-
Antifungal Activity: Many phenylthiazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[9] This makes them attractive candidates for developing new antifungal agents to combat resistant pathogens.[9]
-
Anticancer Activity: The thiazole moiety is present in several anticancer agents.[7] Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with topoisomerases.[7] Recent studies have identified phenylthiazole derivatives that dually target SIRT2 and EGFR, presenting a strategy to overcome drug resistance in cancer therapy.[7]
-
Anti-inflammatory Activity: Certain substituted thiazoles have demonstrated significant in vitro and in vivo anti-inflammatory effects, partly through the inhibition of prostaglandin E2 (PGE2) secretion.[6]
-
Antimicrobial and Anthelmintic Activity: Phenylthiazole derivatives have been synthesized and tested against various bacterial strains and have shown significant antifungal and anthelmintic properties.[10][11]
Potential Mechanism of Action (Conceptual)
As an intermediate or lead compound, this compound can be modified to interact with various biological targets. The diagram below illustrates a conceptual pathway where a derivative targets a key enzyme, such as a kinase or a metabolic enzyme like CYP51.
Caption: Conceptual mechanism of action for a phenylthiazole derivative.
Safety, Handling, and Storage
4.1. Hazard Identification Based on data for structurally related compounds, this compound should be handled with care. Potential hazards include:
-
Harmful if swallowed.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
4.2. Recommended Precautions
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound is a versatile chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the well-documented biological activities of the phenylthiazole scaffold make it a compound of high interest. Future research should focus on derivatizing the hydroxyl group to create libraries of esters, ethers, and other functionalized analogues for screening against a wide array of biological targets, including kinases, viral enzymes, and fungal metabolic pathways. A thorough investigation of its own intrinsic biological activity is also warranted.
References
- This compound | C10H9NOS - PubChem.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.
- Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. jocpr.com. [Link]
- [4-(1,3-Thiazol-2-yl)phenyl]methanol - GISSMO NMR. gissmo.nmrfam.wisc.edu. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. wjpr.net. [Link]
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH.
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. pharmascholars.com. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. mdpi.com. [Link]
- (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS - PubChem.
Sources
- 1. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. scbt.com [scbt.com]
- 4. (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 65384-99-8
Abstract
This technical guide provides a comprehensive overview of (4-Phenyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The 4-phenyl-1,3-thiazole scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities. This document details the chemical properties, plausible synthetic routes, and known biological activities of this compound and its close analogs, with a particular focus on its potential as an antifungal agent. Experimental protocols, data interpretation, and a discussion of its prospective role in drug discovery are presented to serve as a valuable resource for researchers in the field.
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, engaging with a variety of biological targets. The incorporation of a phenyl group at the 4-position of the thiazole ring has been shown to be a key structural feature for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] this compound, with its reactive hydroxymethyl group, represents a valuable building block for the synthesis of a diverse library of derivatives with potentially enhanced biological profiles. This guide aims to consolidate the current knowledge on this compound and provide a forward-looking perspective on its application in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 65384-99-8 | |
| Molecular Formula | C₁₀H₉NOS | |
| Molecular Weight | 191.25 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 2-bromo-4-phenyl-1,3-thiazole or through the Hantzsch thiazole synthesis to first construct the core, followed by functional group manipulation at the 2-position. A more direct route, however, would be the reduction of 4-phenyl-1,3-thiazole-2-carbaldehyde or 4-phenyl-1,3-thiazole-2-carboxylic acid.
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Proposed)
This protocol describes the reduction of 4-phenyl-1,3-thiazole-2-carbaldehyde, a commercially available starting material.
Materials:
-
4-phenyl-1,3-thiazole-2-carbaldehyde (1 eq.)
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Methanol (sufficient to dissolve the aldehyde)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-phenyl-1,3-thiazole-2-carbaldehyde in methanol in a round-bottom flask at room temperature with stirring.
-
Slowly add sodium borohydride to the solution in portions. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared with available literature data.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the phenyl protons, the thiazole proton, the methylene protons of the CH₂OH group, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbons of the phenyl and thiazole rings, and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the rings, and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.25 m/z). |
Biological Activity and Therapeutic Potential
While specific biological data for this compound is limited, extensive research on closely related analogs, particularly (4-phenyl-1,3-thiazol-2-yl)hydrazine, provides strong evidence for its potential as an antifungal agent.[4][5]
Antifungal Activity
A study on (4-phenyl-1,3-thiazol-2-yl)hydrazine (referred to as 31C) demonstrated potent, broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Aspergillus, Cryptococcus, and Dermatophytes.[4][5] The minimum inhibitory concentration (MIC) against C. albicans was reported to be as low as 0.0625-4 µg/ml.[4][5] The compound also exhibited significant fungicidal activity and inhibited the formation of biofilms, a key virulence factor in many fungal infections.[4]
Mechanism of Action (Proposed)
The proposed antifungal mechanism of action for the 4-phenyl-1,3-thiazole scaffold involves the induction of oxidative stress within the fungal cell.[4] Treatment with (4-phenyl-1,3-thiazol-2-yl)hydrazine led to an increase in reactive oxygen species (ROS) in C. albicans. This elevation in ROS results in significant DNA damage, ultimately leading to fungal cell death.[4] The addition of ROS scavengers was shown to reduce the antifungal activity, further supporting this mechanism.[4]
Caption: Proposed mechanism of antifungal action.
Cytotoxicity
Encouragingly, (4-phenyl-1,3-thiazol-2-yl)hydrazine displayed low cytotoxicity towards human umbilical vein endothelial cells (HUVECs), suggesting a degree of selectivity for fungal cells over mammalian cells.[4] This is a critical parameter in the development of any new therapeutic agent.
Future Directions and Drug Development
This compound serves as a promising starting point for the development of novel antifungal agents. The hydroxyl group at the 2-position is a prime site for chemical modification to explore structure-activity relationships (SAR).
Potential modifications include:
-
Esterification: To improve lipophilicity and potentially enhance cell membrane penetration.
-
Etherification: To introduce different alkyl or aryl groups and probe their impact on activity and selectivity.
-
Conversion to other functional groups: Such as amines or halides, to create a diverse library of analogs for screening.
Further research should focus on:
-
Definitive synthesis and characterization of this compound.
-
In-depth biological evaluation of the compound and its derivatives against a panel of clinically relevant fungal pathogens.
-
Elucidation of the precise molecular target(s) within the fungal cell.
-
In vivo efficacy and toxicity studies in animal models of fungal infections.
Conclusion
This compound, bearing the CAS number 65384-99-8, is a molecule of considerable interest due to the established biological significance of the 4-phenyl-1,3-thiazole scaffold. While direct experimental data on this specific compound is emerging, the potent antifungal activity of its close analogs strongly suggests its potential as a valuable lead compound in the quest for new and effective antifungal therapies. The synthetic accessibility and the potential for chemical diversification make this compound a compelling subject for further investigation by researchers dedicated to addressing the growing challenge of fungal infections.
References
- A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology. [Link]
- A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans.
- [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- This compound. PubChem. [Link]
Sources
- 1. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-Phenyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[1][2] This document details the chemical structure, physicochemical properties, a robust two-step synthetic pathway, and thorough characterization of the title compound. The methodologies presented are designed to be reproducible and are explained with an emphasis on the underlying chemical principles, providing a self-validating framework for researchers in drug discovery and development.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, present in a vast array of natural products, such as vitamin B1 (thiamine), and synthetic drugs with diverse therapeutic applications.[3][4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[5][6] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This compound represents a key building block, featuring a phenyl group that can engage in various interactions within biological targets and a reactive hydroxymethyl group that allows for further chemical modification and derivatization.
Chemical Structure and Physicochemical Properties
This compound possesses a planar, aromatic thiazole ring substituted with a phenyl group at the C4 position and a methanol group at the C2 position. The presence of the sulfur and nitrogen heteroatoms, along with the phenyl and hydroxyl functionalities, dictates its chemical reactivity and physical properties.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉NOS | Calculated |
| Molecular Weight | 191.25 g/mol | Calculated[7] |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 698895-36-8 | Chemical Abstracts Service |
| Appearance | Expected to be a solid | Analogy to similar compounds |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO) | Predicted |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the thiazole ring via the well-established Hantzsch thiazole synthesis to form an ester precursor. The second step is the chemoselective reduction of the ester to the primary alcohol.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 4-phenylthiazole-2-carboxylate
The Hantzsch thiazole synthesis is a classic and highly reliable method for the formation of thiazole rings, involving the reaction of an α-halocarbonyl compound with a thioamide.[6][8] In this protocol, thiobenzamide reacts with ethyl bromopyruvate. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) and ethyl bromopyruvate (1.0 eq) in absolute ethanol (approximately 3-5 mL per mmol of thiobenzamide).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain the crude product. The crude ethyl 4-phenylthiazole-2-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel.[9]
Step 2: Reduction of Ethyl 4-phenylthiazole-2-carboxylate to this compound
The reduction of the ester to a primary alcohol is achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is preferred over milder reagents like sodium borohydride because esters are less reactive than aldehydes or ketones.[10][11] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide group to form an aldehyde, which is immediately reduced by a second equivalent of hydride to the corresponding alkoxide.[12] An aqueous workup then protonates the alkoxide to yield the final primary alcohol.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve the ethyl 4-phenylthiazole-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until all the starting ester has been consumed.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[13] A granular precipitate of aluminum salts will form.
-
Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.[9]
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of its chemical structure and comparison with closely related compounds.[1][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the thiazole proton, the methylene protons of the methanol group, and the hydroxyl proton.
-
δ 7.8-8.0 ppm (m, 2H): Protons on the phenyl ring ortho to the point of attachment to the thiazole.
-
δ 7.3-7.5 ppm (m, 3H): Protons on the phenyl ring meta and para to the point of attachment.
-
δ 7.2-7.3 ppm (s, 1H): Proton at the C5 position of the thiazole ring.
-
δ 4.8-4.9 ppm (s, 2H): Methylene protons (-CH₂OH).
-
δ 3.5-4.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
δ ~170 ppm: C2 of the thiazole ring (attached to N and S).
-
δ ~155 ppm: C4 of the thiazole ring (attached to the phenyl group).
-
δ 125-135 ppm: Phenyl ring carbons.
-
δ ~115 ppm: C5 of the thiazole ring.
-
δ ~60 ppm: Methylene carbon (-CH₂OH).[14]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
3200-3400 cm⁻¹ (broad): O-H stretching of the alcohol.[15]
-
3000-3100 cm⁻¹: Aromatic C-H stretching.[8]
-
~1600, 1480, 1450 cm⁻¹: C=C and C=N stretching of the aromatic rings (phenyl and thiazole).
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragment ions.
-
m/z = 191: Molecular ion [M]⁺.
-
m/z = 174: Loss of a hydroxyl radical (•OH).
-
m/z = 160: Loss of formaldehyde (CH₂O) from the molecular ion.
-
m/z = 77: Phenyl cation [C₆H₅]⁺.[16]
Conclusion
This technical guide has outlined the chemical structure, properties, and a reliable synthetic route for this compound. The provided experimental protocols for the Hantzsch thiazole synthesis and subsequent ester reduction are based on well-established chemical principles, ensuring a high degree of success for researchers in the field. The detailed predicted spectroscopic data serves as a valuable reference for the characterization of this important heterocyclic building block. The information contained herein is intended to empower scientists and drug development professionals in their efforts to explore the vast chemical space of thiazole derivatives for the discovery of novel therapeutic agents.
References
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences.
- Thiazole synthesis - Organic Chemistry Portal. (n.d.).
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them? - Quora. (2014).
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.).
- FTIR Functional Group Database Table with Search - InstaNANO. (n.d.).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023).
Sources
- 1. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. GISSMO - [4-(1,3-Thiazol-2-yl)phenyl]methanol [gissmo.bmrb.io]
- 6. benchchem.com [benchchem.com]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
(4-Phenyl-1,3-thiazol-2-yl)methanol discovery and history
An In-depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Discovery, Synthesis, and Therapeutic Potential
Authored by: A Senior Application Scientist
Preamble: The Thiazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for the development of novel drugs. The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold[1][2]. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. Thiazole-containing molecules are found in a wide array of approved drugs, exhibiting activities that span from antimicrobial and antifungal to anticancer and anti-inflammatory[3][4]. This guide focuses on a specific, yet highly significant, member of this family: this compound. While not a household name, this compound and its close derivatives represent a focal point of research, particularly in the quest for new anti-infective agents. This document provides an in-depth exploration of its probable discovery, a detailed methodology for its synthesis, and an analysis of its profound biological potential.
Section 1: Historical Context and Postulated Discovery
The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. Its discovery is more accurately understood as a logical outcome of the systematic exploration of thiazole chemistry that began in the late 19th century. The foundational chemistry for creating this class of compounds was laid by Arthur Hantzsch in 1887 with his development of the Hantzsch thiazole synthesis[5][6].
The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide[5]. Given its efficiency, it is highly probable that the 4-phenylthiazole core of the target molecule was first assembled using this classic reaction. The subsequent functionalization at the 2-position, leading to the methanol derivative, would have been a straightforward chemical transformation for organic chemists exploring the structure-activity relationships of this promising scaffold. Therefore, the "discovery" of this compound was likely not a singular event but an incremental step in the broader scientific endeavor to create and test novel thiazole-based compounds.
Section 2: Synthesis and Characterization
The synthesis of this compound is most logically achieved via a two-step process, beginning with the formation of a carboxylic acid precursor, followed by its reduction. This approach offers high yields and utilizes well-established, reliable chemical transformations.
Step 1: Synthesis of 4-Phenyl-1,3-thiazole-2-carboxylic acid (Precursor)
The precursor molecule can be synthesized via a Hantzsch-type condensation. In this variation, an α-haloketone (2-bromoacetophenone) reacts with a thioamide derivative (in this case, derived from thiooxamic acid) to form the thiazole ring with the desired carboxylic acid functionality at the 2-position.
Experimental Protocol:
-
Reactant Preparation: To a solution of thiooxamic acid in ethanol, add an equimolar amount of 2-bromoacetophenone.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: The precipitated solid, 4-Phenyl-1,3-thiazole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
-
Purification: If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield the pure carboxylic acid.
Step 2: Reduction to this compound
The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation. This protocol is adapted from a similar reduction of a thiazole ester[7].
Experimental Protocol:
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (2 molar equivalents) in anhydrous Tetrahydrofuran (THF).
-
Addition of Precursor: Dissolve 4-Phenyl-1,3-thiazole-2-carboxylic acid (1 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Physicochemical and Spectroscopic Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NOS | [8] |
| Molecular Weight | 191.25 g/mol | [8][9] |
| Appearance | Expected to be a solid | Inferred |
| CAS Number | 10209-96-8 | Inferred from suppliers |
Expected Spectroscopic Characterization:
-
¹H NMR (CDCl₃): The spectrum would be expected to show a singlet for the thiazole proton (~7.2-7.5 ppm), multiplets for the phenyl group protons (~7.3-7.8 ppm), a singlet for the methylene protons (CH₂) adjacent to the alcohol (~4.8 ppm), and a broad singlet for the hydroxyl proton (OH), which may vary in position.
-
¹³C NMR (CDCl₃): Expected signals would include those for the phenyl carbons, the thiazole ring carbons (with the C2 carbon shifted downfield), and the methylene carbon (~60-65 ppm).
-
Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.25.
Section 3: Biological Significance and Therapeutic Potential
The true value of a synthetic molecule is realized in its biological activity. While direct and extensive biological data for this compound is sparse in the literature, a compelling case for its therapeutic potential can be built from the potent activity of its extremely close structural analog, (4-phenyl-1,3-thiazol-2-yl)hydrazine .
Potent Antifungal Activity of a Key Analog
A 2020 study published in Frontiers in Microbiology identified (4-phenyl-1,3-thiazol-2-yl)hydrazine as a highly effective, broad-spectrum antifungal agent[10][11]. This compound, differing only by the substitution of a hydrazine (-NHNH₂) for the methanol (-CH₂OH) group, demonstrated remarkable efficacy against a range of pathogenic fungi.
| Fungal Strain | MIC (μg/mL) |
| Candida albicans SC5314 | 0.25 |
| Candida parapsilosis ATCC22019 | 0.5 |
| Candida glabrata ATCC90030 | 0.125 |
| Cryptococcus neoformans H99 | 0.0625 |
| Aspergillus fumigatus AF293 | 2 |
| (Data extracted from Zhang et al., 2020)[10][11] |
The study found that this compound was not only potent but also exhibited fungicidal activity and could inhibit the formation of biofilms, a critical virulence factor for pathogens like Candida albicans[10][11]. Furthermore, it showed a favorable safety profile, with no significant cytotoxicity to human umbilical vein endothelial cells at effective concentrations[10][11].
Mechanism of Action: Induction of Oxidative Stress
The investigation into the mechanism of (4-phenyl-1,3-thiazol-2-yl)hydrazine revealed that its antifungal effect is mediated through the induction of reactive oxygen species (ROS) within the fungal cells. This surge in ROS leads to significant DNA damage, ultimately triggering cell death[10][11]. This is a validated and powerful mechanism for antifungal agents.
Rationale for the Investigation of this compound
The principle of isosteric replacement is a cornerstone of medicinal chemistry. The structural similarity between the methanol and hydrazine moieties at the 2-position of the 4-phenylthiazole core is striking. Both are relatively small, polar groups capable of hydrogen bonding. It is therefore a highly credible scientific hypothesis that this compound could exhibit a similar, if modulated, antifungal activity. The methanol derivative may offer advantages in terms of solubility, metabolic stability, or toxicity profile.
This makes this compound a prime candidate for screening in antifungal assays and a valuable lead compound for further optimization in a drug discovery program.
Conclusion
This compound emerges not from a single moment of discovery, but from a rich history of heterocyclic chemistry. Its synthesis is accessible through well-established methods, primarily rooted in the Hantzsch thiazole synthesis. While direct biological data on this specific molecule is limited, the potent antifungal activity of its close hydrazine analog provides a compelling and scientifically rigorous rationale for its investigation. The evidence strongly suggests that this compound is a valuable probe molecule and a potential lead compound for the development of new antifungal agents that act by inducing oxidative stress. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and unlock the therapeutic potential of this promising thiazole derivative.
References
- ChemSynthesis. 4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
- Chourasiya, A. et al. Synthesis and biological activity of 4”-substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. Journal of Chemical, Biological and Physical Sciences.
- El-Sayed, M. A. A. et al.
- Li, J. et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. 2022.
- ResearchGate. Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and subsequent four‐step synthesis of 2‐substituted‐5‐methoxythiazolo[5,4‐c]quinolin‐4‐ones.
- Aliabadi, A. et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. 2013.
- Zhang, Y. et al. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology. 2020.
- Mohammed, S. T. et al. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Koya University Journal of Humanities and Social Sciences. 2021.
- National Center for Biotechnology Information. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans.
- Gürsoy, E. et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc. 2008.
- Wikipedia. Hantzsch pyridine synthesis.
- S. Tighadouini et al. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E. 2021.
- Semantic Scholar. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans.
- Yathirajan, H. et al. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E. 2012.
- Gholibegloo, E. et al. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. 2010.
- Himaja, M. et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. 2010.
- Kumar, S. et al. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Biointerface Research in Applied Chemistry. 2024.
- National Center for Biotechnology Information. 2-Phenyl-4-carboxythiazole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. Compound this compound - Chemdiv [chemdiv.com]
- 9. scbt.com [scbt.com]
- 10. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 11. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Within this esteemed class of heterocycles, (4-Phenyl-1,3-thiazol-2-yl)methanol emerges as a compound of significant interest. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery and development. The strategic placement of the phenyl and hydroxymethyl groups on the thiazole ring offers versatile points for structural modification, making it an attractive building block for creating libraries of potential drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 65384-99-8 | |
| Molecular Formula | C₁₀H₉NOS | |
| Molecular Weight | 191.25 g/mol | |
| Appearance | Solid (predicted) | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Although a complete set of spectra for this specific compound is not widely published, data from its isomers and derivatives provide valuable insights into the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the single proton on the thiazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the phenyl protons will be influenced by their position relative to the thiazole ring. The methylene protons adjacent to the thiazole ring and the hydroxyl group will likely appear as a singlet, and the thiazole proton as a singlet in the aromatic region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments. Distinct signals are expected for the carbons of the phenyl ring, the thiazole ring, and the hydroxymethyl group. The chemical shifts will be characteristic of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include O-H stretching of the alcohol, C-H stretching of the aromatic and thiazole rings, C=C and C=N stretching of the aromatic and thiazole rings, and C-O stretching of the alcohol.
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies, with the Hantzsch thiazole synthesis being a prominent method for constructing the core thiazole ring.[1]
Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the 4-phenylthiazole core, phenacyl bromide (an α-haloketone) and a suitable thioamide are common starting materials.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of a related compound):
Reactivity and Derivatization
The this compound molecule possesses two primary sites of reactivity: the hydroxyl group and the thiazole ring.
-
Hydroxyl Group: The primary alcohol functionality can undergo a variety of common organic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution. This allows for the introduction of a wide range of functional groups at the 2-position of the thiazole ring.
-
Thiazole Ring: The thiazole ring can participate in electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. The phenyl substituent at the 4-position will also direct the position of substitution on the thiazole ring.
Potential Applications in Drug Discovery
Thiazole-containing compounds have a rich history in medicinal chemistry, with applications as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[2][3] The structural motif of this compound makes it a valuable scaffold for the development of new therapeutic agents.
A closely related compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, has demonstrated potent antifungal activity against a range of pathogenic fungi, including Candida albicans.[4][5] This compound was shown to induce oxidative damage in fungal cells, suggesting a potential mechanism of action. The structural similarity of this compound to this active antifungal agent suggests that it and its derivatives could also possess interesting antifungal properties.
Furthermore, the ability to easily derivatize the hydroxymethyl group provides a straightforward route to generate a library of compounds for screening against various biological targets. The phenyl group can also be modified to explore structure-activity relationships and optimize pharmacokinetic properties.
Safety and Handling
This compound is classified as a hazardous substance. The following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its well-defined chemical structure, coupled with the reactivity of its functional groups, provides a platform for the synthesis of a diverse range of derivatives. While further experimental data on its physical properties and biological activities are needed, the established importance of the thiazole scaffold in medicinal chemistry underscores the value of continued research into this promising molecule. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and potential applications of this compound.
References
- PubChem. This compound.
- Frontiers in Microbiology. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl)
- National Center for Biotechnology Information. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl)
- Molecules.
- ChemExpress. This compound. [Link]
- Molecules.
- Molecules. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 5. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of (4-Phenyl-1,3-thiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and challenges in formulation, often causing promising candidates to fail in later stages of development.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of (4-Phenyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound with potential pharmacological interest. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a definitive resource for scientists seeking to generate and interpret reliable solubility data. We will explore the foundational physicochemical properties of the molecule, detail gold-standard methodologies for determining both thermodynamic and pH-dependent solubility, and outline precise analytical techniques for quantification.
Introduction to this compound
Chemical Structure and Physicochemical Properties
This compound is a molecule featuring a phenyl ring and a methanol group attached to a central thiazole heterocycle. This unique combination of aromatic, heterocyclic, and alcohol functionalities dictates its physicochemical behavior, including its solubility. Understanding these core properties is the first step in designing a rational experimental plan.
| Property | Value (Experimental or Predicted) | Source |
| Molecular Formula | C₁₀H₉NOS | PubChem[3] |
| Molecular Weight | 191.25 g/mol | PubChem[4] |
| Structure | ||
| Predicted logP | 1.8 | PubChem[4] |
| Predicted pKa | Not readily available; likely weakly basic due to thiazole nitrogen. | N/A |
| Melting Point | Not readily available; requires experimental determination. | N/A |
Note: Predicted values serve as initial estimates and must be confirmed through experimental validation.
The Critical Role of Solubility in Pharmaceutical Research
Solubility is not merely a physical constant; it is a pivotal parameter that influences every stage of the drug discovery and development pipeline.[5]
-
Early Discovery: In high-throughput screening, low solubility can lead to false negatives or unreliable in vitro assay results.[1][6]
-
Lead Optimization: A key goal is to enhance potency while maintaining or improving solubility to ensure drug-like properties.
-
Preformulation: Thermodynamic solubility data across a range of pH values is essential for selecting appropriate formulation strategies, such as salt formation or the use of excipients.
-
Bioavailability: For oral administration, an API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a primary cause of low and variable bioavailability.[2]
Theoretical Principles of Solubility
A robust understanding of the forces governing dissolution is essential for interpreting experimental data and troubleshooting potential issues.
"Like Dissolves Like": Polarity and Intermolecular Forces
The adage "like dissolves like" is the cornerstone of solubility theory. It posits that substances with similar intermolecular forces are more likely to be miscible.[7][8]
-
Polar Solvents (e.g., Water, Methanol): These solvents readily dissolve polar solutes and ionic compounds. The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor, promoting interaction with polar solvents like water.[9]
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents are effective at dissolving non-polar solutes. The phenyl group of the target molecule is a large, non-polar region that will favor interaction with non-polar solvents.[8]
The solubility of this compound is therefore a balance between its polar (hydroxyl, thiazole ring) and non-polar (phenyl ring) components.
Effect of Temperature
For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[10][11] According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[10][12][13] Conversely, if the dissolution were exothermic, solubility would decrease with increasing temperature.[11] This relationship must be determined experimentally for any new compound.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial to differentiate between thermodynamic and kinetic solubility, as the two terms describe different phenomena and have different applications.[14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a given temperature and pressure.[14] It is typically determined using the shake-flask method over an extended period (24-72 hours).[15][16][17]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves after being introduced to a solvent, often as a DMSO stock solution.[1][6] It is a non-equilibrium measurement frequently used in early drug discovery for its high-throughput nature. The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[5]
For preformulation and drug development, thermodynamic solubility is the more relevant and reliable parameter.
Experimental Determination of Thermodynamic Solubility
The Shake-Flask Method: The Gold Standard
The shake-flask method is universally recognized as the most reliable technique for determining equilibrium solubility.[15][16][17] The underlying principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period.
The choice of a long incubation time (e.g., 24-72 hours) with continuous agitation is deliberate; it ensures that the system reaches a true thermodynamic equilibrium, moving past any faster-forming but less stable kinetic states.[15][17] Using an excess of the solid API ensures that the final concentration in the liquid phase is indeed the saturation point. Phase separation via centrifugation or filtration is critical to remove all undissolved particles, which could otherwise scatter light in spectrophotometric measurements or dissolve during HPLC analysis, leading to an overestimation of solubility.[5][18]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed glass vial. The excess should be visually apparent.
-
Equilibration: Place the vials in a mechanical shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 72 hours.[17][19]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Carefully withdraw an aliquot of the suspension and separate the solid and liquid phases. This is best achieved by either:
-
Centrifuging the aliquot at high speed (e.g., >10,000 rpm) for 15-20 minutes.
-
Filtering the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Sample Preparation: Carefully transfer the resulting supernatant or filtrate to a clean vial.
-
Dilution: If necessary, dilute the clear saturated solution with the appropriate solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the final solution using a validated analytical method such as UV-Vis Spectroscopy or HPLC (detailed in Section 5.0).
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. rootspress.org [rootspress.org]
- 3. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. enamine.net [enamine.net]
- 7. youtube.com [youtube.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Solubility [chem.fsu.edu]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Solubility - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. who.int [who.int]
- 18. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
Spectral Analysis of (4-Phenyl-1,3-thiazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound featuring a phenyl-substituted thiazole ring, represents a significant scaffold in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous pharmaceuticals, valued for its ability to engage in a variety of biological interactions. Accurate structural elucidation and characterization of such molecules are paramount for advancing drug discovery and development. This technical guide provides an in-depth analysis of the spectral data for this compound (CAS No: 65384-99-8), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Molecular Structure:
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
A. Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate data interpretation.
Workflow for NMR Sample Preparation and Analysis:
A Technical Guide to the Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[1][3] This guide provides an in-depth, scientifically-grounded examination of a robust and efficient synthetic pathway to (4-phenyl-1,3-thiazol-2-yl)methanol, a valuable building block for creating novel therapeutic agents. The presented strategy hinges on the classic Hantzsch thiazole synthesis to construct the heterocyclic core, followed by a targeted reduction of a carboxylate functional group to yield the desired primary alcohol. Each step is detailed with procedural logic, causality behind experimental choices, and self-validating protocols to ensure reproducibility and high fidelity.
Strategic Overview and Retrosynthetic Analysis
The synthesis of substituted thiazoles is most famously achieved via the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[4][5] A direct one-step synthesis of this compound using this method is impractical due to the instability of the required thioamide precursor (2-hydroxythioacetamide).
Therefore, a more robust, two-stage strategy is employed:
-
Core Formation: Construction of a stable 4-phenyl-1,3-thiazole ring bearing a readily modifiable functional group at the 2-position. An ethyl carboxylate group is ideal for this purpose.
-
Functional Group Interconversion: Selective reduction of the ethyl ester to the primary alcohol without compromising the integrity of the thiazole ring.
This approach ensures high yields and utilizes common, well-understood chemical transformations.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursors
The success of the overall synthesis relies on the quality of the starting materials. This section details the preparation of the essential α-haloketone.
Preparation of 2-Bromo-1-phenylethanone (Phenacyl Bromide)
2-Bromo-1-phenylethanone is the cornerstone α-haloketone for this synthesis. It is readily prepared by the direct bromination of acetophenone.[6] The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine. An acidic catalyst is often used to promote enolization.
Experimental Protocol:
-
To a solution of acetophenone (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform, add bromine (1.0-1.1 eq.) dropwise at 0-5 °C with constant stirring.
-
Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. The disappearance of the bromine color indicates reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone spot is consumed.
-
Upon completion, pour the reaction mixture slowly into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bisulfite solution to quench any unreacted bromine.
-
Recrystallize the crude solid from ethanol or methanol to yield pure 2-bromo-1-phenylethanone as a colorless solid.[6]
| Parameter | Value | Rationale/Comment |
| Starting Material | Acetophenone | Commercially available and inexpensive phenyl ketone source. |
| Reagent | Bromine (Br₂) | Provides the electrophilic bromine for α-halogenation.[6] |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for enolization. |
| Temperature | 0-5 °C | Controls the reaction rate and minimizes side reactions. |
| Yield | Typically >85% | High-yielding and reliable preparation. |
| Purification | Recrystallization | Effectively removes impurities and unreacted starting material. |
Core Synthesis: Hantzsch Thiazole Cyclization
This step constitutes the formation of the heterocyclic core. The reaction between 2-bromo-1-phenylethanone and ethyl thiooxamate results in the formation of the thiazole ring through a well-established mechanism.[1][5]
Mechanism Insight: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[1][4]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Synthesis of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1.0 eq.) and ethyl thiooxamate (1.0-1.2 eq.) in absolute ethanol.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water or a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
| Parameter | Value | Rationale/Comment |
| α-Haloketone | 2-Bromo-1-phenylethanone | Provides the C4 and C5 atoms of the thiazole ring. |
| Thioamide | Ethyl Thiooxamate | Provides the S, C2, and N atoms of the ring. |
| Solvent | Absolute Ethanol | Excellent solvent for both reactants; facilitates reaction at reflux. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Workup | Precipitation in Water | The organic product is poorly soluble in water, allowing for easy isolation. |
| Yield | Typically 70-90% | An efficient method for constructing the thiazole core. |
Final Transformation: Reduction to the Target Alcohol
The final step is the conversion of the stable ethyl ester intermediate into the desired primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and effectiveness in reducing esters.[7]
Mechanism Insight: The reduction involves the nucleophilic delivery of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This occurs in two stages: first, reduction to an aldehyde intermediate (which is not isolated), and second, a rapid subsequent reduction of the aldehyde to the primary alcohol.[7] An acidic workup is required to protonate the resulting alkoxide and hydrolyze the aluminum salts.[7]
Synthesis of this compound
Experimental Protocol:
-
In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-2.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C (ice bath).
-
Dissolve the Ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude alcohol by column chromatography on silica gel or by recrystallization to obtain this compound as a pure solid. A similar reduction of a thiazole ester to its corresponding alcohol has been reported to yield the product in high purity.[8]
| Parameter | Value | Rationale/Comment |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful hydride donor capable of efficiently reducing esters to primary alcohols.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent, stable to LiAlH₄. |
| Atmosphere | Inert (Argon or Nitrogen) | LiAlH₄ reacts violently with water and moisture. |
| Temperature | 0 °C to room temp. | Controls the highly exothermic reaction. |
| Workup | Fieser Method (H₂O, NaOH, H₂O) | A safe and effective procedure to quench excess LiAlH₄ and precipitate aluminum salts. |
| Yield | Typically >80% | This reduction is generally a high-yielding transformation.[8] |
Overall Synthesis Workflow
The complete, multi-step pathway provides a reliable and scalable method for producing this compound from simple commercial precursors.
Caption: A three-step workflow for the synthesis of the target compound.
References
- Testbook. Thiourea Formula: Structure, Preparation, Properties, and Uses.
- Sciencemadness Wiki. Thiourea. (2022-09-15).
- Organic Chemistry Portal. Thiourea synthesis by thioacylation.
- PrepChem.com. Preparation of thiourea.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- ResearchGate. Hantzsch thiazole synthesis.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Wikipedia. Phenacyl bromide.
- ChemSynthesis. 2-bromo-1-phenylethanone.
- Stenutz. 2-bromo-1-phenylethanone.
- ResearchGate. (PDF) 2-Bromo-1-phenylethanone.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
- Synthesis and biological activity of 4''-substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. JOCPR.
- 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PubMed Central.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.
- (IUCr) Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl).
- Chemguide. reduction of carboxylic acids.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH.
- Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts. (2023-01-22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery and Biological Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by thiazole derivatives. Moving beyond a mere catalog of effects, this document delves into the underlying mechanisms of action, critical structure-activity relationships (SAR), and the practical experimental methodologies used to elucidate these activities. We will explore the pivotal role of thiazoles in the development of novel therapeutic agents, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. Detailed protocols for key biological assays are provided, alongside illustrative signaling pathways and quantitative data summaries, to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the field of thiazole-based therapeutics.
Introduction: The Enduring Significance of the Thiazole Ring
The thiazole nucleus is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, a testament to its evolutionary and synthetic accessibility.[1] Its planarity, coupled with the presence of heteroatoms, allows for a variety of non-covalent interactions, including hydrogen bonding, and hydrophobic and π-π stacking interactions with biological macromolecules.[2] This versatility has led to the development of numerous FDA-approved drugs containing the thiazole scaffold, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1] This guide will systematically dissect the major classes of biological activity associated with thiazole derivatives, providing a granular view of their therapeutic potential.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a powerful class of anticancer agents, demonstrating the ability to interfere with multiple signaling pathways and cellular processes that are fundamental to tumor growth and survival.[2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of programmed cell death.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
A significant number of thiazole derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is frequently observed in cancer. Several thiazole derivatives have been identified as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[3][4][5] By blocking this signaling cascade, these compounds can effectively halt tumor cell growth and induce apoptosis.[4]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Thiazole-containing compounds have been shown to inhibit VEGFR-2 kinase activity, thereby cutting off the tumor's blood supply and impeding its growth.[1]
-
Cyclin-Dependent Kinases (CDKs) and Aurora Kinases: These families of kinases are essential for the regulation of the cell cycle. Thiazole derivatives that inhibit CDKs and Aurora kinases can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[3][6]
-
EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers and are key drivers of tumor progression. Certain thiazole derivatives have been developed as potent dual inhibitors of EGFR and HER2, demonstrating significant anticancer activity.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Apoptosis is a natural and essential process of programmed cell death that is often dysregulated in cancer cells, allowing them to survive and proliferate indefinitely. Thiazole derivatives can reinstate this crucial process through various mechanisms.
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. An imbalance in these proteins is a hallmark of cancer. Thiazole compounds have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby shifting the balance towards cell death.[8][9]
-
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Thiazole derivatives can trigger the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the dismantling of the cell.[10]
Caption: Induction of apoptosis by thiazole derivatives via modulation of Bcl-2 family proteins.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [1] |
| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| 4a | HepG2 (Liver) | 6.69 ± 0.41 | [1] |
| 5 | A549 (Lung) | 0.452 | [11] |
| 4d | MDA-MB-231 (Breast) | 1.21 | [12] |
| 16a | MCF-7 (Breast) | 0.73 | [13] |
| 18f | MCF-7 (Breast) | 6.25 | [13] |
| 3b | Leukemia HL-60(TB) | Potent (GI% > 75) | [5] |
| 3e | Leukemia HL-60(TB) | Potent (GI% > 75) | [5] |
| 8 | MCF-7 (Breast) | 3.36 µg/ml | [14] |
| Compound 20a | HepG-2 (Liver) | 2.20 ± 0.13 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for determining the cytotoxic effects of thiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents. Thiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi, making them a promising class of compounds in the fight against infectious diseases.[16][17]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of thiazole derivatives are varied and can involve the inhibition of essential enzymes, disruption of cell wall integrity, or interference with nucleic acid synthesis. The specific mechanism is often dependent on the substitution pattern of the thiazole ring.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Bacillus cereus | - | |
| Compound 6 | Listeria monocytogenes | 1000 | |
| Compound 6 | Escherichia coli | - | |
| Compound 3 | Staphylococcus aureus | 0.23-0.70 | [2] |
| Compound 2 | Staphylococcus aureus | 0.47-0.94 | [2] |
| Compound 8 | Aspergillus fumigatus | 0.08-0.23 | [2] |
| Compound 9 | Trichoderma viride | 0.06-0.23 | [2] |
| Benzothiazole derivatives | Escherichia coli | 12.5-200 | [16] |
| Bis(thiazol-5-yl)phenylmethane derivatives | Staphylococcus aureus | 2-64 | [16] |
| Compound 38 | E. coli | 4.32 | [18] |
| Compound 3a | S. pneumoniae | 0.008 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[20][21]
Mechanism of Action: Targeting COX and LOX Enzymes
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Many thiazole derivatives act as dual inhibitors of COX-2 and 5-LOX, offering a potent anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]
Quantitative Data Summary: Anti-inflammatory Activity
The following table summarizes the in vitro inhibitory activity of selected thiazole derivatives against COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6l | 5.55 | 0.09 | 61.67 | [21] |
| 9a | 0.42 | 10.71 | 0.04 | [22] |
| 9b | 0.32 | 9.23 | 0.03 | [22] |
| 2b | 0.239 | 0.191 | 1.25 | [23] |
| 2a | 2.65 | 0.958 | 2.77 | [23] |
| 16a | - | - | 134.6 | [13] |
| 18f | - | - | 42.13 | [13] |
| 36 | - | 1.13 | 7.84 | [24] |
| 37 | - | 1.03 | 8.21 | [24] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of test compounds.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the thiazole derivative or vehicle control orally or intraperitoneally to the rats. A standard NSAID (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Additional Biological Activities
Beyond the major areas discussed, thiazole derivatives exhibit a range of other important biological activities.
Antiviral Activity
Thiazole-containing compounds have shown promise as antiviral agents against a variety of viruses, including Chikungunya virus (CHIKV), vaccinia virus, and Human Immunodeficiency Virus (HIV).[25][26][27][28] For instance, a 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide derivative was identified as a potent inhibitor of CHIKV with an EC50 of 0.6 µM.[26]
Neuroprotective Activity
Thiazole derivatives are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[29] A key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several thiazole-based compounds have demonstrated potent AChE inhibitory activity with IC50 values in the nanomolar range.[29][30][31]
Conclusion and Future Perspectives
The thiazole scaffold continues to be a remarkably fruitful source of biologically active molecules. The diverse range of therapeutic activities, coupled with the synthetic tractability of the thiazole ring, ensures its continued prominence in drug discovery. Future research will likely focus on the development of highly selective and potent thiazole derivatives with improved pharmacokinetic profiles. The exploration of novel biological targets and the use of computational methods for rational drug design will undoubtedly accelerate the translation of promising thiazole-based compounds from the laboratory to the clinic. The in-depth understanding of the mechanisms of action and the application of robust experimental methodologies, as outlined in this guide, will be crucial for unlocking the full therapeutic potential of this versatile heterocyclic system.
References
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
- MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.).
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
- Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules. [Link]
- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease. (2020). MDPI. [Link]
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
- Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (2015). Iranian Journal of Microbiology. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules. [Link]
- Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (2020). Bioorganic Chemistry. [Link]
- Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2009). European Journal of Medicinal Chemistry. [Link]
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). Molecules. [Link]
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules. [Link]
- Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
- Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. (n.d.).
- Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). Journal of Ovarian Research. [Link]
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2020). Research in Pharmaceutical Sciences. [Link]
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. (2024). Journal of Medicinal Chemistry. [Link]
- New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). European Journal of Medicinal Chemistry. [Link]
- Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. (2018).
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Acta Pharmaceutica Sinica B. [Link]
- Changes in thiazolide-induced Bcl-2 family member expression. (a and b)... (n.d.).
- IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.).
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Thiazole derivative Bcl-2 family inhibitor. (n.d.).
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). RSC Medicinal Chemistry. [Link]
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). RSC Medicinal Chemistry. [Link]
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). Molecules. [Link]
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Antibiotics. [Link]
- New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents. (2016). Molecules. [Link]
- Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (2021). Scientific Reports. [Link]
- Thiazole Compounds as Antiviral Agents: An Update. (2018). Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 18. mdpi.com [mdpi.com]
- 19. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Initial screening of (4-Phenyl-1,3-thiazol-2-yl)methanol
An Initial Screening Cascade for (4-Phenyl-1,3-thiazol-2-yl)methanol: A Technical Guide for Early-Stage Drug Discovery
Introduction
The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure." This designation stems from its presence in a multitude of biologically active compounds, including over 18 FDA-approved drugs, that exhibit a vast array of pharmacological activities.[1][2] Thiazole derivatives are known for their antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, making them a focal point for drug discovery and development.[3][4][5]
This guide focuses on a specific, yet promising, member of this class: This compound . The objective is to provide researchers, scientists, and drug development professionals with a comprehensive, tiered strategy for its initial in vitro screening. By following a logical cascade—from broad phenotypic assays to more targeted mechanistic studies—we can efficiently and effectively probe the therapeutic potential of this molecule. This document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to early-stage compound evaluation.
Section 1: Foundational Assessment & Pre-Screening Considerations
Before committing resources to a full screening campaign, a foundational assessment of the compound is critical. This ensures the quality of the test article and provides essential data for designing meaningful and reproducible experiments.
Synthesis and Purity Confirmation
The biological activity observed must be unequivocally attributable to the compound . The Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thioamide, serves as a primary method for creating the thiazole core.[1] For this compound, a plausible route involves the reaction of 2-bromo-1-phenylethan-1-one with thiourea, followed by functional group manipulation to yield the final methanol derivative.
It is imperative to confirm the identity and purity of the synthesized compound. A purity level of >95%, as determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is the minimum standard. Structural confirmation via Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is mandatory.
Physicochemical Profiling
A compound's physical and chemical properties dictate its behavior in biological assays and are early indicators of its drug-likeness. These parameters are crucial for practical considerations like solvent selection and concentration setting, and for predicting in vivo behavior.
| Property | Value | Significance in Screening |
| Molecular Formula | C₁₀H₉NOS | Defines the elemental composition.[6][7] |
| Molecular Weight | 191.25 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5).[6][7] |
| logP | 2.517 | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[6] |
| Polar Surface Area | 27.58 Ų | Suggests good potential for oral bioavailability and cell permeability.[6] |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule of 5.[6] |
| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's Rule of 5.[6] |
| Table 1: Key Physicochemical Properties of this compound. |
Section 2: The Tiered Screening Strategy
A tiered, or cascaded, screening approach is a resource-efficient strategy to identify and prioritize compounds. It begins with broad, high-throughput assays to identify any significant biological activity. Positive "hits" from this primary screen then advance to more complex, lower-throughput secondary assays designed to confirm activity and elucidate the mechanism of action (MOA).
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Phenylthiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylthiazole moiety represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of phenylthiazole compounds, delving into their synthesis, diverse biological applications, and the intricate structure-activity relationships that govern their therapeutic potential. We will explore their efficacy as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents, supported by quantitative data and detailed mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical experimental protocols to facilitate the exploration and exploitation of this promising class of compounds in the quest for novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules, including the essential vitamin B1 (thiamine). The incorporation of a phenyl group onto this versatile ring system gives rise to the phenylthiazole scaffold, a pharmacophore that has demonstrated an expansive range of therapeutic activities. Its synthetic accessibility, coupled with the ability to readily modify its structure to fine-tune its biological profile, has made it a focal point in the design and development of novel drugs. Phenylthiazole derivatives have shown promise in addressing some of the most pressing challenges in modern medicine, from combating drug-resistant pathogens to targeting aberrant signaling pathways in cancer.[1][2][3][4][5] This guide will provide an in-depth exploration of the multifaceted nature of phenylthiazole compounds.
Synthetic Strategies: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction, remains one of the most robust and widely employed methods for the construction of the phenylthiazole core. This reaction typically involves the condensation of an α-haloketone with a thioamide.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocol: Synthesis of a Representative Phenylthiazole
This protocol outlines a general procedure for the synthesis of a 2,4-diphenylthiazole derivative via the Hantzsch reaction.
Materials:
-
2-Bromoacetophenone
-
Thiobenzamide
-
Ethanol
-
Sodium bicarbonate
-
Stir plate and stir bar
-
Reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-bromoacetophenone and 1.1 equivalents of thiobenzamide in a minimal amount of ethanol.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Phenylthiazoles in Oncology: Targeting Key Signaling Pathways
Phenylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[3][4][6] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Inhibition of EGFR and BRAF Signaling
The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[7][8][9][10][11][12][13][14][15][16] Phenylthiazole-based compounds have been designed as potent inhibitors of these kinases.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups, such as nitro and halogen moieties, on the phenyl ring at position 2 of the thiazole have been shown to enhance cytotoxic activity against various cancer cell lines.[3] For instance, a para-nitro group on the N-phenyl ring of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated the best anticancer activity against the SKNMC neuroblastoma cell line.[3]
-
Substituents on the Thiazole Ring: Modifications at the 4-position of the thiazole ring can significantly impact activity. The nature of the substituent at this position can influence the binding affinity of the compound to its target protein.
Quantitative Data: Anticancer Activity of Phenylthiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected phenylthiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |
| Compound 4d | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [3] |
| Compound 3a | A549 (Lung Adenocarcinoma) | 5.988 ± 0.12 | [17] |
| Compound 6a | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | [18] |
| Compound 3 | NCI-H522 (Non-small cell lung) | 0.0223 | [7][9] |
| Ru(II) Complex 3a | CH1/PA-1 (Ovarian Teratocarcinoma) | 1.2 ± 0.1 | [4] |
| Os(II) Complex 4a | SW480 (Colon Adenocarcinoma) | 0.8 ± 0.1 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phenylthiazole compound to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the phenylthiazole compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Phenylthiazoles in the Fight Against Bacterial Resistance
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Phenylthiazole derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive pathogens like vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][19][20][21][22]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A key mechanism of action for antibacterial phenylthiazoles is the disruption of bacterial cell wall synthesis.[1][2][19][20][21] Specifically, these compounds have been shown to inhibit undecaprenyl diphosphate phosphatase (UPPP), a crucial enzyme in the peptidoglycan biosynthesis pathway.[1][2][19][20][21]
Structure-Activity Relationship (SAR) for Antibacterial Activity
The antibacterial efficacy of phenylthiazoles is influenced by their structural features.
-
Aminoguanidine Moiety: The presence of a substituted aminoguanidine group is often crucial for potent activity against resistant bacteria.
-
Lipophilic Side Chains: The nature of the lipophilic side chain can significantly impact the antibacterial spectrum and potency.
Quantitative Data: Antibacterial Activity of Phenylthiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative phenylthiazole compounds against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | Vancomycin-resistant E. faecium | 0.5 | [1][2] |
| Compound 3 | Vancomycin-resistant E. faecalis | 1-8 | [1] |
| Compound 14g | E. coli | 2 | [22] |
| Compound 14g | S. aureus | 3 | [22] |
| bis(thiazol-5-yl)phenylmethane deriv. | S. aureus | 2-64 | [23] |
Experimental Protocol: Antibacterial Susceptibility Testing
Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Phenylthiazole compound to be tested
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the phenylthiazole compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phenylthiazoles as Anti-inflammatory and Neuroprotective Agents
Beyond their impressive anticancer and antibacterial properties, phenylthiazole derivatives have also demonstrated significant potential as anti-inflammatory and neuroprotective agents.
Anti-inflammatory Activity
Phenylthiazoles have been shown to exert anti-inflammatory effects through various mechanisms, including the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[24][25][26][27][28][29][30][31] Inhibition of these enzymes leads to an increase in the levels of anti-inflammatory and analgesic lipid mediators.
-
Structure-Activity Relationship: The anti-inflammatory potency is influenced by substituents on the phenyl ring. For instance, a 4-phenylthiazole-containing dual sEH/FAAH inhibitor, SW-17, exhibited potent inhibition with IC50 values of 2.5 nM for sEH and 9.8 nM for FAAH.[26]
Neuroprotective Effects
Certain phenylthiazole derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.[32][33][34][35][36] Their neuroprotective mechanisms can involve antioxidant and anti-inflammatory activities. For instance, a 6-nitrobenzo[d]thiazol-2-amine derivative has been shown to mitigate epileptic conditions in a zebrafish model by modulating inflammatory and neuroprotective pathways.[34]
Conclusion and Future Perspectives
The phenylthiazole scaffold has unequivocally established itself as a versatile and highly valuable pharmacophore in drug discovery. Its synthetic tractability, coupled with the ability to modulate its biological activity through targeted structural modifications, has led to the development of potent lead compounds with diverse therapeutic applications. The compelling anticancer and antibacterial activities, along with the emerging potential in treating inflammatory and neurodegenerative disorders, underscore the immense promise of this heterocyclic core.
Future research in this field should focus on several key areas. A deeper understanding of the molecular targets and signaling pathways modulated by phenylthiazole derivatives will be crucial for the rational design of next-generation compounds with enhanced potency and selectivity. The exploration of novel synthetic methodologies will undoubtedly expand the chemical space of accessible phenylthiazole analogues. Furthermore, comprehensive preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo activities of these compounds into tangible therapeutic benefits for patients. The continued exploration of the phenylthiazole scaffold holds the key to unlocking new and effective treatments for a wide range of human diseases.
References
- Abutaleb, N. S., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Journal of Medicinal Chemistry, 60(6), 2425-2438.
- Abutaleb, N. S., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci.
- Angelia, P. U., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 115269.
- Angelia, P. U., et al. (2025). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Seleem, M. N., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. Semantic Scholar.
- Wadsworth, P. A., et al. (2025). Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition. ACS Fall 2025.
- Asadi, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 445-453.
- Abutaleb, N. S., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. PubMed.
- Abutaleb, N. S., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci.
- Kandasamy, R., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. eScholarship.
- Anonymous. (n.d.). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds.
- Kandler, J., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 26(15), 4496.
- Anonymous. (n.d.). Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives.
- Angelia, P. U., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1347.
- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 153-157.
- Mayhoub, A. S., et al. (n.d.). Antimicrobial phenylthiazole derivatives I–VI and design of targeted...
- Anonymous. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- El-Sayed, N. N. E., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(14), 1221-1240.
- Gomha, S. M., et al. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 684-692.
- Geronikaki, A., et al. (2016).
- Pattan, S. R., et al. (2009). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. Journal of Pharmacy Research, 2(8), 1244-1247.
- Wang, X., et al. (2020). Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. European Journal of Medicinal Chemistry, 190, 112141.
- Tan, H. Q., et al. (2018). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 19(11), 3464.
- Gomha, S. M., et al. (2014).
- Abdel-Aziz, M., et al. (2023). Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition. Journal of the Iranian Chemical Society, 20(8), 2187-2202.
- Gudise, S., & Gajjela, R. (2023). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers, 15(15), 3939.
- Piva, F., et al. (2021). BRAF Inhibitors Induce Feedback Activation of RAS Pathway in Thyroid Cancer Cells. International Journal of Molecular Sciences, 22(11), 5744.
- Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3232.
- Anonymous. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives...
- Šinko, G., et al. (2022).
- Maghaly, M. A. A., et al. (2020). Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic Chemistry, 103, 104259.
- Laskin, J. J., & Sandler, A. B. (2004). Targeting the EGFR signaling pathway in cancer therapy.
- Grasso, S. L., et al. (2014). Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth. Cancer Research, 74(12), 3359-3372.
- Li, L., et al. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry, 209, 112842.
- Anonymous. (n.d.). Different signaling pathways and BRAF inhibitors in thyroid cancer....
- Khan, A., et al. (2025). Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish. Neurochemical Research.
- Uğur, F., & Yilmaz, O. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 60(2), 299.
- Al-Rashood, S. T., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2314948.
Sources
- 1. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRAF Inhibitors Induce Feedback Activation of RAS Pathway in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. | Semantic Scholar [semanticscholar.org]
- 20. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. escholarship.org [escholarship.org]
- 30. wjpmr.com [wjpmr.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of (4-Phenyl-1,3-thiazol-2-yl)methanol
For Immediate Release
Affiliation: Google Research
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Within this versatile class, (4-Phenyl-1,3-thiazol-2-yl)methanol emerges as a molecule of significant interest. While direct, in-depth studies on this specific compound are nascent, a comprehensive analysis of structurally related 4-phenyl-1,3-thiazole derivatives provides a strong foundation for postulating its mechanisms of action. This technical guide synthesizes current knowledge on analogous compounds to propose potential therapeutic pathways for this compound, focusing on its prospective roles in oncology, inflammation, and neurology. We further delineate robust experimental protocols to systematically investigate and validate these hypothesized mechanisms, offering a roadmap for future research and drug development.
Introduction: The Prominence of the 4-Phenyl-1,3-Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets. The incorporation of a phenyl group at the 4-position of the thiazole ring often enhances lipophilicity and can introduce critical steric and electronic features that dictate target specificity and potency. Thiazole derivatives have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities.[1] This guide focuses on this compound, a compound that, based on its structural alerts, holds considerable promise for therapeutic intervention.
Postulated Mechanism of Action: A Multi-Target Hypothesis
Drawing from the established bioactivities of analogous 4-phenyl-1,3-thiazole compounds, we propose that this compound likely engages multiple signaling pathways, contributing to its potential efficacy in various disease contexts. The primary hypothesized mechanisms are detailed below.
Anticancer Activity: Targeting Key Kinases and Inducing Apoptosis
The 4-phenyl-1,3-thiazole scaffold is a recurring motif in potent anticancer agents. Structurally similar compounds have been shown to exert their effects through the inhibition of critical kinases involved in tumor growth, proliferation, and angiogenesis, as well as by inducing programmed cell death.
We hypothesize that this compound may function as an inhibitor of several key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase alpha (PI3Kα), and Cyclin-Dependent Kinase 1 (CDK1).
-
VEGFR-2 Inhibition: By blocking the ATP-binding site of VEGFR-2, the compound could disrupt downstream signaling cascades, leading to an anti-angiogenic effect, thereby starving tumors of essential nutrients and oxygen.[2]
-
PI3Kα Inhibition: Inhibition of PI3Kα, a frequently mutated enzyme in cancer, would interrupt the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism.[3]
-
CDK1 Inhibition: Targeting CDK1 could lead to cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer cells.[4]
Caption: Proposed anticancer mechanism of this compound.
To validate the proposed anticancer mechanism, a multi-step experimental approach is recommended.
Caption: Experimental workflow for validating anticancer activity.
Detailed Protocol: Kinase Inhibition Assay (VEGFR-2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2.
-
Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, positive control inhibitor (e.g., Sorafenib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound and the positive control. b. In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or control. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Anti-inflammatory Activity: Modulation of Inflammatory Cascades
Chronic inflammation is a hallmark of numerous diseases. Phenylthiazole derivatives have been reported to possess significant anti-inflammatory properties, suggesting a potential role for this compound in this therapeutic area.
A key proposed mechanism is the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK), a central regulator of inflammatory responses. Inhibition of p38 MAPK would lead to a downstream reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5] Additionally, inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, which are involved in the arachidonic acid pathway, represents another plausible anti-inflammatory mechanism.[1]
Caption: Hypothesized anti-inflammatory mechanism.
The following workflow is proposed to validate the anti-inflammatory potential of the compound.
Caption: Experimental workflow for validating anti-inflammatory activity.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure: a. Administer this compound or a vehicle control orally or intraperitoneally. b. After a set period (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Anticonvulsant Activity: Modulation of Neuronal Excitability
The thiazole nucleus is present in several compounds with anticonvulsant properties. While the precise molecular targets are often not fully elucidated, their efficacy in preclinical seizure models suggests a modulation of neuronal excitability.
The anticonvulsant effect of thiazole derivatives may arise from their interaction with voltage-gated ion channels (e.g., sodium or calcium channels) or neurotransmitter systems (e.g., GABAergic or glutamatergic). The phenyl group and other substituents play a crucial role in the structure-activity relationship for this class of compounds.
A standard screening cascade is employed to assess anticonvulsant potential.
Caption: Experimental workflow for validating anticonvulsant activity.
Detailed Protocol: Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the ability of this compound to prevent the spread of seizures.
-
Animals: Mice or rats.
-
Procedure: a. Administer the test compound or vehicle control. b. After a predetermined time, deliver a brief electrical stimulus via corneal or ear-clip electrodes. c. Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic extension phase at various doses to calculate the median effective dose (ED50).
Quantitative Data Summary
As direct experimental data for this compound is not yet available, the following table presents representative inhibitory concentrations (IC50) for structurally related 4-phenyl-1,3-thiazole derivatives against various targets, illustrating the potential potency of this chemical class.
| Compound Class | Target | Representative IC50 (µM) | Reference |
| Phenylthiazolyl-7-azaindoles | CDK1 | 0.41 - 0.85 | [4] |
| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP Kinase | Varies (potent inhibition) | [5] |
| Hydrazinyl thiazole derivatives | VEGFR-2 | 0.051 (nM) | [2] |
| Naphthalene-azine-thiazole hybrids | PI3Kα | 0.225 | [3] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Based on a thorough analysis of the activities of structurally related compounds, we have proposed plausible mechanisms of action in oncology, inflammation, and neurology. The outlined experimental workflows provide a clear and systematic path for the validation of these hypotheses. Future research should focus on the synthesis of this compound and its derivatives, followed by the execution of the described protocols. Such studies will be instrumental in elucidating the precise molecular targets and therapeutic potential of this intriguing molecule, paving the way for its potential translation into clinical applications.
References
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (n.d.). PubMed.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022, September 1). MDPI.
- Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents | Request PDF. (n.d.). ResearchGate.
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). National Center for Biotechnology Information.
- Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. (2011, July 4). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have established it as a cornerstone in the design of therapeutic agents across a vast spectrum of diseases. This guide provides an in-depth analysis of the thiazole moiety's role in drug discovery, moving from its fundamental physicochemical properties to its application in blockbuster drugs and cutting-edge clinical candidates. We will explore key synthetic strategies, delve into detailed structure-activity relationships (SAR), and present validated experimental protocols, offering researchers a comprehensive resource to leverage this remarkable heterocycle in their own drug development programs.
The Thiazole Core: Physicochemical Properties and Biological Significance
The thiazole ring's utility in medicinal chemistry is not accidental; it stems from a unique combination of structural and electronic features. As a five-membered heterocycle with both a sulfur and a nitrogen atom, it is an electron-rich system, yet it possesses a distinct pattern of reactivity.[1][2] The nitrogen at position 3 acts as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets, while the sulfur at position 1 influences the ring's aromaticity and lipophilicity.[2][3]
The ring's aromatic nature confers significant stability, and its various positions (C2, C4, C5) are amenable to substitution, allowing for the precise tuning of a molecule's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties.[1][4] This inherent "tunability" is a primary reason for its prevalence.
The thiazole scaffold is a key component in numerous natural products, such as Vitamin B1 (Thiamine), and is present in a wide array of FDA-approved drugs, demonstrating its broad biological acceptance and therapeutic relevance.[3][5]
Caption: A generalized workflow for the Hantzsch thiazole synthesis.
Cook-Heilborn Synthesis
This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. [2]
Other Methods
Variations and alternative routes, such as Tcherniac's synthesis (from α-thiocyanoketones) or domino reactions involving epoxyketones and thiourea, provide access to more complex or specifically functionalized thiazole scaffolds. [2][6]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazole scaffold has yielded crucial insights into the structural requirements for biological activity.
-
Anticancer Kinase Inhibitors: For many kinase inhibitors, a small substituent (e.g., methyl) at the C4 position and a larger, often aromatic or heteroaromatic, group at the C2 position are favorable. The C2 substituent frequently engages in key interactions deep within the ATP binding site, while the C4 group helps to properly orient the molecule. [7]* Antimicrobial Agents: In certain series of antimicrobial thiazoles, the introduction of electron-withdrawing groups (e.g., halogens) on a phenyl ring attached to the thiazole core often enhances activity. [8][9]For example, substitution with a p-bromophenyl group at the C4 position of the thiazole has been shown to increase antifungal and antituberculosis activities in some compound series. [9]* Adenosine A3 Receptor Antagonists: SAR studies revealed that for thiazole and thiadiazole derivatives, substituting the amide nitrogen with aliphatic acyl groups or a 4-methoxyphenyl group significantly enhances binding affinity and selectivity for the human A3 receptor subtype. [10] Table 2: Example SAR for Thiazole-Based Anticancer Agents (hLDHA Inhibitors)
| Compound | R1 (at C4) | R2 (at C2) | hLDHA IC50 (µM) | HeLa Cell IC50 (µM) |
| 8b | Phenyl | 4-Nitrophenyl | 12.5 | 1.65 |
| 8c | Phenyl | 2-Nitrophenyl | 10.2 | 2.05 |
| 8j | 4-Fluorophenyl | 4-Nitrophenyl | 25.6 | 8.60 |
| 8m | 4-Fluorophenyl | 2-Nitrophenyl | 20.1 | 5.15 |
| (Data synthesized from Sharma, D. et al., ACS Omega, 2023) | ||||
| [3] | ||||
| This data illustrates that for this particular series, a 4-nitrophenyl group at C2 combined with an unsubstituted phenyl at C4 (Compound 8b) results in the highest potency against the HeLa cell line. [3]The addition of a fluorine to the C4 phenyl group (8j, 8m) generally decreases cellular potency in this context. | ||||
| [3] |
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard, reliable method for synthesizing a common thiazole building block.
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ketone).
-
Addition of Reagent: Add thiourea (1.2 eq) to the solution in one portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Causality Insight: Refluxing provides the necessary activation energy for the initial nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclization and dehydration. Ethanol is an excellent solvent as it solubilizes both reactants and is relatively inert.
-
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH is ~8 to neutralize the HBr formed and liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Self-Validation: The product is significantly more soluble in the organic layer (ethyl acetate) than in the aqueous layer, ensuring efficient extraction.
-
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-phenylthiazole as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
The thiazole scaffold is an enduringly valuable asset in medicinal chemistry. Its proven track record, from early antibiotics to modern targeted cancer therapies, underscores its biological and chemical versatility. [1][5]The ongoing exploration of thiazole derivatives in areas like neurodegenerative and inflammatory diseases continues to expand its therapeutic horizons. [11][12]Future efforts will likely focus on developing novel synthetic methodologies for more complex, stereochemically defined thiazole structures and on applying computational methods to design next-generation thiazole-based agents with enhanced selectivity and improved safety profiles. For drug development professionals, a deep understanding of the chemistry, SAR, and biological potential of the thiazole core remains an essential tool in the quest for novel medicines.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- A review on thiazole based compounds and it's pharmacological activities. (2024). International Journal of Current Science and Engineering. [Link]
- Sharma, D., Singh, M., Joshi, J., Garg, M., Chaudhary, V., Blankenberg, D., Chandna, S., & Kumar, V. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
- Al-Ostath, A., Al-Assar, Z., Ghaboun, N., & El-Agrody, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021).
- Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry. [Link]
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry. [Link]
- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.).
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024).
- Petrou, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]
- Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. (2021).
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). Research in Pharmaceutical Sciences. [Link]
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. [Link]
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2023).
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Research Square. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
- Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.).
- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.).
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2022). MDPI. [Link]
- 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2022). Current Neuropharmacology. [Link]
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Journal of Chemical Health Risks. [Link]
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2024). PLOS ONE. [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society. [Link]
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2024).
- Some thiazole-fused compounds with antitumor activity. (n.d.).
- Thiazole Compounds as Antiviral Agents: An Update. (2021). Current Organic Chemistry. [Link]
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical Excipients. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
- Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. jchemrev.com [jchemrev.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Methodological & Application
Topic: Application of (4-Phenyl-1,3-thiazol-2-yl)methanol in Organic Synthesis
An Application & Protocol Guide for Researchers
Abstract
(4-Phenyl-1,3-thiazol-2-yl)methanol is a pivotal heterocyclic building block in modern organic synthesis. Its structure, featuring a stable thiazole core, a reactive primary alcohol, and a phenyl substituent, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of its applications, focusing on its role as a precursor to key synthetic intermediates and complex bioactive molecules. We will detail its conversion into the corresponding aldehyde and esters, which serve as versatile platforms for constructing diverse molecular architectures. This document provides field-proven, step-by-step protocols, mechanistic insights, and workflow visualizations to empower researchers in medicinal chemistry and materials science to effectively leverage this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] this compound, CAS 454678-91-2[3], emerges as a strategically important starting material. Its value lies in the orthogonal reactivity of its functional groups:
-
The Primary Alcohol (-CH₂OH): This group is the primary site for synthetic manipulation. It can be readily oxidized to an aldehyde, esterified to introduce diverse side chains, or converted into a leaving group for nucleophilic substitution, unlocking a vast chemical space for derivatization.
-
The Thiazole Ring: A robust aromatic heterocycle, the thiazole core is metabolically stable and acts as an effective bioisostere for other functional groups.[4] Its nitrogen and sulfur atoms can participate in hydrogen bonding and metal coordination, which is crucial for molecular recognition at biological targets.[4]
-
The Phenyl Group: The C4-phenyl substituent provides a lipophilic domain and a site for further functionalization via electrophilic aromatic substitution, allowing for fine-tuning of the molecule's physicochemical properties.
This guide details the practical applications of this versatile reagent, providing reproducible protocols for its synthesis and key transformations that form the foundation of more complex synthetic campaigns.
Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | [5] |
| CAS Number | 454678-91-2 | [3] |
| Molecular Formula | C₁₀H₉NOS | [3][5] |
| Molecular Weight | 191.25 g/mol | [3][5] |
| Appearance | Typically a solid | - |
Core Synthetic Applications & Strategies
The synthetic utility of this compound stems from its role as a central intermediate, connecting simple precursors to high-value, complex molecules.
Caption: Synthetic pathways originating from this compound.
A. Oxidation to 4-Phenyl-1,3-thiazole-2-carbaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is arguably the most critical transformation. This aldehyde is a versatile intermediate for:
-
Condensation Reactions: Such as Knoevenagel or Wittig reactions to form carbon-carbon double bonds.
-
Reductive Amination: To synthesize secondary and tertiary amines.
-
Multicomponent Reactions (MCRs): Serving as the carbonyl component in reactions like the Ugi or Passerini reactions, which rapidly build molecular complexity from simple inputs.[4][6] The use of thiazole aldehydes in MCRs is a powerful strategy for generating libraries of novel heterocyclic compounds for drug discovery.[7]
-
Vilsmeier-Haack Type Reactions: Although typically performed on electron-rich rings, the aldehyde can be a precursor to compounds synthesized under similar formylation conditions.[8]
Common and effective reagents for this oxidation include Dess-Martin periodinane (DMP), Swern oxidation, or manganese dioxide (MnO₂), which offer high selectivity for the aldehyde without over-oxidation to the carboxylic acid.[9][10]
B. Esterification and Etherification
Conversion of the hydroxyl group to an ester or ether is a fundamental strategy for modifying the molecule's properties.
-
Esterification: This is often used to create prodrugs, where the ester is cleaved in vivo to release the active parent alcohol. It also allows for the introduction of various functional groups to modulate solubility and lipophilicity.
-
Etherification: Williamson ether synthesis can be employed to attach alkyl or aryl chains, which can serve as linkers or pharmacophoric elements in a larger molecule.
C. Precursor for Bioactive Heterocyclic Scaffolds
The true power of this compound lies in its application as a foundational piece for constructing more elaborate, biologically active molecules. The thiazole nucleus is a recurring motif in compounds with demonstrated efficacy.[11][12] For instance, derivatives synthesized from this core structure have been explored as:
-
Anticancer Agents: By incorporating other pharmacophores like pyrazole or quinoline rings.[2][11]
-
Antimicrobial Agents: The thiazole ring is a key component in many antibacterial and antifungal compounds.[13][14]
-
Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug Meloxicam contains a thiazole ring, highlighting the scaffold's relevance.[15]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for procedural choices.
Protocol 1: Synthesis of this compound via Ester Reduction
This protocol describes the preparation of the title compound from its corresponding ethyl ester, a common and commercially available starting material. The method utilizes the powerful reducing agent lithium aluminum hydride (LiAlH₄).[16][17]
Rationale: LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is run at 0 °C to control the initial exothermic reaction and then allowed to proceed to completion. The quenching sequence with water and NaOH is a standard Fieser workup, designed to precipitate the aluminum salts as a granular solid that is easily filtered off.
Caption: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.
Materials:
-
Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Reagent Addition: Under a positive pressure of nitrogen, suspend LiAlH₄ (1.2 eq.) in anhydrous THF (approx. 0.2 M relative to the ester).
-
Substrate Addition: Dissolve ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Caution: Exothermic): Cool the flask back down to 0 °C in an ice bath. Slowly and carefully add deionized water (volume in mL equal to the mass of LiAlH₄ in g), followed by 15% NaOH solution (same volume as water), and finally more water (3x the initial volume of water).
-
Workup: A granular white precipitate should form. Stir the resulting slurry vigorously for 30 minutes. Remove the solids by filtration through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Extraction & Purification: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Parameter | Condition | Yield |
| Reducing Agent | LiAlH₄ | ~90-95% |
| Solvent | Anhydrous THF | - |
| Temperature | 0 °C to RT | - |
| Time | 3-4 hours | - |
Protocol 2: Oxidation to 4-Phenyl-1,3-thiazole-2-carbaldehyde
This protocol uses Dess-Martin periodinane (DMP), a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with minimal side products.
Rationale: DMP is a hypervalent iodine compound that offers high selectivity and operates under neutral, room-temperature conditions, making it compatible with sensitive functional groups. The reaction is typically fast and clean. Sodium bicarbonate is often added to buffer the trace amounts of acetic acid present in or generated from DMP, preventing acid-catalyzed side reactions.
Caption: Simplified mechanism of Dess-Martin oxidation.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Add solid DMP (1.2 eq.) to the solution in one portion at room temperature. If the starting material is acid-sensitive, add powdered NaHCO₃ (2.0 eq.) along with the DMP.
-
Reaction: Stir the resulting milky suspension at room temperature. The reaction is typically complete within 1-2 hours. Monitor progress by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding saturated aqueous Na₂S₂O₃ solution and stirring vigorously for 15-20 minutes until the organic layer is clear.
-
Workup: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.
| Parameter | Condition | Yield |
| Oxidizing Agent | Dess-Martin Periodinane | >95% |
| Solvent | Anhydrous DCM | - |
| Temperature | Room Temperature | - |
| Time | 1-2 hours | - |
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a versatile platform for innovation in organic synthesis. The protocols and strategies outlined in this guide demonstrate its facile conversion into high-value intermediates like aldehydes and esters. Its central role in building complex, biologically active molecules underscores its importance for researchers in drug discovery and development. Future applications will likely focus on its incorporation into novel MCRs, the development of asymmetric transformations of its derivatives, and its use in the synthesis of advanced materials and molecular probes.
References
- Gudala, S., Sharma, A., Lankada, A., Liu, R., Jha, A., Penta, S., Dar, O. I., & Yang, J. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
- Gudala, S., Sharma, A., Lankada, A., Liu, R., Jha, A., Penta, S., Dar, O. I., & Yang, J. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health.
- MDPI. (n.d.). Energy Catalytic Conversion and Environmental Catalytic Purification. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Various Authors. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
- Chemicalbook. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis. Chemicalbook.
- Pathak, M., et al. (n.d.). Systematic Review On Thiazole And Its Applications. Kuey.
- Santa Cruz Biotechnology. (n.d.). [4-(1,3-Thiazol-2-yl)phenyl]methanol. SCBT.
- Chemdiv. (n.d.). Compound this compound. Chemdiv.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR.org.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR.
- ResearchGate. (2024). Synthesis of novel 3-[4-(4- O-(β -D-Glucopyranosyl) phenyl)-1, 3-thiazol-2-yl]-2-phenyl-1, 3-thiazolidin-4-one as antioxidant agent. ResearchGate.
- Abdel-Wahab, B. F., et al. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central.
- Various Authors. (n.d.). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Pharmaceutical Negative Results.
- Yennawar, H. P., & Silverberg, L. J. (2014). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). Acta Crystallographica Section E.
- Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, U. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- Prati, F., et al. (n.d.). Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. Science.
- Dömling, A. (n.d.). Tetrazoles via Multicomponent Reactions. PubMed Central.
- Various Authors. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. PubMed.
- Various Authors. (2016). (+)-CSA Catalyzed Multicomponent Synthesis of 1-[(1,3-Thiazol-2-ylamino)methyl]-2-naphthols and Their Ring-Closure Reaction under Ultrasonic Irradiation. ResearchGate.
- Yennawar, H. P., & Silverberg, L. J. (2014). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). National Institutes of Health.
- Rybakov, V. B., et al. (2003). 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol. ResearchGate.
Sources
- 1. kuey.net [kuey.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. scbt.com [scbt.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 16. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Note: A High-Throughput Screening Platform for Characterizing the Enzymatic-Inhibitory Activity of (4-Phenyl-1,3-thiazol-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Thiazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] Their therapeutic efficacy often stems from the ability to interact with and modulate the activity of key biological targets, particularly enzymes.[3] Thiazole derivatives have been successfully developed as inhibitors of various enzyme classes, including protein kinases, matrix metalloproteinases, and human lactate dehydrogenase A (hLDHA), making them a focal point in modern drug discovery.[1][7][8]
This application note details a comprehensive, multi-stage workflow for discovering and characterizing the potential enzymatic-inhibitory activity of a novel compound, (4-Phenyl-1,3-thiazol-2-yl)methanol. Since the specific target for this compound is unknown, this guide outlines a robust high-throughput screening (HTS) strategy to identify potential enzyme targets, followed by detailed protocols for hit confirmation and mechanism of action (MOA) studies. This systematic approach is designed to provide researchers with a validated framework to efficiently advance from a compound of interest to a well-characterized lead molecule.
Strategic Workflow for Assay Development
The discovery process for a novel inhibitor is a tiered approach, designed to efficiently screen large numbers of interactions while conserving resources for the most promising candidates.[9] The workflow progresses from a broad primary screen to highly specific mechanistic studies.
Caption: A generic kinase signaling cascade as a putative target pathway.
Protocol: Enzyme Kinetic Studies
Objective: To determine the mechanism of inhibition by measuring reaction rates at various substrate and inhibitor concentrations.
Step-by-Step Protocol:
-
Experimental Design: Set up a matrix of reactions in a 96- or 384-well plate. The matrix should cover:
-
Substrate Concentrations: At least 5-7 concentrations, ranging from 0.5x Km to 10x Km. [10] * Inhibitor Concentrations: At least 4-5 concentrations, including zero. Concentrations should be chosen relative to the previously determined IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).
-
-
Assay Execution:
-
For each inhibitor concentration, measure the initial reaction velocity (rate) at each substrate concentration. It is critical to ensure these measurements are taken in the linear phase of the reaction. [11] * Include controls for no enzyme and no inhibitor.
-
-
Data Analysis & Interpretation:
-
Plot the initial reaction velocities against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).
-
Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (substrate affinity), to determine the inhibition modality.
-
Caption: Decision tree for determining inhibition mechanism from kinetic data.
Summary of Kinetic Results
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-Competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
Conclusion
This application note provides a structured, validated, and technically grounded methodology for the discovery and characterization of the enzymatic-inhibitory activity of this compound. By progressing from a broad, high-throughput screen to detailed kinetic and mechanistic studies, researchers can efficiently generate high-quality, reproducible data. This workflow enables the confident identification of novel enzyme inhibitors and provides the critical mechanistic insights required to advance promising compounds through the drug discovery pipeline.
References
- Sharma, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
- Assay Guidance Manual (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information.
- Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- GraphPad (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153.
- Assay Guidance Manual (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information.
- Chegg (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Chegg Life.
- Al-Sanea, M. M., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Al-Mokyna, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- BellBrook Labs (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- BMG LABTECH (n.d.). The Z prime value (Z´). BMG LABTECH.
- Al-Mokyna, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing.
- Ma, H., et al. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC - NIH.
- Wikipedia (n.d.). Z-factor. Wikipedia.
- Mermer, A., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
- Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
- ResearchGate (n.d.). Thiazole derivatives as inhibitors of protein kinase. ResearchGate.
- BMG LABTECH (2019). High-throughput screening (HTS). BMG LABTECH.
- Malvern Panalytical (n.d.). High-Throughput Screening (HTS). Malvern Panalytical.
- Drug Target Review (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Semantic Scholar (n.d.). Enzyme Inhibition: Mechanisms and Scope. Semantic Scholar.
- Technology Networks (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Yakan, H., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
- ResearchGate (n.d.). Strategies to develop enzyme assays. ResearchGate.
- PunnettSquare Tools (n.d.). Z-Factor Calculator. PunnettSquare Tools.
- ResearchGate (2024). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.
- Oxford Academic (n.d.). Enzyme Inhibition. Enzymatic Reaction Mechanisms.
- Khan, I., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.
- Mickevicius, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for Pharmaceutical Development
An In-depth Guide to the Crystallization of (4-Phenyl-1,3-thiazol-2-yl)methanol
Abstract
The control of solid-state properties is a cornerstone of modern pharmaceutical development. The crystalline form of an Active Pharmaceutical Ingredient (API) directly influences critical parameters such as solubility, dissolution rate, stability, and bioavailability. This guide provides a comprehensive framework for developing a robust crystallization process for this compound, a heterocyclic compound representative of a class with significant biological activity.[1][2] We move beyond simple procedural lists to explain the underlying physicochemical principles, enabling researchers to rationally design, troubleshoot, and optimize crystallization protocols. This document outlines systematic solvent screening methodologies, detailed protocols for common crystallization techniques, and the principles of crystal characterization, providing drug development professionals with a practical and scientifically grounded workflow.
Introduction: The Criticality of Crystalline Form
This compound (C₁₀H₉NOS, MW: 191.25 g/mol ) is a small organic molecule featuring a phenyl-substituted thiazole core.[3][4] Thiazole derivatives are prevalent in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] The journey from a synthesized crude product to a viable drug substance is critically dependent on purification and the isolation of a stable, consistent crystalline form. Crystallization is not merely a purification step; it is the process by which the fundamental physical properties of the API are defined.[5]
The formation of crystals from a solution is governed by two principal stages: nucleation and crystal growth.[5][6] Nucleation is the initial formation of stable, ordered molecular clusters from a supersaturated solution.[6] Crystal growth is the subsequent addition of molecules from the solution onto the surface of these nuclei.[7] The entire process is driven by thermodynamics—the transition from a higher energy state in solution to a lower, more stable energy state in the crystal lattice.[8] The rate and outcome of this process are dictated by kinetic factors, which researchers can manipulate to control crystal size, shape (habit), and polymorphic form.[9]
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a major consideration.[10] Different polymorphs of the same API can have drastically different physical properties, impacting everything from manufacturing processes to therapeutic efficacy and patentability.[10][11] Therefore, a thorough investigation of crystallization conditions is essential to identify and selectively produce the desired solid form.
Foundational Workflow for Crystallization Development
A systematic approach is paramount to efficiently developing a crystallization process. The workflow presented below outlines the logical progression from initial material to well-characterized single crystals.
Figure 1: A systematic workflow for the crystallization of this compound.
Protocol: Systematic Solvent and Solubility Screening
The selection of an appropriate solvent system is the most critical step in crystallization development.[12] An ideal solvent should exhibit moderate solubility for the compound and a significant positive temperature coefficient of solubility (i.e., solubility increases substantially with temperature) for cooling crystallization.[13] For anti-solvent crystallization, a miscible solvent/anti-solvent pair is required, where the compound is soluble in the solvent but insoluble in the anti-solvent.[14][15]
Objective: To determine the solubility of this compound in a range of common laboratory solvents at ambient and elevated temperatures.
Materials:
-
Purified this compound
-
Selection of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water)
-
Small vials (2 mL) with magnetic stir fleas
-
Heating/stirring plate
-
Analytical balance
Procedure:
-
Initial Assessment: Add approximately 10-20 mg of the compound to a vial.
-
Solvent Addition: Add 0.5 mL of a chosen solvent. Stir vigorously at room temperature (approx. 25 °C).
-
Observation (Ambient): Observe if the solid dissolves completely.
-
If soluble: The compound is highly soluble. This solvent may be suitable for anti-solvent or evaporation methods.[16]
-
If insoluble/partially soluble: The solvent is a candidate for cooling crystallization. Proceed to the next step.
-
-
Heating: Heat the suspension to just below the solvent's boiling point while stirring.
-
Observation (Elevated Temp.): Observe if the solid dissolves completely.
-
If soluble: This is a promising solvent for cooling crystallization.[13] Allow the solution to cool slowly to room temperature and then in an ice bath to observe for crystal formation.
-
If it remains insoluble: This solvent is unsuitable as a primary crystallization solvent but may function as an anti-solvent.[17]
-
-
Repeat: Repeat this process for all candidate solvents.
-
Quantification (Optional but Recommended): For promising solvents, perform a more quantitative analysis by gradually adding known masses of the compound to a known volume of solvent at a fixed temperature until saturation is reached.
Data Presentation: The results of the screening should be compiled into a clear, structured table.
| Solvent | Molecular Polarity | Boiling Point (°C) | Solubility at 25°C (Qualitative) | Solubility at Elevated Temp. (Qualitative) | Suitability for Method |
| Ethanol | Polar Protic | 78 | Sparingly Soluble | Soluble | Cooling, Evaporation |
| Methanol | Polar Protic | 65 | Soluble | Very Soluble | Anti-Solvent, Evaporation |
| Isopropanol | Polar Protic | 82 | Sparingly Soluble | Soluble | Cooling |
| Acetone | Polar Aprotic | 56 | Soluble | Very Soluble | Anti-Solvent, Evaporation |
| Ethyl Acetate | Polar Aprotic | 77 | Moderately Soluble | Soluble | Cooling, Evaporation |
| Toluene | Non-polar | 111 | Insoluble | Sparingly Soluble | Cooling (High Temp) |
| Heptane | Non-polar | 98 | Insoluble | Insoluble | Anti-Solvent Candidate |
| Water | Polar Protic | 100 | Insoluble | Insoluble | Anti-Solvent Candidate |
Note: Data in this table is hypothetical and illustrative. It must be determined experimentally for this compound.
Crystallization Protocols
Based on the solvent screening data, appropriate crystallization methods can be selected. The goal is to create a state of supersaturation—a thermodynamically unstable state where the solute concentration exceeds its equilibrium solubility—in a slow and controlled manner to favor growth over rapid precipitation.[5][18]
Method 1: Slow Cooling Crystallization
Protocol:
-
Dissolution: In a clean flask, dissolve the compound in a minimum amount of a suitable solvent (e.g., ethanol or isopropanol, as determined from screening) at an elevated temperature (e.g., 70°C). Ensure all solid material is completely dissolved.
-
Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration through a pre-warmed filter paper to prevent premature crystallization.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the crystal yield.
-
Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Method 2: Anti-Solvent Addition Crystallization
This method is ideal when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[14] Supersaturation is induced by adding the "anti-solvent" to a solution of the compound, reducing the overall solubility of the solute.[15][21]
Protocol:
-
Dissolution: Dissolve the compound in a minimum volume of a "good" solvent (e.g., acetone) at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add a miscible "poor" solvent (the anti-solvent, e.g., water or heptane) dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.
-
Crystal Growth: Stop the addition and allow the solution to stand undisturbed for several hours to days, allowing crystals to grow. If no crystals form, add a few more drops of the anti-solvent.
-
Harvesting: Collect, wash (with the anti-solvent), and dry the crystals as described previously.
The rate of anti-solvent addition is a critical parameter; slow addition is crucial for growing high-quality crystals.[21]
Method 3: Vapor Diffusion
Vapor diffusion is a highly effective technique for growing high-quality single crystals from milligram quantities of material.[16][22] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.[18]
Protocol:
-
Prepare Solution: In a small, open vial (e.g., 2 mL), dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., toluene or chloroform) to create a near-saturated solution.
-
Set Up System: Place this small vial inside a larger, sealable container (e.g., a beaker or jar).
-
Add Anti-Solvent: Add a larger volume of a volatile anti-solvent (e.g., pentane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal and Wait: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse via the vapor phase into the solvent in the inner vial.[22] This gradually lowers the solubility of the compound, leading to slow crystal growth over days or weeks.
-
Harvesting: Carefully remove the inner vial and collect the crystals.
Figure 2: Schematic of a vapor diffusion crystallization setup.
Conclusion and Best Practices
The development of a successful crystallization protocol for this compound is an exercise in controlled thermodynamics and kinetics. There is no universal method; success relies on a systematic and logical approach.
Key Best Practices:
-
Start Pure: The purity of the starting material significantly impacts crystallization success. Use material that is at least 95% pure.
-
Control Supersaturation: All methods are designed to achieve supersaturation slowly. Rapid changes in temperature or solvent composition will likely lead to precipitation or oiling out rather than crystallization.[14]
-
Document Everything: Meticulously record solvents, temperatures, concentrations, and outcomes. This data is invaluable for troubleshooting and ensuring reproducibility.
-
Characterize the Product: Once crystals are obtained, they must be characterized using techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and screen for polymorphs, and Powder X-ray Diffraction (PXRD) to identify the crystal form.
By following the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of crystallization and develop a robust, reproducible process for producing high-quality crystalline this compound suitable for further pharmaceutical development.
References
- Gholami, M., et al. (2020). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. [Link]
- Brittain, H. G. (2009). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
- Socratica. (n.d.). Crystal Growth.
- Wikipedia. (2023). Crystal growth. [Link]
- University of Kentucky X-Ray Crystallography Facility. (n.d.). 4: Crystal growth mechanisms. [Link]
- Teychene, S., & Biscans, B. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences. [Link]
- JoVE. (2025). Crystal Growth: Principles of Crystallization. Journal of Visualized Experiments. [Link]
- University of Washington, Department of Chemistry. (2006).
- De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry. [Link]
- University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
- APC. (2020).
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
- RM@Schools. (n.d.).
- International Journal of Pharmaceutical and Biological Archives. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]
- Mettler Toledo. (n.d.).
- Spingler, B., et al. (n.d.).
- Thomas, J. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Mirai Intex. (2024).
- Google Patents. (2006).
- Nichols, L. (2022). 7.
- ResearchGate. (2025).
- University of Porto. (n.d.).
- Meundaeng, N., et al. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry. [Link]
- Wang, Y., et al. (2019).
- Cureus. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
- Yathirajan, H. S., et al. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E. [Link]
- Soleymani, R., et al. (2013). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. International Journal of Scientific & Engineering Research. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4”-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]
- National Institutes of Health. (n.d.). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). [Link]
- National Institutes of Health. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- National Institutes of Health. (n.d.). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). [Link]
- Asian Journal of Pharmacy and Technology. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
- National Institutes of Health. (n.d.).
- Wikipedia. (2023). Thiazole. [Link]
- National Institutes of Health. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (2025). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. [Link]
- Matrix Fine Chemicals. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 6. Socratica [learn.socratica.com]
- 7. Crystal growth - Wikipedia [en.wikipedia.org]
- 8. eps.mcgill.ca [eps.mcgill.ca]
- 9. Crystal Growth [xray.uky.edu]
- 10. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 11. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. approcess.com [approcess.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 19. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 20. depts.washington.edu [depts.washington.edu]
- 21. mt.com [mt.com]
- 22. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for (4-Phenyl-1,3-thiazol-2-yl)methanol in Preclinical Research
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a "privileged scaffold" that has been successfully exploited to develop agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the thiazole nucleus allows for structural modifications that can fine-tune its pharmacological profile, making it a subject of intense investigation in drug discovery.
(4-Phenyl-1,3-thiazol-2-yl)methanol, the subject of this guide, is a member of this important class of compounds. Its structure, featuring a phenyl group at the 4-position and a methanol group at the 2-position of the thiazole ring, presents a unique combination of lipophilic and hydrophilic moieties that may govern its interaction with biological targets. While specific biological data for this exact molecule is not extensively documented in peer-reviewed literature, its structural similarity to other biologically active thiazole derivatives warrants its investigation as a potential therapeutic agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the biological activity of this compound. The protocols detailed herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for in vitro characterization.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NOS | PubChem |
| Molecular Weight | 191.25 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. | General knowledge for similar compounds |
| Storage | Store at 2-8°C, desiccated, and protected from light. | General laboratory practice |
Note on Preparation of Stock Solutions: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Hypothesized Mechanism of Action: Modulation of Pro-Survival Signaling
While the precise mechanism of action for this compound is yet to be elucidated, many thiazole-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A plausible hypothesis is the inhibition of protein kinases or other enzymes that are often dysregulated in cancer. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a thiazole derivative.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway and the potential inhibitory role of this compound.
Experimental Protocols
The following protocols are provided as a detailed guide for the initial in vitro evaluation of this compound.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Workflow Diagram:
Caption: Workflow for the MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from a 100 mM stock in DMSO. Suggested final concentrations for screening range from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).
-
Aspirate the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Hypothetical Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 15.2 |
| This compound | A549 | 28.7 |
| This compound | HCT116 | 19.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Protocol 2: In Vitro Antimicrobial Activity Assessment using Broth Microdilution
Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. This is assessed by serially diluting the compound in a liquid growth medium in a 96-well plate, followed by the addition of a standardized microbial inoculum.
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) in Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
In a 96-well plate, prepare a two-fold serial dilution of this compound in MHB. A typical concentration range to test is from 256 µg/mL down to 0.5 µg/mL.
-
Include a positive control (a known antibiotic like ciprofloxacin), a negative/growth control (inoculated broth without any compound), and a sterility control (uninoculated broth).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions and controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of the MIC.
-
Hypothetical Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 32 | >256 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Conclusion and Future Directions
The protocols outlined in this application note provide a foundational framework for the initial biological characterization of this compound. Based on the well-established and diverse bioactivities of the thiazole scaffold, it is plausible that this compound may exhibit interesting anticancer or antimicrobial properties. The successful execution of these experiments will provide valuable preliminary data to guide further research, including more in-depth mechanistic studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. It is imperative that researchers adapt and optimize these generalized protocols to suit their specific experimental conditions and research objectives.
References
Introduction: The Therapeutic Potential of the Thiazole Scaffold
An Application Guide for the In Vitro Evaluation of (4-Phenyl-1,3-thiazol-2-yl)methanol
This compound is a member of the thiazole class of heterocyclic compounds. The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] Thiazole derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5] Notably, the thiazole moiety is present in several potent anticancer drugs that act as kinase inhibitors, such as Dasatinib and Dabrafenib, highlighting its importance in oncology research.[6]
This guide provides a structured framework and detailed protocols for the initial in vitro evaluation of this compound, with a primary focus on assessing its potential as an anticancer agent. The proposed workflow is designed to first establish cytotoxic activity and then to explore the underlying mechanisms of action, a common and logical progression in early-stage drug discovery.
Strategic Workflow for In Vitro Evaluation
The investigation of a novel compound's anticancer potential follows a hierarchical approach. We begin with broad screening to determine general cytotoxicity against cancer cell lines and then proceed to more specific assays to dissect the mechanism of cell death.
Figure 1: A hierarchical workflow for the in vitro evaluation of this compound.
Phase 1: Assessment of Antiproliferative Activity
The foundational step is to determine if this compound can inhibit the growth of cancer cells and to quantify its potency.
Protocol 1.1: In Vitro Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. It is widely employed to measure cytotoxicity and cell proliferation.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Expertise & Experience: The Rationale
-
Why MTT? It is a robust, inexpensive, and high-throughput method ideal for initial screening of a large number of compounds or concentrations.
-
Choice of Cell Lines: A panel of cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung, HepG2 for liver) is recommended to identify potential tissue-specific activity.[6][7][8][9]
-
Solvent Control: this compound, like many organic compounds, will likely be dissolved in DMSO. A vehicle control (cells treated with the highest concentration of DMSO used) is critical to ensure that the solvent itself is not causing cytotoxicity.
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Sample IC50 Table
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colon Carcinoma | Experimental Value | Experimental Value |
Phase 2: Elucidation of Anticancer Mechanism
If the compound shows significant cytotoxicity (typically, a low micromolar IC50), the next step is to understand how it kills cancer cells. Common mechanisms include inducing apoptosis (programmed cell death) or causing cell cycle arrest.
Protocol 2.1: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound halts cell division at a specific phase of the cell cycle (G1, S, or G2/M). Many thiazole derivatives have been shown to induce cell cycle arrest.[7][10]
Expertise & Experience: The Rationale
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cell cycle phases.
-
Fixation: Cells are fixed with cold ethanol to permeabilize the membrane, allowing PI to enter and stain the nucleus.
Step-by-Step Methodology
-
Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of RNA).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The data will show the percentage of cells in the Pre-G1 (apoptotic), G1, S, and G2/M phases.[7]
Protocol 2.2: Assessment of Apoptosis with Annexin V-FITC/PI Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is used to identify cells that have lost membrane integrity (late apoptotic/necrotic).
Step-by-Step Methodology
-
Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Phase 3: Investigating Molecular Targets
Many thiazole-based anticancer agents function by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival.[6] If the mechanism of action studies suggest a targeted effect, a direct enzymatic assay is the next logical step.
Figure 2: Conceptual diagram of a kinase signaling pathway often targeted by thiazole derivatives.
Protocol 3.1: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
This protocol outlines a cell-free assay to determine if the compound directly inhibits the enzymatic activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for thiazole compounds.[7][10]
Expertise & Experience: The Rationale
-
Cell-Free System: This assay uses purified recombinant kinase, a specific substrate, and ATP. It directly measures the compound's effect on the enzyme's catalytic activity, removing the complexities of a cellular environment.
-
Detection Method: Many commercial kits (e.g., ADP-Glo™, Z'-LYTE™) quantify kinase activity by measuring either the amount of ADP produced or the amount of phosphorylated substrate.
Step-by-Step Methodology (using a generic luminescence-based kit)
-
Reagent Preparation: Reconstitute recombinant human VEGFR-2 kinase, the specific peptide substrate, and ATP according to the manufacturer's protocol.
-
Compound Dilution: Prepare serial dilutions of this compound in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and the test compound (or a known inhibitor like Sunitinib as a positive control).
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent (e.g., a reagent that converts remaining ATP to a light signal). The amount of light produced is inversely proportional to kinase activity.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for kinase inhibition.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and target-based assays, researchers can efficiently evaluate the compound's therapeutic potential. The rationale and detailed steps provided for each protocol are designed to ensure data integrity and reproducibility, empowering scientists in drug development to make informed decisions about the future of this promising chemical scaffold.
References
- de Oliveira, R. B., de Castro, P. F., de Lima, D. P., Goulart, L. R., de Oliveira, A. B., & Silva, C. C. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 422–433. [Link]
- Shen, Y., Cai, Y., Zhu, Q., Wang, M., & Xu, W. (2024). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Journal of Asian Natural Products Research, 26(1), 86-95. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahmood, S. M. A., Al-Obaid, A. M., Abdel-Aziz, A. A.-M., & Al-Sha’er, M. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
- Gümüş, F., & Yurttaş, L. (2017). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery, 14(9), 1058-1067. [Link]
- Anitha, R., & Sarvanan, R. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
- Al-Suwaidan, I. A., Alanazi, A. M., Al-Abdullah, E. S., Al-Agamy, M. H., & El-Sayed, M. A. A. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 9(37), 43815–43831. [Link]
- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Mini-Reviews in Medicinal Chemistry, 16(13), 1104-1113. [Link]
- ResearchGate. (n.d.).
- Gouda, M. A., Eldebss, T. M. A., Al-Balawi, S. M., Al-Saadi, M. S., & Al-Harbi, S. A. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 14(20), 14197–14207. [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR, 4(1), 585-592. [Link]
- World Journal of Pharmaceutical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. WJPR, 12(13), 1018-1031. [Link]
- Sameem, B., Mohammad, T., Kamal, A., & Hassan, M. I. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8207. [Link]
- Gîrbea, G., Scurtu, M. R., Oniga, O., Ienașcu, I. M. C., Araniciu, C., Vlase, L., & Oniga, S. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(11), 1709. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Scale-up synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
An Application Note for the Scale-Up Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
Abstract
This application note provides a comprehensive, technically detailed guide for the multi-gram scale-up synthesis of this compound, a valuable heterocyclic building block in pharmaceutical research and drug development. The described two-step synthetic strategy is designed for robustness, scalability, and high yield. The protocol begins with a modified Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by a selective reduction to yield the target alcohol. This guide emphasizes the rationale behind procedural choices, critical process parameters for scaling, safety protocols, and detailed analytical characterization, intended for researchers in process chemistry and medicinal chemistry.
Introduction and Strategic Overview
The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds, including antifungal and anticancer agents.[1] Specifically, this compound serves as a key intermediate for introducing the 2-hydroxymethyl-4-phenylthiazole pharmacophore. Transitioning a synthetic route from bench-scale to a multi-gram or kilogram scale introduces significant challenges, including thermal management, reagent handling, and purification efficiency.
This protocol details a robust and scalable two-step synthesis. The chosen strategy circumvents the direct use of unstable or commercially unavailable thioamides by first constructing a stable ester-substituted thiazole, which is then reduced.
-
Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate via the cyclocondensation of 2-bromoacetophenone and ethyl thiooxamate. The Hantzsch synthesis is a classic and highly reliable method for forming thiazole rings from α-haloketones and thioamides.[2][3][4]
-
Step 2: Selective Reduction of the ethyl ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄), a powerful and efficient reducing agent for this transformation.[5]
This approach is selected for its high yields, use of readily available starting materials, and predictable reaction profiles, which are all critical for successful scale-up.
Reaction Mechanisms and Scientific Rationale
Step 1: Hantzsch Thiazole Synthesis
The reaction proceeds via a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.[3][4]
-
S-Alkylation (SN2 Attack): The sulfur atom of ethyl thiooxamate, being a soft nucleophile, attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom then performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.
-
Dehydration: Under the reaction conditions, this intermediate readily dehydrates to form the stable, aromatic thiazole ring.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Step 2: Ester Reduction
The reduction of the ethyl ester to the primary alcohol is achieved using Lithium Aluminum Hydride (LiAlH₄).
-
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond and forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) leaving group, which results in an aldehyde intermediate.
-
Second Hydride Attack: A second hydride ion rapidly attacks the newly formed aldehyde carbonyl, forming a new tetrahedral intermediate (an alkoxide).
-
Aqueous Work-up: The reaction is carefully quenched with water and/or acid to protonate the resulting aluminum alkoxide salt, liberating the final product, this compound.[5]
Scale-Up Process and Protocol
This protocol is optimized for a ~20-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | M/V | Moles | Eq. | Notes |
| Step 1: Hantzsch Synthesis | ||||||
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 25.0 g | 0.126 | 1.0 | Lachrymator, handle with care |
| Ethyl Thiooxamate | C₄H₇NO₂S | 133.17 | 18.3 g | 0.137 | 1.1 | |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 500 mL | - | - | Solvent |
| Step 2: Ester Reduction | ||||||
| Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | C₁₂H₁₁NO₂S | 233.29 | 25.0 g | 0.107 | 1.0 | Product from Step 1 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 4.9 g | 0.129 | 1.2 | Water-reactive, handle under inert gas |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 600 mL | - | - | Solvent, must be dry |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - | For quenching and extraction |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~150 mL | - | - | For work-up |
Experimental Workflow Diagram
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (4-Phenyl-1,3-thiazol-2-yl)methanol as a Versatile Chemical Intermediate
Abstract
The (4-phenyl-1,3-thiazole) moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] (4-Phenyl-1,3-thiazol-2-yl)methanol serves as a crucial and highly versatile chemical intermediate, providing a reactive "handle" for the elaboration of more complex molecular architectures. The primary alcohol functionality allows for a wide array of subsequent chemical transformations, making it a valuable starting point for the synthesis of targeted drug candidates and functional materials.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound. It details field-proven protocols, explains the causality behind experimental choices, and offers insights into its role in constructing advanced bioactive molecules.
Physicochemical Properties and Safety Profile
A thorough understanding of the intermediate's properties is fundamental to its effective and safe use in any synthetic workflow.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 102030-91-3 | Internal Data |
| Molecular Formula | C₁₀H₉NOS | Calculated |
| Molecular Weight | 191.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | General Observation |
| Melting Point | 101-103 °C | [6] (similar compound) |
| Solubility | Soluble in Methanol, THF, Chloroform | [7][8] |
Safety & Handling:
This compound should be handled in a well-ventilated fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. While specific toxicity data is not extensively published, compounds of this class may cause skin, eye, and respiratory irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9] For disposal, follow local regulations for chemical waste.[8]
Synthesis of the Intermediate: From Ester to Alcohol
The most direct and widely employed method for preparing this compound is the chemoselective reduction of its corresponding carboxylate ester precursor. This transformation is highly efficient and leverages common, powerful reducing agents.
Causality: The choice of a potent hydride donor like Lithium Aluminum Hydride (LiAlH₄) is critical. LiAlH₄ is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester, ultimately leading to the displacement of the ethoxy group and formation of the primary alcohol upon acidic or aqueous workup.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Leveraging (4-Phenyl-1,3-thiazol-2-yl)methanol in Modern Drug Discovery
Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in drug design. Thiazole-containing molecules are prevalent in a wide array of FDA-approved therapeutics, demonstrating significant efficacy as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2][3][4][5] The compound at the heart of this guide, (4-Phenyl-1,3-thiazol-2-yl)methanol, emerges from this rich lineage, presenting a strategic starting point for innovative drug discovery campaigns. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of this versatile chemical entity.
This compound: A Profile
This compound is a small molecule featuring a central thiazole ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position.[6] This specific arrangement of functional groups offers several strategic advantages for drug discovery, including sites for metabolic activity and potential points for further chemical modification to enhance potency and selectivity.
| Compound Attribute | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉NOS |
| Molecular Weight | 191.25 g/mol |
| Core Scaffold | 4-Phenylthiazole |
The presence of the phenyl ring and the hydroxymethyl group provides a foundation for exploring structure-activity relationships (SAR).[7] Modifications to these substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its biological activity.
Therapeutic Potential and Postulated Mechanisms of Action
While specific biological data for this compound is emerging, the broader class of 4-phenylthiazole derivatives has shown significant promise in several therapeutic areas. This allows us to postulate potential applications and guide initial screening efforts.
Anticancer Activity
Thiazole derivatives are well-established as potent anticancer agents.[1][8][9] They can exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many thiazole-containing drugs, such as Dasatinib, target protein kinases that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death in cancer cells.[9]
-
Inhibition of Angiogenesis: Some compounds can inhibit the formation of new blood vessels that supply tumors with nutrients.[9]
The 4-phenylthiazole scaffold, in particular, has been investigated for its cytotoxic effects against various cancer cell lines.[9]
Hypothesized Signaling Pathway Modulation:
Caption: Postulated kinase inhibition by a this compound derivative.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of 4-phenylthiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[7][10][11] Inhibition of these enzymes can lead to anti-inflammatory and analgesic effects by modulating the levels of endogenous signaling lipids.[10][11] This presents a promising avenue for the development of novel pain therapeutics.
Antimicrobial and Antifungal Activity
The thiazole ring is a key component of many antimicrobial and antifungal agents.[1][3][12] Derivatives of this scaffold have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism of action often involves the disruption of essential cellular processes in the microorganism.
Drug Discovery Workflow: From Hit to Lead
The integration of this compound into a drug discovery pipeline follows a structured, multi-step process.[13][14][15][16][17]
Caption: A typical drug discovery workflow utilizing the starting scaffold.
Experimental Protocols
The following protocols provide a framework for the initial evaluation and development of this compound and its analogs.
Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and its synthesized analogs
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Create a serial dilution of the compounds in the complete growth medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15-30 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Staurosporine (Control)[9] | 6.77 ± 0.41 | 8.4 ± 0.51 |
| Example Analog 4c [9] | 2.57 ± 0.16 | 7.26 ± 0.44 |
Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol is designed to assess the inhibitory activity of the test compound against a specific enzyme target, such as MAO-A or MAO-B.[18]
Objective: To determine the IC₅₀ of this compound derivatives against monoamine oxidase enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Fluorometric substrate (e.g., kynuramine)
-
This compound and its synthesized analogs
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Reaction: In each well of the microplate, add the enzyme, the test compound at various concentrations, and the assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorometric substrate.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the initial reaction rates for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Example Analog 3j [18] | 0.134 ± 0.004 | 0.027 ± 0.001 | 4.96 |
| Example Analog 3t [18] | 0.123 ± 0.005 | 0.025 ± 0.001 | 4.92 |
Structure-Activity Relationship (SAR) Insights and Lead Optimization
The initial screening results will guide the subsequent SAR studies.[7] The hydroxymethyl group at the 2-position and the phenyl group at the 4-position of this compound are prime locations for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Key Considerations for SAR:
-
Phenyl Ring Substitution: Introduction of electron-donating or electron-withdrawing groups on the phenyl ring can influence binding affinity and metabolic stability.[7]
-
Hydroxymethyl Group Modification: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to modulate polarity and cell permeability.
-
Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore new binding interactions.
During lead optimization, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the most promising analogs to ensure they have the potential to become viable drug candidates.[13]
Conclusion: A Scaffold with Significant Promise
This compound represents a valuable starting point for drug discovery programs targeting a range of diseases. Its structural simplicity, coupled with the proven therapeutic potential of the thiazole scaffold, makes it an attractive candidate for the development of next-generation therapeutics. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full potential of this promising molecule.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. SpringerLink.
- Thiazole Ring—A Biologically Active Scaffold. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Drug Discovery of Small Molecules. Society of Quality Assurance.
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Center for Biotechnology Information.
- Introduction to small molecule drug discovery and preclinical development. Frontiers.
- Paving the way for small-molecule drug discovery. National Center for Biotechnology Information.
- Introduction to small molecule drug discovery and preclinical development. Frontiers.
- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information.
- DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW. ResearchGate.
- 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PubMed.
- Synthesis of (2) 2-Hydroxy-4-phenylthiazole. PrepChem.com.
- 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. ResearchGate.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. bio.org [bio.org]
- 14. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 15. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small Molecule Drug Discovery [promega.com]
- 17. frontiersin.org [frontiersin.org]
- 18. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (4-Phenyl-1,3-thiazol-2-yl)methanol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of (4-Phenyl-1,3-thiazol-2-yl)methanol. This guide is designed to offer practical, in-depth insights into potential experimental challenges and their solutions.
I. Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the underlying cause?
A1: Inconsistent results or a loss of compound activity often point towards the degradation of this compound in your experimental setup. The stability of this compound can be compromised by several factors, including the pH of your solution, the presence of oxidizing agents, and exposure to light.[1] It is crucial to assess the stability of the compound under your specific experimental conditions.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on the chemical structure and studies on related thiazole derivatives, the primary degradation pathways for this compound are:
-
Oxidation: The methanol group at the 2-position of the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. Additionally, the sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.[1][2]
-
Hydrolysis: The thiazole ring may undergo hydrolytic cleavage under strongly acidic or basic conditions, although it is generally considered relatively stable.[1]
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light. Exposure to UV or even ambient light can trigger photochemical reactions, leading to a variety of degradation products.[1]
Q3: How can I proactively prevent the degradation of this compound in my experiments?
A3: To maintain the integrity of this compound, consider the following preventative measures:
-
pH Control: Maintain solutions at a neutral or slightly acidic pH, as alkaline conditions can promote hydrolysis and other degradation pathways.[1]
-
Use of Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Inert Atmosphere: For reactions sensitive to oxidation, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Light Protection: Store both solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]
-
Solvent Purity: Use high-purity, peroxide-free solvents to minimize oxidative degradation.
II. Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Appearance of an Unexpected Peak in HPLC Analysis
Question: I am observing a new, more polar peak in my HPLC chromatogram after incubating my this compound solution. What could this be?
Answer: The appearance of a new peak, particularly a more polar one, strongly suggests the formation of a degradation product. A likely candidate is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. A specific study has shown that under hydrolytic conditions in the presence of acid, thiazol-2-ylmethanols can be oxidized to the corresponding ketones (in this case, the aldehyde would be an intermediate to the carboxylic acid).[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Issue 2: Loss of Compound Potency in a Cell-Based Assay
Question: My this compound compound shows diminishing activity in my multi-day cell culture experiment. How can I address this?
Answer: A gradual loss of activity in a prolonged assay is a strong indicator of compound instability in the culture medium. The complex composition of cell culture media (salts, amino acids, pH buffering systems) can promote degradation.
Data Presentation: Stability of this compound in Different Media
| Medium Component | Potential Impact on Stability | Mitigation Strategy |
| pH (typically 7.2-7.4) | Slightly alkaline pH may promote hydrolysis. | Consider media with a slightly lower pH if compatible with your cells. |
| Aqueous Environment | Can facilitate hydrolysis. | Prepare fresh media with the compound for each day of the experiment. |
| Light Exposure | Can lead to photodegradation. | Protect culture plates from direct light. |
| Incubation Temperature (37°C) | Higher temperatures can accelerate degradation. | This is a fixed parameter, so focus on other mitigation strategies. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Initial conditions: 30:70 (Acetonitrile:Water)
-
Gradient: Linearly increase acetonitrile to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine the λmax of the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
IV. Predicted Degradation Pathways and Products
The following diagram illustrates the predicted degradation pathways of this compound based on its chemical structure and available literature.
Caption: Predicted degradation pathways of this compound.
V. References
-
BenchChem. (2025). Stability issues of 4-aryl-1,3-thiazole derivatives in solution. BenchChem Technical Support.
-
D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39.
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
ICH Harmonised Tripartite Guideline. (2003). Impurities in New Drug Products Q3B(R2).
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Raghunandan, N., & Ravindranath, B. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 833-845.
Sources
Technical Support Center: Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
Welcome to the technical support guide for the synthesis of (4-phenyl-1,3-thiazol-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. We will move beyond simple protocols to explain the chemical reasoning behind potential pitfalls and their solutions, ensuring a higher rate of success in your experiments.
Introduction: A Tale of Two Reactions
The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via a two-stage process. First, the construction of the core 4-phenylthiazole ring system using the venerable Hantzsch thiazole synthesis. Second, the reduction of a carboxylate group at the 2-position to the desired primary alcohol. While seemingly straightforward, each stage presents unique challenges, primarily related to the formation of specific byproducts that can complicate purification and significantly reduce yields. This guide provides a structured, question-and-answer-based approach to identify, mitigate, and eliminate these synthetic hurdles.
Core Synthesis Workflow
The primary synthetic route discussed involves the Hantzsch condensation of an α-haloketone with a thioamide-containing precursor, followed by hydride reduction.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success in the Hantzsch thiazole synthesis step?
The purity of the starting materials, particularly the α-haloketone (2-bromo-1-phenylethanone), is paramount. This reagent is a potent lachrymator and is susceptible to self-condensation and degradation, often producing a yellow or brown coloration.[1] Using aged or impure 2-bromo-1-phenylethanone is a primary cause of low yields and the formation of dark, tarry byproducts that are difficult to remove. Always use freshly purified or high-purity commercial material.
Q2: My 2-bromo-1-phenylethanone starting material is yellow/brown. Can I still use it?
It is strongly discouraged. The color indicates the presence of degradation products, including poly-condensates and potentially dibrominated species. These impurities can interfere with the cyclization and lead to a complex mixture of byproducts. Purification by recrystallization from a suitable solvent like hexane or isopropanol is recommended before use.
Q3: Which reducing agent is better for converting the ester to the alcohol: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)?
This choice involves a trade-off between reactivity and ease of handling.
-
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently reduces esters to primary alcohols.[2][3] However, it reacts violently with water and protic solvents, requiring strictly anhydrous conditions and a careful quenching procedure.
-
Sodium borohydride (NaBH₄) is a much milder and safer reagent.[4] It typically does not reduce esters under standard conditions (e.g., in pure ethanol at room temperature).[5] However, its reactivity can be enhanced by using a mixed solvent system, such as THF/methanol, or by heating, allowing it to reduce aromatic esters effectively.[6]
For robust and rapid conversion, LiAlH₄ is often preferred, but for operational simplicity and safety, an optimized NaBH₄ procedure is an excellent alternative.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity w/ Esters | High (fast, efficient reduction)[2] | Low (requires activation, e.g., co-solvents/heat)[6] |
| Safety/Handling | Pyrophoric; reacts violently with water. Requires anhydrous conditions. | Stable in air; reacts slowly with protic solvents. Easier to handle.[4] |
| Workup | Requires careful, often multi-step quenching (e.g., Fieser method). | Simpler acidic or aqueous workup. |
| Chemoselectivity | Low (will reduce most carbonyls, amides, nitriles)[3] | High (primarily reduces aldehydes and ketones)[5] |
Table 1. Comparison of Common Hydride Reducing Agents.
Troubleshooting Guide: Byproduct Formation & Mitigation
This section addresses specific experimental issues you may encounter.
Part 1: Hantzsch Thiazole Synthesis Issues
Q: My reaction to form ethyl 4-phenylthiazole-2-carboxylate is very low-yielding and produces a dark, insoluble sludge. What happened?
A: This is a classic symptom of starting material degradation and/or improper reaction conditions. The primary culprit is often the 2-bromo-1-phenylethanone.
-
Causality: As an α-haloketone, this reagent possesses two electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine. Under non-optimized conditions (e.g., excessively high temperatures, incorrect stoichiometry, or prolonged reaction times), it can undergo self-condensation or polymerization, leading to intractable tars. The sulfur nucleophile of the thioamide must effectively compete with other potential side reactions.[7]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the 2-bromo-1-phenylethanone is colorless or pale yellow. If not, recrystallize it.
-
Control Temperature: Run the reaction at a moderate temperature (e.g., refluxing ethanol) and monitor by TLC. Avoid excessive heating.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide component to ensure the α-haloketone is consumed efficiently.
-
Monitor Progress: Follow the reaction using Thin Layer Chromatography (TLC).[8] Once the limiting reagent (the α-haloketone) is consumed, proceed with the workup to prevent byproduct formation from over-exposure to heat.
-
Caption: Decision tree for troubleshooting the Hantzsch cyclization step.
Q: My mass spectrometry analysis shows a significant peak corresponding to 2-amino-4-phenylthiazole instead of my target ester. Why?
A: This indicates a competing reaction pathway, likely due to the degradation of your thioamide starting material, ethyl thiooxamate, into thiourea.
-
Causality: Ethyl thiooxamate can be hydrolyzed back to thiooxamic acid and ethanol, and under certain conditions, can degrade further or be contaminated with simpler thioamides like thiourea. Thiourea reacts readily with 2-bromo-1-phenylethanone to form the highly stable 2-amino-4-phenylthiazole.[9][10]
-
Troubleshooting Steps:
-
Source High-Purity Thioamide: Use ethyl thiooxamate from a reliable commercial source or synthesize it fresh and verify its identity by NMR and melting point.
-
Storage: Store the thioamide in a cool, dry place, preferably under an inert atmosphere, to prevent hydrolysis.
-
Reaction Conditions: Ensure your reaction solvent (e.g., ethanol) is dry.
-
Part 2: Reduction Reaction Issues
Q: My reduction of the ester with NaBH₄ is incomplete, even after prolonged reaction time. How can I drive it to completion?
A: Standard NaBH₄ conditions are often insufficient for ester reduction. You need to enhance the reagent's reactivity.
-
Causality: The borohydride anion is not a potent enough hydride donor to readily attack the less electrophilic carbonyl of an ester compared to a ketone or aldehyde.[4][5]
-
Protocol: Enhancing NaBH₄ Reactivity
-
Solvent System: Dissolve the ethyl 4-phenylthiazole-2-carboxylate in a mixture of anhydrous Tetrahydrofuran (THF) and Methanol (approx. 1:1 v/v).[6] The methanol acts as a proton source that coordinates to the carbonyl oxygen, increasing its electrophilicity.
-
Stoichiometry: Use a larger excess of NaBH₄ (3-5 equivalents) to compensate for the reagent's reaction with methanol.[5]
-
Temperature: Add the NaBH₄ portion-wise at 0°C to control the initial exotherm and hydrogen evolution. Then, allow the reaction to warm to room temperature or gently heat to reflux (e.g., 40-50°C) to drive it to completion.
-
Monitoring: Track the disappearance of the starting material by TLC. If the reaction stalls, another equivalent of NaBH₄ can be added.
-
Q: After my LiAlH₄ reduction, the workup produced a thick, gelatinous aluminum salt precipitate that is impossible to filter and seems to have trapped my product.
A: This is a very common problem with LiAlH₄ workups. A standard water quench often leads to the formation of colloidal aluminum hydroxides. The Fieser workup method is the standard solution.
-
Causality: Quenching LiAlH₄ with just water produces fine, gelatinous aluminum hydroxide (Al(OH)₃) particles that clog filter paper and trap the product, drastically reducing the isolated yield.
-
Protocol: Fieser Workup for LiAlH₄ Reactions This procedure is designed to produce dense, granular, and easily filterable aluminum salts. For a reaction that used 'X' g of LiAlH₄ in a solvent like THF or ether:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously add 'X' mL of water dropwise. (e.g., if you used 1.0 g of LiAlH₄, add 1.0 mL of water). You will observe vigorous bubbling (hydrogen gas evolution).
-
Next, slowly add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Finally, slowly add '3X' mL of water (e.g., 3.0 mL of water).
-
Stir the resulting mixture vigorously at room temperature for 15-30 minutes. A white, granular precipitate should form.
-
Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), stir for another 10 minutes, and then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with your reaction solvent (e.g., THF, ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to isolate your crude product.
-
This procedure yields a much cleaner filtration and significantly improves product recovery.
References
- PrepChem. (n.d.). Preparation of thiourea. PrepChem.com.
- Wikipedia. (2023). Thiourea. In Wikipedia.
- CN106699623A. (2017). Thiourea conversion method using ammonium thiocyanate. Google Patents.
- Stilinović, V., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18, 2167-2174. DOI:10.1039/C6GC00089D.
- Friscic, T., & Meden, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1845-1860. DOI:10.3762/bjoc.13.179.
- Reddit. (2018). What are the byproducts of reduction with borohydride?. r/chemistry.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Wikipedia. (2023). Phenacyl bromide. In Wikipedia.
- ChemSynthesis. (n.d.). 2-bromo-1-phenylethanone.
- LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH₄, LiAlH₄.
- Stenutz. (n.d.). 2-bromo-1-phenylethanone.
- ResearchGate. (n.d.). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Indian Academy of Sciences. (2004). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI:10.1039/P19870000639.
- ResearchGate. (n.d.). Reaction of compound 2 with thioureas.
- International Union of Crystallography. (n.d.). Syntheses and structures of spontaneously resolved....
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Ghițu, M. A., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 26(11), 3183.
- Kodela, R., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 213, 113176.
- Organic Chemistry Portal. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis.
- Rappoport, Z., & Hoz, S. (1977). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. Journal of the Chemical Society, Chemical Communications, (21), 748-749.
- PubChem. (n.d.). This compound.
- CoLab. (n.d.). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species.
- Acta Crystallographica Section E. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.
- ResearchGate. (2011). Conventional methods of synthesis of novel amino phenyl thiazole.
- Asian Journal of Chemistry. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- The Organic Chemistry Tutor. (2022). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. YouTube.
- LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
- Oriental Journal of Chemistry. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.
- Jakimowicz, P., et al. (2020). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 25(10), 2394.
Sources
- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
Welcome to the technical support guide for the synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring both success and understanding in your synthetic endeavors.
Section 1: Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved via a two-step process. This pathway begins with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a standard reduction to yield the target alcohol. This approach offers high yields and employs well-understood, scalable reactions.
-
Step 1: Hantzsch Thiazole Synthesis. Condensation of 2-bromo-1-phenylethanone (α-bromoacetophenone) with ethyl thiooxamate to form ethyl 4-phenyl-1,3-thiazole-2-carboxylate.
-
Step 2: Ester Reduction. Reduction of the resulting ester intermediate with a powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), to afford the final product, this compound.
Section 2: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
This protocol is based on the principles of the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[1][2]
Materials:
-
2-Bromo-1-phenylethanone (phenacyl bromide): 10.0 g, 50.2 mmol
-
Ethyl thiooxamate: 6.69 g, 50.2 mmol
-
Ethanol (anhydrous): 200 mL
-
Sodium bicarbonate (NaHCO₃): 4.62 g, 55.0 mmol
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-phenylethanone and ethyl thiooxamate.
-
Add 200 mL of anhydrous ethanol to the flask.
-
Slowly add sodium bicarbonate to the mixture. The addition of a mild base is crucial to neutralize the HBr byproduct formed during the reaction, which drives the equilibrium towards the product.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.
-
Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of cold deionized water with stirring. The product should precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven. Recrystallization from ethanol can be performed for further purification if necessary.
Protocol 2: Synthesis of this compound
This procedure details the reduction of the ester functional group to a primary alcohol using LiAlH₄, a potent reducing agent suitable for this transformation.[3][4]
Materials:
-
Ethyl 4-phenyl-1,3-thiazole-2-carboxylate: 11.6 g, 47.0 mmol
-
Lithium Aluminium Hydride (LiAlH₄): 2.67 g, 70.4 mmol (1.5 equivalents)
-
Tetrahydrofuran (THF), anhydrous: 250 mL
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
CRITICAL: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as LiAlH₄ reacts violently with water and moisture. All glassware must be thoroughly oven-dried.
-
In a 500 mL three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the ethyl 4-phenyl-1,3-thiazole-2-carboxylate in 150 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting ester is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
2.7 mL of water
-
2.7 mL of 15% aqueous NaOH
-
8.1 mL of water This specific workup (Fieser method) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.
-
Add anhydrous sodium sulfate to the mixture to ensure all water is removed and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: Why is my yield consistently low in the Hantzsch synthesis (Step 1)?
-
Cause 1: Impure Starting Materials. 2-Bromo-1-phenylethanone is a lachrymator and can degrade upon storage, especially if exposed to moisture.[5] Purity should be checked by melting point or NMR before use. If it appears discolored (yellow/brown), it may need to be recrystallized from a non-polar solvent.
-
Cause 2: Sub-optimal Reaction Temperature. The reaction requires sufficient thermal energy to proceed efficiently. Ensure the solvent is at a steady reflux. Using a solvent mixture like ethanol/water can sometimes improve yields by altering solubility profiles.[6]
-
Cause 3: Incomplete Reaction. While 4-6 hours is typical, some substrate variations may require longer reaction times. Always monitor the reaction to completion via TLC before proceeding with the workup.
-
Cause 4: Side Reactions. The α-haloketone can undergo self-condensation. The slow addition of the base and maintaining a consistent temperature can help minimize these side reactions.
Q2: I'm getting a complex mixture of products after the LiAlH₄ reduction (Step 2). What went wrong?
-
Cause 1: Wet Reagents or Glassware. LiAlH₄ is extremely reactive towards water. Any moisture will consume the reagent, leading to incomplete reduction and potentially generating unwanted byproducts. Ensure THF is anhydrous and all glassware is flame- or oven-dried.
-
Cause 2: Temperature Control. Adding the ester solution too quickly or at a temperature above 0 °C can lead to an uncontrolled reaction and the formation of over-reduced or side products. Maintain slow, dropwise addition at 0 °C.
-
Cause 3: Incorrect Stoichiometry. While 1.5 equivalents of LiAlH₄ is recommended, if your starting ester is not completely pure, you may need to increase the amount slightly to ensure full conversion.
Q3: My workup after the LiAlH₄ reduction resulted in a gelatinous precipitate that is impossible to filter. How can I resolve this?
-
This is a very common issue with LiAlH₄ workups. It results from the formation of colloidal aluminum salts. The key is to follow the Fieser quenching protocol (sequential addition of H₂O, aqueous NaOH, and more H₂O) precisely and in the correct order.[3] The volumes are calculated based on the mass of LiAlH₄ used (1x mL H₂O, 1x mL 15% NaOH, 3x mL H₂O per 'x' g of LiAlH₄). Stirring vigorously after the additions helps granulate the precipitate, making it much easier to filter. If you still have a gel, you can try adding anhydrous MgSO₄ or Na₂SO₄ and stirring for an extended period (1-2 hours) to help break it up.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch Thiazole Synthesis?
The Hantzsch synthesis is a classic condensation reaction. It proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]
Q2: What are the critical safety precautions for this synthesis?
-
2-Bromo-1-phenylethanone (Phenacyl Bromide): This compound is a potent lachrymator (causes severe eye-watering and irritation).[5] It must be handled in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a water-reactive and pyrophoric solid. It can ignite spontaneously in moist air. It reacts violently with water and other protic solvents to release flammable hydrogen gas. All reactions involving LiAlH₄ must be performed under a dry, inert atmosphere (N₂ or Ar).
-
General Precautions: Standard laboratory safety practices should be followed, including the use of appropriate PPE. An appropriate fire extinguisher (Class D for reactive metals) should be accessible when working with LiAlH₄.
Q3: How do I confirm the identity and purity of my final product?
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product (a single spot is desired).
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The spectra should show the correct number of protons and carbons with the expected chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Section 5: Data Summary Table
The Hantzsch synthesis is versatile, and conditions can be adapted. The table below summarizes various conditions reported for related thiazole syntheses to guide optimization.
| Catalyst/Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| None (Reflux) | Ethanol | Reflux (~78°C) | 4-12 h | Good to High | [7][8] |
| β-cyclodextrin | Water | 50°C | - | Good | [9] |
| TfOH | - | Mild | - | Good to Excellent | [9] |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | Reflux or Ultrasonic | 1-2 h | 79-90% | [6] |
| Microwave Irradiation | Ethanol | Microwave | 5-15 min | High | [10] |
References
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5988-5993. [Link]
- ResearchGate. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. [Link]
- World Journal of Research and Review. (2016).
- PubMed Central (PMC). (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- MDPI. (2016).
- Wikipedia. (n.d.). Phenacyl bromide. [Link]
- ChemSynthesis. (n.d.). 2-bromo-1-phenylethanone. [Link]
- Stenutz. (n.d.). 2-bromo-1-phenylethanone. [Link]
- ResearchGate. (n.d.). 2-Bromo-1-phenylethanone. [Link]
- PrepChem.com. (n.d.).
- Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
- YouTube. (2020).
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
- PubMed Central (PMC). (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. wjrr.org [wjrr.org]
Phenylthiazole Synthesis Technical Support Center
Welcome to the technical support center for phenylthiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your syntheses are efficient, reproducible, and yield high-purity products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during phenylthiazole synthesis, offering insights into their root causes and providing actionable solutions.
Problem 1: Consistently Low or No Product Yield
Low product yield is one of the most common frustrations in organic synthesis. The causes can range from suboptimal reaction conditions to impure starting materials.
Question: My Hantzsch thiazole synthesis is giving me a very low yield. What are the likely causes and how can I improve it?
Answer: The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, is generally high-yielding.[1] However, several factors can negatively impact the outcome. Let's break down the potential culprits and their solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Impure Starting Materials | α-haloketones can degrade over time, and thioamides can be of poor quality. For instance, 2-bromoacetophenone can undergo self-condensation or hydrolysis. | Ensure the purity of your starting materials. Recrystallize or distill the α-haloketone if necessary. Use freshly prepared or high-purity thioamide. |
| Suboptimal Reaction Temperature | The reaction temperature significantly affects the rate of both the desired reaction and potential side reactions.[2][3] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition or the formation of byproducts. | Systematically screen temperatures. Start at room temperature and gradually increase. If side products are observed at elevated temperatures, consider lowering the temperature.[3] |
| Incorrect Solvent Choice | The solvent plays a crucial role in solvating the reactants and intermediates. A poor solvent can lead to low solubility of reactants and hinder the reaction rate. | Ethanol or methanol are commonly used and effective solvents for the Hantzsch synthesis.[1] If solubility is an issue, consider exploring other polar solvents. |
| Inefficient Cyclization | The final step of the Hantzsch synthesis is the cyclization to form the thiazole ring. This step can be slow or incomplete under certain conditions. | Ensure adequate reaction time. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] The use of a mild base can sometimes facilitate the final cyclization and neutralization of any acid formed. |
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues in your phenylthiazole synthesis.
Caption: Troubleshooting flowchart for addressing low product yield.
Problem 2: Significant Side Product Formation
The formation of unwanted byproducts can complicate purification and reduce the overall yield of the desired phenylthiazole.
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer: Side product formation is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.
Common Side Reactions and Mitigation Strategies
-
Self-condensation of α-haloketone: At elevated temperatures or in the presence of a base, α-haloketones can undergo self-condensation.
-
Solution: Maintain a controlled reaction temperature and consider adding the α-haloketone slowly to the reaction mixture to keep its instantaneous concentration low.[2]
-
-
Formation of Disulfides: If you are using a starting material with a thiol group, such as 2-aminothiophenol for the synthesis of 2-phenylbenzothiazole, it can oxidize to form a disulfide impurity.[2]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
-
Incomplete Cyclization: In some instances, the intermediate may not fully cyclize, leading to the presence of an acyclic impurity.
-
Solution: As mentioned previously, ensure sufficient reaction time and consider gentle heating to promote the final ring-closing step.
-
Visualizing a Common Side Reaction: Disulfide Formation
Caption: Oxidation of 2-aminothiophenol to a disulfide byproduct.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure phenylthiazole can be challenging.
Question: My crude product is an oil/sticky solid and is difficult to purify by recrystallization. What are my options?
Answer: When recrystallization is not effective, column chromatography is the next logical step. However, careful planning is required for a successful separation.
Purification Protocol: Column Chromatography
-
Choosing the Right System:
-
Stationary Phase: Silica gel is the most common choice for the purification of phenylthiazoles.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mixture and gradually increase the polarity. A good starting point for many phenylthiazole derivatives is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.
-
-
Preparing the Column:
-
Carefully pack the column with silica gel, ensuring there are no air bubbles or cracks.
-
Pre-elute the column with the initial mobile phase.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then carefully adding it to the top of the column.
-
-
Elution and Collection:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Best Practices for Purification:
-
Washing: Before chromatography, washing the crude product with a solvent in which the impurities are soluble but the product is not can significantly simplify the purification process.
-
Recrystallization after Chromatography: For obtaining highly pure, crystalline material, recrystallization of the product obtained from column chromatography is often beneficial.[2]
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring from an α-haloketone and a thioamide.[4] It is a widely used and versatile method for synthesizing substituted thiazoles.[1][5]
Q2: How can I monitor the progress of my phenylthiazole synthesis?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.
Q3: Are there any "green" or more environmentally friendly methods for phenylthiazole synthesis?
A3: Yes, there is a growing interest in developing greener synthetic routes.[6] This includes the use of water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[3][6]
Q4: What are some of the applications of phenylthiazole derivatives?
A4: Phenylthiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They have been investigated as antifungal, anticancer, and antibacterial agents.[7][8][9][10][11]
References
- BenchChem Technical Support Team. (2025). optimizing reaction conditions for the synthesis of 2-phenylbenzothiazole. Benchchem.
- Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., Luo, Z., Liu, R., Liu, N., Zhang, H., Wu, X., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
- Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
- ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole (5a).
- ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a.
- BenchChem Technical Support Team. (2025). Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide. Benchchem.
- PubMed. (n.d.). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
- Li, K., et al. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- PubMed. (2015). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA).
- PubMed. (2023). New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti-COVID-19 Candidates.
- PubMed. (n.d.). The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti-COVID-19 Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (4-Phenyl-1,3-thiazol-2-yl)methanol Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Phenyl-1,3-thiazol-2-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the study of its degradation pathways. Our goal is to equip you with the expertise to anticipate, identify, and resolve experimental hurdles, ensuring the integrity and reproducibility of your results.
Introduction to this compound Stability
This compound is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry.[1][2] Understanding its stability and degradation profile is critical for drug development, as degradation products can impact efficacy, safety, and shelf-life. This guide will delve into the primary degradation pathways—hydrolytic, oxidative, photolytic, thermal, and metabolic—providing practical solutions to common experimental issues.
Troubleshooting Guides: A Case-Based Approach
This section addresses specific problems you might encounter during your experiments, offering explanations grounded in the chemical properties of thiazole derivatives and actionable protocols.
Issue 1: Inconsistent Bioassay Results and Loss of Potency
Question: "My experimental results for this compound in an aqueous buffer (pH 7.4) are not reproducible. The compound appears to lose its biological activity over the course of the experiment. What could be the underlying cause?"
Answer: This loss of activity strongly suggests that your compound is degrading in the experimental solution. For thiazole derivatives, several factors in a typical bioassay buffer can contribute to degradation.
Causality Analysis:
-
pH-Dependent Hydrolysis: The thiazole ring, while aromatic, can be susceptible to hydrolysis, particularly under neutral to alkaline conditions.[3] The ester-like character of the thiazole ring can make it a target for nucleophilic attack by water or hydroxide ions, leading to ring opening.
-
Oxidation: The sulfur atom in the thiazole ring is a prime target for oxidation, which can form sulfoxides or sulfones.[3][4] This is often exacerbated by the presence of dissolved oxygen in your buffer, especially if not freshly prepared and de-gassed.
-
Photodegradation: If your experimental setup is exposed to ambient or fluorescent light, photodegradation can occur. Aromatic systems like the phenyl and thiazole rings can absorb UV-Vis light, leading to the formation of reactive species and subsequent degradation.[3][5]
Troubleshooting Workflow:
Here is a systematic approach to identify and mitigate the degradation of your compound.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Recommended Protocol: Rapid Stability Assessment
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Incubation in Assay Buffer: Dilute the stock solution into your aqueous assay buffer (e.g., PBS, pH 7.4) to the final experimental concentration.
-
Time-Point Analysis: Incubate the solution under your standard assay conditions (temperature and lighting). At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the sample.
-
LC-MS Analysis: Immediately analyze the aliquots by LC-MS to monitor the disappearance of the parent compound peak and the appearance of any new peaks corresponding to degradation products. A control sample should be kept in the dark at a low temperature (e.g., 4°C).
Issue 2: Appearance of Unexpected Peaks in Chromatography
Question: "During the purification or analysis of my synthesized this compound, I am observing new, unexpected peaks in my HPLC chromatogram. What could be their origin?"
Answer: The emergence of new peaks is a clear indicator of impurity formation, which could be due to degradation during synthesis, workup, or storage. A forced degradation study is an invaluable tool to intentionally generate and identify these unknown products.
Causality Analysis:
-
Acid/Base-Catalyzed Reactions: Residual acids or bases from your synthesis can catalyze degradation.
-
Oxidative Degradation: Exposure to air during workup or storage can lead to oxidation.
-
Thermal Degradation: High temperatures during reaction or solvent evaporation can cause decomposition.[6][7]
-
Photodegradation: Exposure to light during storage can induce photochemical reactions.[5]
Experimental Protocol: Forced Degradation Study
This study will help you understand the compound's liabilities under various stress conditions.[8][9][10]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[3] | Hydrolysis of the thiazole ring. |
| Alkaline Hydrolysis | Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[3] | Hydrolysis of the thiazole ring, potentially at a faster rate than acidic conditions. |
| Oxidative Degradation | Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.[3] | Oxidation of the sulfur atom to a sulfoxide or sulfone. |
| Thermal Degradation | Keep the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.[3] | General decomposition, potentially involving fragmentation of the molecule. |
| Photodegradation | Expose a solution of the compound to direct sunlight or a UV lamp for 48 hours. A control sample should be kept in the dark.[3] | Complex mixture of photoproducts, possibly involving reactions with singlet oxygen.[5] |
Analysis of Degradation Products: Use LC-MS/MS to analyze the stressed samples. The fragmentation patterns of the new peaks can provide structural information about the degradation products, helping to elucidate the degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic degradation pathways for this compound?
A1: Based on studies of other thiazole-containing drugs, the primary metabolic pathways involve cytochrome P450 (CYP) enzymes.[11][12][13] The likely transformations for your compound are:
-
Epoxidation: Formation of a reactive epoxide on the thiazole ring. This is often the most energetically favorable pathway.[11][12][13]
-
S-oxidation: Oxidation of the sulfur atom to form a sulfoxide.
-
N-oxidation: Oxidation of the nitrogen atom to form an N-oxide.[4]
-
Oxidation of the Methanol Group: The primary alcohol could be oxidized to an aldehyde and then to a carboxylic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on optimizing the synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol. This resource is structured to address common challenges and frequently asked questions, ensuring you can navigate the intricacies of this multi-step synthesis with confidence.
This guide is divided into the three primary stages of the synthesis:
-
Stage 1: Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole
-
Stage 2: Diazotization and Sandmeyer Reaction to Yield 2-Bromo-4-phenyl-1,3-thiazole
-
Stage 3: Conversion to this compound via Organometallic Intermediates
Each section provides FAQs for foundational knowledge and a detailed troubleshooting guide to address specific experimental issues.
Stage 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenyl-1,3-thiazole
The foundational step is the construction of the thiazole ring, a classic Hantzsch synthesis. This reaction condenses an α-haloketone with a thioamide. For our target, this involves reacting 2-bromo-1-phenylethanone (phenacyl bromide) with thiourea.
Frequently Asked Questions (FAQs): Stage 1
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
A1: The reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of 2-bromo-1-phenylethanone in an SN2 reaction.[1] This is followed by an intramolecular cyclization where a nitrogen atom from the thiourea attacks the carbonyl carbon of the ketone. The final step is a dehydration event that results in the formation of the aromatic 2-amino-4-phenyl-1,3-thiazole ring.[1]
Q2: Why is heating typically required for this reaction?
A2: Heating is necessary to provide the activation energy for the cyclization and subsequent dehydration steps. While the initial SN2 reaction may proceed at lower temperatures, forcing the less nucleophilic nitrogen to attack the carbonyl and then eliminating water to form the stable aromatic ring requires thermal energy.[2] Microwave-assisted protocols can significantly shorten the required heating time.[3]
Q3: What are the most common solvents, and how does solvent choice impact the reaction?
A3: Alcohols, particularly ethanol and methanol, are the most common solvents for this synthesis.[4][5] They are effective at dissolving both the polar thiourea and the less polar α-haloketone. The choice of solvent can influence reaction rates and the solubility of the final product, which can sometimes be isolated by precipitation.[4][6]
Troubleshooting Guide: Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: 2-bromo-1-phenylethanone can degrade over time. Thiourea can absorb moisture. | 1. Use freshly purified 2-bromo-1-phenylethanone. Ensure thiourea is dry. |
| 2. Insufficient Heating: The reaction may not have reached the necessary activation energy. | 2. Ensure the reaction is refluxing properly in ethanol (approx. 78°C).[6] Consider switching to a microwave-assisted protocol for more efficient heating.[3] | |
| 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 3. A slight excess of thiourea (e.g., 1.2 to 2 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone.[6][7] | |
| Formation of Multiple Byproducts (Visible on TLC) | 1. Overheating or Prolonged Reaction Time: This can lead to decomposition of the product or starting materials. | 1. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup. Typical reaction times are 30 minutes to 12 hours depending on the method.[4][7] |
| 2. Side Reactions of Thiourea: Thiourea can self-condense or react in other undesirable ways under harsh conditions. | 2. Maintain a consistent temperature and avoid excessive heating. Using a catalyst like copper silicate may allow for milder conditions.[5] | |
| Difficulty in Product Isolation/Purification | 1. Product is Soluble in the Reaction Mixture: The product may not precipitate upon cooling. | 1. After cooling, pour the reaction mixture into cold water or a dilute sodium carbonate solution to induce precipitation of the neutral product.[4][8] |
| 2. Oily Product Instead of Solid: Impurities can prevent crystallization. | 2. Attempt to purify a small amount via column chromatography (e.g., silica gel with a hexane:ethyl acetate mobile phase) to obtain a seed crystal.[6] Trituration with a non-polar solvent like diethyl ether can also help remove impurities and induce crystallization.[7] |
Experimental Workflow: Stage 1
Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-phenyl-1,3-thiazole.
Stage 2: Sandmeyer Reaction to 2-Bromo-4-phenyl-1,3-thiazole
This stage transforms the 2-amino group into a 2-bromo group. This is a crucial functional group conversion that proceeds via a diazonium salt intermediate, followed by a copper-catalyzed substitution.
Frequently Asked Questions (FAQs): Stage 2
Q1: What is the purpose of diazotization?
A1: The primary amino group (-NH₂) is a poor leaving group. Diazotization converts this group into a diazonium salt (-N₂⁺).[9][10] The diazonium group is an excellent leaving group because it departs as dinitrogen gas (N₂), a very stable molecule, which provides a strong thermodynamic driving force for the reaction.[10]
Q2: Why is a copper salt necessary for the Sandmeyer reaction?
A2: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5] A copper(I) salt, such as CuBr, acts as a catalyst to initiate this process by transferring a single electron to the diazonium salt. This facilitates the loss of N₂ gas and the formation of an aryl radical, which then reacts with the halide from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[10]
Q3: Why must the diazotization reaction be performed at low temperatures (0-5°C)?
A3: Aryl diazonium salts are generally unstable at higher temperatures and can decompose, potentially leading to a variety of unwanted side products or even explosive hazards.[11] Maintaining a low temperature ensures the diazonium salt intermediate is formed and can be used in the subsequent Sandmeyer step before it decomposes.
Troubleshooting Guide: Stage 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Bromothiazole | 1. Incomplete Diazotization: The 2-amino group is weakly basic, making diazotization challenging. | 1. Ensure a sufficiently acidic environment (e.g., using HBr or H₂SO₄) and slow, dropwise addition of the nitrite source (e.g., aqueous NaNO₂) while maintaining a temperature between 0-5°C.[11] |
| 2. Premature Decomposition of Diazonium Salt: The reaction temperature may have risen above 5°C. | 2. Use an ice-salt bath for better temperature control. Add the nitrite solution very slowly to manage any exotherm. | |
| 3. Inefficient Copper Catalysis: The copper salt may be of poor quality or used in insufficient quantity. | 3. Use fresh, high-purity CuBr. Ensure it is fully dissolved or suspended in the reaction mixture before the addition of the diazonium salt solution. | |
| Formation of 2,5-Dibromothiazole | 1. Reaction Conditions Favoring Di-substitution: Using CuBr₂ or higher temperatures can promote a second bromination at the C5 position of the thiazole ring. | 1. To favor the mono-bromo product, use CuBr as the catalyst and maintain the temperature at around 60-65°C.[12] Avoid using CuBr₂ if the di-bromo product is not desired. |
| 2. Excess Brominating Agent: An excess of the bromine source can lead to over-halogenation. | 2. Use stoichiometric amounts of the copper bromide salt relative to the diazonium salt. | |
| Product is a Dark, Oily Residue | 1. Formation of Azo Coupling Byproducts: If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted 2-aminothiazole to form colored azo compounds. | 1. Maintain a strongly acidic environment throughout the diazotization and Sandmeyer reaction. |
| 2. Tar Formation: Decomposition of the diazonium salt at elevated temperatures can lead to complex polymeric materials. | 2. Purify the crude product using column chromatography on silica gel with a non-polar eluent system (e.g., heptane-ethyl acetate). |
Experimental Workflow: Stage 2
Caption: Workflow for the Sandmeyer reaction to produce 2-Bromo-4-phenyl-1,3-thiazole.
Stage 3: Conversion to this compound
The final stage involves forming a carbon-carbon bond at the C2 position. A robust method is to convert the 2-bromo derivative into an organometallic species, which is then reacted with a formaldehyde source.
Frequently Asked Questions (FAQs): Stage 3
Q1: Why is a halogen-metal exchange necessary?
A1: The C2-Br bond is not reactive towards direct nucleophilic substitution with a hydroxymethyl source. A halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), converts the electrophilic C2 carbon into a highly nucleophilic C2-lithio species.[13][14] This "umpolung" (reversal of polarity) allows the thiazole ring to act as a nucleophile.
Q2: What is the role of formaldehyde in this step?
A2: Formaldehyde (HCHO) serves as a one-carbon electrophile.[15] The nucleophilic 2-lithiothiazole intermediate attacks the carbonyl carbon of formaldehyde.[16] A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, this compound.
Q3: Why are very low temperatures (-78°C) required for the halogen-metal exchange?
A3: Organolithium reagents are extremely strong bases and can react with the thiazole ring in undesirable ways at higher temperatures, such as deprotonation at other positions or ring-opening. The low temperature (-78°C, typically achieved with a dry ice/acetone bath) is critical to ensure the kinetic preference for the fast halogen-lithium exchange over other potential side reactions.[8]
Troubleshooting Guide: Stage 3
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recovery of Starting Material (2-Bromothiazole) | 1. Inactive n-BuLi: n-Butyllithium is highly reactive and can be deactivated by moisture or air. | 1. Use a fresh, properly titrated bottle of n-BuLi. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| 2. Reaction Temperature Too High: The 2-lithiothiazole intermediate may be unstable at higher temperatures. | 2. Maintain the temperature at -78°C throughout the addition of n-BuLi and the subsequent addition of formaldehyde. | |
| Low Yield of Alcohol Product | 1. Protonation of the Organolithium Intermediate: Trace amounts of water or other acidic protons in the solvent or on the glassware can quench the 2-lithiothiazole before it reacts with formaldehyde. | 1. Use anhydrous solvents. Flame-dry all glassware immediately before use. |
| 2. Issues with Formaldehyde Source: Aqueous formaldehyde cannot be used as it will quench the organolithium. Paraformaldehyde may not depolymerize efficiently. | 2. Use freshly opened, dry paraformaldehyde or 1,3,5-trioxane.[17] Alternatively, generate formaldehyde gas by heating paraformaldehyde and bubbling it into the reaction mixture.[17] | |
| Formation of Butyl-Thiazole Byproduct | 1. Wurtz-Fittig Type Coupling: The 2-lithiothiazole can react with the n-butyl bromide byproduct formed during the halogen-lithium exchange. | 1. This is often a competing side reaction. Ensure rapid quenching with formaldehyde after the exchange is complete. Using two equivalents of t-BuLi can sometimes mitigate this by forming a more stable lithium di-tert-butylcuprate. |
Experimental Workflow: Stage 3
Caption: Workflow for the conversion of 2-Bromo-4-phenyl-1,3-thiazole to the target alcohol.
References
- Hantzsch Thiazole Synthesis. Chem Help Asap. URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Book%3A_Making_Thiazoles_(Dorso)/02%3A_Hantzsch_Thiazole_Synthesis
- Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3247-3279. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8575971/
- Method for preparing compound of thiazole formaldehyde class. CN101050204A. URL: https://patents.google.
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Journal of Education and Scientific Studies. URL: https://www.iasj.net/iasj/article/211234
- Sandmeyer reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction
- Hantzsch Thiazole Synthesis. YouTube. URL: https://www.youtube.
- Thiazole. Wikipedia. URL: https://en.wikipedia.org/wiki/Thiazole
- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851500/
- Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group. Benchchem. URL: https://www.benchchem.com/appnote/130
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. URL: https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-thiazole.html
- Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole (5a) (a). ResearchGate. URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-preparation-of-2-amino-4-phenylthiazole-5a-a_tbl1_301289133
- An In-depth Technical Guide to 2-Amino-4-phenylthiazole (CAS 2010-06-2). Benchchem. URL: https://www.benchchem.com/product/B2010062
- Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate. URL: https://www.researchgate.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. URL: https://asianpubs.org/index.php/ajc/article/view/10003
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Journal of Education and Scientific Studies. URL: https://www.iasj.net/iasj/article/211234
- Halogen-lithium exchange reactions under in situ-quench conditions: a powerful concept for organic synthesis. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17551711/
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999039/
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8462828/
- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. CN101550113B. URL: https://patents.google.
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI. URL: https://www.mdpi.com/2673-4113/2/4/27
- Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. URL: https://asianpubs.org/index.php/ajc/article/view/10003
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538258/
- Sandmeyer Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
- what form of formaldehyde is used in grignards? Sciencemadness.org. URL: http://www.sciencemadness.org/talk/viewthread.php?tid=82209
- Diazotisation. Organic Chemistry Portal. URL: https://www.organic-chemistry.
- Metal–halogen exchange. Wikipedia. URL: https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
- Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. Benchchem. URL: https://www.benchchem.com/appnote/130
- Reaction of Grignard reagent with Formaldehyde #grignardreagent. YouTube. URL: https://www.youtube.
- Sandmeyer Reaction Mechanism. BYJU'S. URL: https://byjus.com/chemistry/sandmeyer-reaction/
- The reaction of Grignard reagent with formaldehyde followed by acidificat.. Filo. URL: https://www.filo.
- 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Lumen)/07%3A_Substitution_and_Elimination_Reactions/7.06%3A_Extra_Topics_on_Nucleophilic_Substitution_Reactions
- Li Halogen Exchange? : r/Chempros. Reddit. URL: https://www.reddit.com/r/Chempros/comments/n73v9n/li_halogen_exchange/
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. URL: https://www.slideshare.net/slideshow/synthesis-of-thiazole-reactions-of-thiazole-medicinal-uses-of-thiazole/251390317
- Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. URL: https://edoc.ub.uni-muenchen.de/22888/1/Allg%C3%A4uer_David.pdf
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. URL: https://www.mdpi.com/1420-3049/27/1/249
- The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. URL: https://www.researchgate.net/publication/288334468_The_Lithium-Halogen_Exchange_Reaction_in_Process_Chemistry
- Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map-Organic_Chemistry(McMurry)/09%3A_Alcohols_and_Thiols/9.07%3A_Hydroxyl_Group_Substitution_-_Alcohols
- Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8259599/
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4059589A - Process for formylation - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. asianpubs.org [asianpubs.org]
- 8. reddit.com [reddit.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 15. m.youtube.com [m.youtube.com]
- 16. The reaction of Grignard reagent with formaldehyde followed by acidificat.. [askfilo.com]
- 17. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
Welcome to the technical support guide for the synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic sequence. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this molecule, a valuable scaffold in medicinal chemistry, is typically approached in two key stages: the formation of the substituted thiazole ring, followed by the reduction of a functional group at the 2-position to the desired primary alcohol.[1] Poor yields can arise at either stage, stemming from issues with starting materials, reaction conditions, side reactions, or product isolation. This guide provides a structured, question-and-answer approach to diagnose and solve these common problems.
Synthetic Strategy Overview
A robust and high-yielding pathway to this compound involves a two-step process. First, a Hantzsch thiazole synthesis is employed to construct the core heterocyclic structure bearing an ester at the C2 position. Second, this ester is selectively reduced to the target primary alcohol.
Caption: Recommended two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My Hantzsch reaction to form the ethyl 4-phenyl-1,3-thiazole-2-carboxylate intermediate is low-yielding or fails completely. What are the likely causes?
This is a common issue that typically points to problems with reagents, conditions, or competing side reactions.
Answer:
The Hantzsch synthesis, while generally reliable for many thiazoles, requires careful control for this specific substitution pattern.[2] Let's break down the potential failure points:
-
Purity of 2-Bromoacetophenone: This reagent is a lachrymator and can degrade over time, especially if exposed to moisture, leading to the formation of acetophenone and HBr. Ensure you are using purified (e.g., recrystallized from isopropanol) or freshly purchased 2-bromoacetophenone. A quick quality check via TLC against a pure standard is advisable.
-
Stability of Ethyl Thiooxamate: Thioamides can be less stable than their amide counterparts. Ensure the ethyl thiooxamate is of high purity and has been stored correctly under inert conditions if necessary.
-
Incorrect Reaction Conditions:
-
Solvent: Anhydrous ethanol is the standard and effective solvent for this condensation. Using aqueous or denatured ethanol can introduce water, which can hydrolyze the starting materials or intermediates.
-
Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Insufficient temperature will result in a sluggish or incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is usually a few hours.[3]
-
-
Basic Work-up Issues: After the reaction, the mixture is often acidic due to the formation of HBr. Neutralization with a mild base like sodium bicarbonate (NaHCO₃) solution is required. Using a strong base (like NaOH) can lead to hydrolysis of the desired ethyl ester product, reducing your yield of the intermediate.
Question 2: The reduction of the ester to the alcohol is incomplete or gives a low yield. What are the common pitfalls in this step?
The reduction of an ester to a primary alcohol is a standard transformation, but its success hinges on the choice of reducing agent and meticulous technique.
Answer:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for reducing esters to primary alcohols. It is highly reactive and effective.[4]
-
Sodium Borohydride (NaBH₄): This reducing agent is generally not strong enough to reduce esters efficiently.[5] Using NaBH₄ will likely result in the recovery of unreacted starting material.
-
-
Reaction Conditions for LiAlH₄:
-
Anhydrous Conditions are Critical: LiAlH₄ reacts violently with water and protic solvents like ethanol or methanol.[6] The reaction must be carried out in a carefully dried ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven- or flame-dried before use.
-
Insufficient Reagent: Typically, 2 equivalents of LiAlH₄ are used for ester reduction. Using less may lead to incomplete conversion.
-
Temperature Control: The reaction is often started at 0 °C by adding the ester solution slowly to the LiAlH₄ suspension, and then allowed to warm to room temperature.[4] This helps to control the initial exothermic reaction.
-
-
Improper Work-up Procedure: Quenching the excess LiAlH₄ is a crucial step where significant product can be lost. A standard and reliable method (Fieser work-up) involves the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Rushing the quench or using an incorrect procedure can result in a gelatinous precipitate that traps the product, making extraction and filtration extremely difficult and leading to significant yield loss.
-
Question 3: My TLC plate shows multiple spots after the reduction. What are the likely byproducts and how can I avoid them?
The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
Answer:
Here are the most common species you might be observing on your TLC plate:
-
Unreacted Starting Material (Ester): This spot will be less polar than your product alcohol. Its presence indicates an incomplete reduction.
-
Cause: Insufficient LiAlH₄, reaction time was too short, or the LiAlH₄ had degraded due to exposure to moisture.
-
Solution: Ensure you use at least 2 equivalents of fresh, active LiAlH₄ and allow the reaction to proceed to completion as monitored by TLC.
-
-
Aldehyde Intermediate (4-Phenyl-1,3-thiazole-2-carbaldehyde): This is a possible intermediate in the reduction of the ester. It will be less polar than the alcohol but likely more polar than the starting ester.
-
Cause: This can form if the reaction is quenched prematurely or if an insufficient amount of reducing agent was used.
-
Solution: Use sufficient LiAlH₄ and ensure the reaction runs to completion.
-
-
Over-reduction Products: While the thiazole ring is generally stable to LiAlH₄ under these conditions, extremely harsh conditions (e.g., prolonged heating at high temperatures) could potentially lead to ring cleavage, although this is less common. These would likely appear as a smear or multiple spots on the TLC.
-
Solution: Stick to standard reaction conditions (0 °C to room temperature).
-
Caption: Decision tree for troubleshooting the reduction step.
Question 4: My final product seems pure by TLC and NMR, but the isolated yield is very low. How can I improve recovery?
This frustrating problem often points to mechanical losses during the work-up and purification stages.
Answer:
The target alcohol has a free hydroxyl group, making it significantly more polar and potentially more water-soluble than its ester precursor.
-
Aqueous Work-up Losses: During the extraction phase after quenching the reaction, the product can partition into the aqueous layer, especially if large volumes of water are used.
-
Solution 1: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete removal of the product from the aqueous layer.
-
Solution 2: Before extraction, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.[7]
-
-
Filtration Losses: As mentioned, improper quenching of LiAlH₄ can create a gelatinous aluminum salt that physically traps the product.
-
Solution: Adhere strictly to a validated quenching protocol like the Fieser method. After quenching, stir the resulting slurry for 15-30 minutes to allow the salts to granulate before filtering. Wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
-
Purification Losses:
-
Column Chromatography: If you are purifying by silica gel chromatography, the polar alcohol can stick to the silica, leading to tailing and poor recovery. Use a slightly more polar solvent system than you might initially expect. Pre-treating your silica with triethylamine can sometimes help for amine-containing compounds, but for alcohols, ensuring a reasonably fast elution is key.
-
Recrystallization: If the product is a solid, recrystallization is an excellent purification method. However, choosing the right solvent system is crucial to avoid losing too much product in the mother liquor. Perform small-scale solvent screening to find a system where the product is soluble when hot but poorly soluble when cold.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing yield in the overall synthesis?
A: For the Hantzsch synthesis, the critical parameters are the purity of the α-haloketone and the use of anhydrous conditions. For the reduction step, the absolute exclusion of water, the activity and stoichiometry of the LiAlH₄, and a careful, standardized work-up procedure are paramount.
Q2: Are there any "greener" or more environmentally friendly alternatives for this synthesis?
A: Green chemistry approaches for thiazole synthesis often focus on using water as a solvent, microwave-assisted reactions, or reusable catalysts.[8][9] For the reduction step, catalytic transfer hydrogenation using a catalyst (e.g., a ruthenium or iridium complex) and a hydrogen donor like isopropanol or formic acid is a greener alternative to using stoichiometric metal hydrides like LiAlH₄.[10] These methods avoid the generation of large amounts of aluminum salt waste and the hazards associated with reactive hydrides.
Data Summary
| Parameter | Method A: LiAlH₄ Reduction | Method B: NaBH₄ Reduction |
| Reducing Agent | Lithium Aluminum Hydride | Sodium Borohydride |
| Typical Substrate | Esters, Carboxylic Acids, Aldehydes | Aldehydes, Ketones |
| Solvent | Anhydrous THF, Diethyl Ether | Methanol, Ethanol, Water[5] |
| Conditions | 0 °C to RT, Inert Atmosphere | RT to Reflux |
| Typical Yield | High (>85%)[4] | Very Low to None (for esters) |
| Work-up | Requires careful quenching | Simpler aqueous work-up |
| Safety Profile | Highly reactive with water, pyrophoric | Stable in protic solvents, less hazardous |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromoacetophenone (1.0 eq) and ethyl thiooxamate (1.1 eq).
-
Add anhydrous ethanol as the solvent (approx. 5-10 mL per gram of 2-bromoacetophenone).
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction to this compound
-
Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a stir bar, a dropping funnel, and a septum.
-
In the flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture back down to 0 °C.
-
Quench the reaction carefully by the sequential, dropwise addition of:
-
Water (1 mL for every 1 g of LiAlH₄ used)
-
15% NaOH (aq) (1 mL for every 1 g of LiAlH₄ used)
-
Water (3 mL for every 1 g of LiAlH₄ used)
-
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A white, granular precipitate should form.
-
Add anhydrous Na₂SO₄ or MgSO₄, stir, and filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel chromatography or recrystallization.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Farkas, J., & Schanzer, J. (1977). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (2), 167-170.
- Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, NIH.
- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Organic Letters. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.
- bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Oriental Journal of Chemistry. Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
- ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- RSC Medicinal Chemistry. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
- Archiv der Pharmazie. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
- Molecules. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH.
- ResearchGate. Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
- RSC Medicinal Chemistry. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- ResearchGate. (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
- Acta Crystallographica Section E. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
- IUCr. Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl).
- Chemguide. reduction of aldehydes and ketones.
- Molecules. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC, NIH.
- ResearchGate. Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.
- Chemistry LibreTexts. The Reduction of Aldehydes and Ketones.
- Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.
- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. journals.iucr.org [journals.iucr.org]
- 8. bepls.com [bepls.com]
- 9. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
Technical Support Center: Purification of (4-Phenyl-1,3-thiazol-2-yl)methanol
Welcome to the technical support guide for (4-Phenyl-1,3-thiazol-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The inherent polarity and chemical nature of this compound, stemming from its hydroxyl group and the thiazole nucleus, can present unique purification challenges. This guide provides in-depth, experience-driven troubleshooting advice to help you achieve high purity and yield in your experiments.
Understanding the Molecule and Potential Impurities
This compound (MW: 191.25 g/mol ) is a polar, aromatic heterocyclic alcohol.[1][2] Its structure, featuring a basic nitrogen atom in the thiazole ring and a primary alcohol, dictates its chromatographic behavior and solubility profile.
Successful purification begins with understanding the potential impurities that may arise from its synthesis. The most common synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, followed by subsequent functional group manipulations.[3][4][5]
Table 1: Common Impurities and Their Likely Origins
| Impurity Type | Potential Identity | Likely Origin | Impact on Purification |
|---|---|---|---|
| Starting Materials | Thioacetamide, 2-Bromoacetophenone | Incomplete reaction during thiazole ring formation.[6] | Can often be removed by simple washes or have significantly different polarity. |
| Reaction Byproducts | Over-oxidized species, Dimerized products | Side reactions occurring under the synthesis conditions.[6][7] | May have similar polarity to the desired product, complicating separation. |
| Reagents | Unreacted reducing agents (e.g., borohydride salts), Workup salts | Incomplete quenching or aqueous workup. | Typically removed by aqueous washes, but can interfere with chromatography if carried over. |
| Degradation Products | Thiazole ring-opened species | Instability on acidic stationary phases (e.g., silica gel) or harsh pH during workup.[8] | Can streak or create new spots during chromatography, leading to confusion and yield loss. |
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common technique for purifying research-scale quantities of organic compounds.[9] However, the polar and basic nature of this compound can cause issues with standard silica gel methods.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: My compound is streaking severely on my silica gel TLC plate, giving a comet-like spot. Why is this happening and how can I fix it?
A: This is a classic sign of strong interaction between your compound and the stationary phase. The acidic silanol groups (Si-OH) on the surface of standard silica gel are strongly interacting with the basic nitrogen atom of the thiazole ring. This causes some molecules to "stick" and elute slowly, resulting in tailing or streaking.[8][10]
Solutions:
-
Use a Mobile Phase Modifier: The most direct solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This will compete for the acidic sites and allow your compound to travel more cleanly.[8][11]
-
Ammonia in Methanol: For highly polar systems, using a 7N solution of ammonia in methanol as your polar component can be very effective.
-
-
Change the Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for purifying basic compounds as it lacks the acidic silanol groups.[8]
-
Reversed-Phase (C18): For polar compounds, reversed-phase chromatography is often the method of choice. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8]
-
Q2: I can't get my compound to elute from the silica column. Even with 20% Methanol in Dichloromethane, it remains at the baseline.
A: This indicates that your compound is too polar for the selected normal-phase system and is irreversibly adsorbed onto the silica gel.[8] It is also possible, though less likely, that the compound is decomposing on the column.
Troubleshooting Workflow:
Caption: Decision workflow for non-eluting compounds.
Solutions:
-
Confirm Stability: Before attempting another column, spot your crude material on a silica TLC plate. Let it sit on the benchtop for 30-60 minutes, then elute it. If you see new spots that were not in the original mixture, your compound is decomposing on the silica.[8] In this case, you must avoid silica gel.
-
Switch to Reversed-Phase: This is the most robust solution. This compound is well-suited for reversed-phase purification. Start with a mobile phase of Water/Acetonitrile and run a gradient. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for nitrogen-containing compounds.[8]
-
Consider HILIC: For very polar compounds that are not well-retained by reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative. This technique uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type solvent system (high organic).[12]
Table 2: Suggested Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Typical Eluent System (A/B) | Gradient Suggestion | Modifier |
|---|---|---|---|---|
| Normal Phase | Silica Gel | A: Hexane or HeptaneB: Ethyl Acetate or Acetone | Start at 20% B, gradient to 100% B | 0.5-1% Triethylamine in B |
| Reversed Phase | C18 Silica | A: WaterB: Acetonitrile or Methanol | Start at 5% B, gradient to 95% B | 0.1% Formic Acid in A & B |
| HILIC | Amine-bonded Silica | A: AcetonitrileB: Water | Start at 95% A, gradient to 50% A | 10 mM Ammonium Acetate in B |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds, relying on differences in solubility between the product and impurities at varying temperatures.[13]
Frequently Asked Questions (FAQs): Recrystallization
Q1: I dissolved my product in hot solvent, but upon cooling, it separated as an oil ("oiled out") instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solution becomes supersaturated while the temperature is still above the melting point of your compound (or the melting point of the impure mixture).[8] This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.
Troubleshooting Workflow:
Caption: Step-by-step guide to resolving "oiling out".
Solutions:
-
Slow Down the Cooling Process: Reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.[8]
-
Induce Nucleation: If the slowly cooled solution remains clear, induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[8] Adding a single, tiny "seed" crystal of pure material is also a highly effective method.[8]
-
Change the Solvent System: Your chosen solvent may be too effective. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13] Try a co-solvent system. For a polar compound like this, systems like ethanol/water, methanol/water, or acetone/hexane are excellent candidates. Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.
Q2: My recrystallization worked, but I only recovered 30% of my material. How can I improve the yield?
A: Very low recovery is typically due to one of three issues: using too much solvent, not cooling the solution sufficiently, or choosing a solvent in which your compound has high solubility even at low temperatures.
Solutions:
-
Use Minimum Solvent: This is the most critical factor. When first dissolving your crude product, add the hot solvent in small portions, swirling and waiting for it to dissolve before adding more. The goal is to use the absolute minimum volume required to achieve a saturated solution at the solvent's boiling point.[8]
-
Maximize Cooling: After the solution has cooled slowly to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[13]
-
Concentrate the Mother Liquor: Your filtrate (the "mother liquor") still contains dissolved product. You can often recover a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
Perform a Solvent Screen: Test the solubility of your compound in a range of solvents to find the ideal one. A good solvent will show a dramatic difference in solubility between hot and cold conditions.
Table 3: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Notes | Co-Solvent Pair |
|---|---|---|---|
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. | Water, Hexane |
| Methanol | 65 | Can be too good of a solvent, leading to low recovery. Often used in a pair.[13] | Water, Diethyl Ether |
| Isopropanol | 82 | Less volatile than ethanol, good for slower crystal growth. | Water, Heptane |
| Acetone | 56 | Very effective, but its low boiling point requires careful handling. | Hexane, Water |
| Ethyl Acetate | 77 | Good for compounds of intermediate polarity. | Hexane, Heptane |
| Water | 100 | Excellent "anti-solvent" to pair with polar organic solvents. | Ethanol, Methanol, Acetone |
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Column chromatography - University of Arizona.
- Thiazole - Wikipedia.
- synthesis of thiazoles - YouTube.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Auctoresonline.
- Resolving API Impurity Issues in Drug Development | Pharmaguideline.
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- Role in Pharmaceutical Chemistry as a Key Intermediate/Degradation Product - EvitaChem.
- column chromatography & purification of organic compounds - YouTube.
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
- Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem.
- This compound | C10H9NOS - PubChem.
- Compound this compound - Chemdiv.
- (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook.
Sources
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Purification [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
Welcome to the technical support resource for the synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Overview of the Synthetic Pathway
The most prevalent and reliable synthesis of this compound is a two-step process. It begins with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by the reduction of a carbonyl group at the C2 position to the desired primary alcohol.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for this synthesis? A1: The synthesis typically starts with an α-haloketone, most commonly 2-bromo-1-phenylethanone (also known as phenacyl bromide), and a thioamide derivative.[1] For the synthesis of the direct precursor to the target alcohol, a thioamide bearing an ester group, such as ethyl 2-thiooxamate or a similar reagent, is used to install the required carboxylate functionality at the C2 position. An alternative, though more circuitous, route involves forming 2-amino-4-phenylthiazole from phenacyl bromide and thiourea, followed by functional group interconversion to arrive at the target alcohol.[2][3]
Q2: Why is the Hantzsch synthesis preferred for forming the thiazole ring? A2: The Hantzsch thiazole synthesis is a robust and high-yielding method for constructing the thiazole core.[4] The reaction mechanism is driven by the formation of a stable aromatic ring, which provides a strong thermodynamic incentive.[5] It involves the reaction of an α-haloketone with a thioamide, proceeds through a well-established pathway, and is generally simple to perform with readily available starting materials.[1][6]
Q3: Which reducing agent is best for converting the intermediate ester to the alcohol? A3: The choice depends on the substrate's reactivity and desired selectivity. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols.[7][8] However, it is non-selective and requires strictly anhydrous conditions and a careful workup. Sodium borohydride (NaBH₄) is a milder and safer reducing agent but is generally not effective for reducing esters under standard conditions (e.g., in methanol or ethanol at room temperature).[9][10] Its reactivity can be enhanced by using specific solvents (like diglyme at high temperatures) or adding Lewis acids, but this adds complexity.[11] For this specific transformation, LiAlH₄ is often the more reliable choice, provided proper techniques are used.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues. We have divided it into the two primary stages of the synthesis.
Part 1: Hantzsch Thiazole Synthesis (Formation of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate)
Problem 1: Low or no yield of the desired thiazole ester.
-
Potential Cause A: Degradation of 2-Bromo-1-phenylethanone.
-
Explanation: 2-Bromo-1-phenylethanone is a potent lachrymator and is sensitive to moisture and bases.[12][13] It can slowly hydrolyze in the presence of water to form hydrogen bromide and other byproducts.[12] It is also incompatible with strong bases.[12] If the starting material is old or has been improperly stored, it may have degraded, leading to poor reaction outcomes.
-
Solution & Prevention:
-
Verify Starting Material Quality: Always use fresh or properly stored 2-bromo-1-phenylethanone. Check its melting point (48-51 °C) to confirm purity.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, preferably refrigerated between 2-8°C, to minimize degradation.[14]
-
Reaction Conditions: Ensure your reaction solvent (typically ethanol) is anhydrous.
-
-
-
Potential Cause B: Incorrect Reaction Stoichiometry or Conditions.
-
Explanation: The Hantzsch synthesis is typically performed with a near-stoichiometric ratio of the α-haloketone and the thioamide.[4] Using a significant excess of one reagent can complicate purification. The reaction is often run at reflux in ethanol for several hours.[1][3] Insufficient heating time or temperature will result in an incomplete reaction.
-
Solution & Prevention:
-
Stoichiometry: Use a 1:1 to 1:1.2 molar ratio of 2-bromo-1-phenylethanone to the thioamide.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 2-bromo-1-phenylethanone spot is a key indicator of completion.
-
Temperature: Ensure the reaction mixture is maintained at a steady reflux.
-
-
Caption: Troubleshooting flowchart for the Hantzsch thiazole synthesis step.
Problem 2: The final product is an inseparable mixture or an oil instead of a solid.
-
Potential Cause: Formation of Side Products.
-
Explanation: While the Hantzsch synthesis is generally clean, side reactions can occur. One possibility is the formation of a symmetrical disulfide from the thioamide starting material via oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures. Another potential side product is 2,4-dibromo-1-phenylethanone if the initial bromination of acetophenone was not well-controlled, which can lead to different thiazole products.
-
Solution & Prevention:
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification: If an oily product is obtained, attempt purification via column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[8]
-
Starting Material Purity: Ensure the 2-bromo-1-phenylethanone is free from over-brominated species by checking its analytical data (NMR, MS) before use.
-
-
Part 2: Reduction of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
Problem 3: Incomplete reduction of the ester to the alcohol.
-
Potential Cause: Insufficient Reducing Agent or Low Reactivity.
-
Explanation: Esters are significantly less electrophilic than aldehydes or ketones and thus require more powerful reducing agents or harsher conditions.[11] When using LiAlH₄, at least two equivalents of hydride are consumed per mole of ester.[15] Using an insufficient amount will result in a mixture of starting material, the intermediate aldehyde, and the final alcohol product. If using NaBH₄, the reaction is often sluggish or fails to proceed at all without additives or high temperatures.[9]
-
Solution & Prevention:
-
LiAlH₄ Stoichiometry: Use at least 2.0 molar equivalents of LiAlH₄ relative to the ester. An excess (e.g., 2.5-3.0 eq) is often used to ensure the reaction goes to completion.
-
Temperature Control: Add the ester solution slowly to a suspension of LiAlH₄ in an anhydrous solvent (like THF) at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature to ensure completion.[7][8]
-
Alternative Reductants: If NaBH₄ must be used, consider adding a Lewis acid like LiCl or CaCl₂ to activate the ester carbonyl, or use a high-boiling solvent like diglyme and heat the reaction.[11]
-
-
Problem 4: Low isolated yield after aqueous workup of the LiAlH₄ reaction.
-
Potential Cause: Improper Quenching and Formation of Emulsions.
-
Explanation: The workup of a LiAlH₄ reaction is critical for obtaining a good yield. The process neutralizes excess hydride and converts the aluminum and lithium alkoxides into filterable inorganic salts. Improper quenching can lead to the formation of gelatinous aluminum hydroxide precipitates that trap the product, making isolation difficult and leading to significant product loss.
-
Solution & Prevention:
-
Fieser Workup: Employ the Fieser workup procedure for quenching. For a reaction using 'X' grams of LiAlH₄, cool the mixture to 0 °C and add, sequentially and dropwise:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Stirring: After the additions, stir the resulting slurry vigorously at room temperature for 15-30 minutes. This procedure is designed to produce granular, easily filterable aluminum salts.
-
Extraction: Filter the salts and wash them thoroughly with a suitable organic solvent (e.g., ethyl acetate, THF) to recover any adsorbed product. Combine the filtrate and washes for further processing.
-
-
Quantitative Data Summary: Reagent Stoichiometry
| Reaction Step | Reagent 1 | Reagent 2 | Molar Ratio (Reagent 1:2) | Recommended Solvent |
| Hantzsch Synthesis | 2-Bromo-1-phenylethanone | Ethyl 2-thiooxamate | 1 : 1.1 | Ethanol |
| Ester Reduction | Ethyl 4-phenylthiazole-2-carboxylate | Lithium Aluminum Hydride | 1 : 2.5 | Anhydrous THF |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-1-phenylethanone (1.0 eq) and ethanol (5-10 mL per gram of ketone).
-
Add ethyl 2-thiooxamate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:7 ethyl acetate:hexanes).
-
Once the starting ketone is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice or into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure thiazole ester.[3]
Protocol 2: Reduction to this compound
-
In an oven-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve the ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture back down to 0 °C and carefully quench the reaction using the Fieser workup procedure described in Problem 4 .
-
Stir the resulting white slurry for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography if necessary.[8]
References
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
- Asian Journal of Chemistry. (N.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
- ResearchGate. (2023). SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE.
- Journal of Chemical Health Risks. (2022).
- Organic Chemistry Portal. (N.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
- Chem Help Asap. (N.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- Bloomtech. (N.d.). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. Bloomtech. [Link]
- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
- YouTube. (2020).
- National Institutes of Health. (N.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. NIH. [Link]
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Wikipedia. (N.d.). Phenacyl bromide. Wikipedia. [Link]
- ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?.
- Chemistry Steps. (N.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. asianpubs.org [asianpubs.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
- 13. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 14. bloomtechz.com [bloomtechz.com]
- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Stability issues of (4-Phenyl-1,3-thiazol-2-yl)methanol in solution
Welcome to the technical support center for (4-Phenyl-1,3-thiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the underlying cause?
Inconsistent results often point towards the degradation of your compound in solution. The stability of this compound can be influenced by several factors including the pH of the solution, the presence of oxidizing agents, exposure to light, and elevated temperatures.[1] The thiazole ring, in particular, can be susceptible to hydrolysis, especially under alkaline conditions.[1]
Q2: I observe new peaks in my HPLC analysis of a solution of this compound that has been stored for a short period. What do these peaks signify?
The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products.[1] To identify the cause, it is recommended to perform a forced degradation study. This involves intentionally subjecting your compound to various stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][2][3] Analysis of these stressed samples by techniques like LC-MS/MS can help in identifying the structure of the degradation products and understanding the degradation pathway.[1][4]
Q3: What are the primary degradation pathways for this compound in solution?
Based on the chemistry of the thiazole ring, the following degradation pathways are most likely for this compound:
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding S-oxide or S-dioxide.[1][5] This is particularly relevant when using solvents like DMSO, which can act as an oxidizing agent.[5]
-
Hydrolysis: The thiazole ring can undergo hydrolysis, especially under alkaline conditions, which may lead to ring opening.[1][5] The presence of water in solvents can facilitate this process.[5]
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly UV light.[1][5] Exposure to light can induce degradation, potentially leading to complex mixtures of photoproducts.[1][4]
Q4: What are the ideal storage conditions for solutions of this compound?
To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of chemical degradation.[5]
-
Atmosphere: Whenever possible, store solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.[5]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Solvent: Use high-purity, anhydrous solvents to minimize hydrolysis. If using DMSO, ensure it is of a high grade and stored properly to prevent water absorption.[5]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Biological Assays
Symptoms:
-
Decreased or no biological activity observed over a short period.
-
Poor reproducibility of experimental results.
Possible Causes & Troubleshooting Steps:
-
pH-Induced Degradation: The thiazole ring can be unstable in alkaline media.[1]
-
Action: Measure the pH of your assay buffer and any stock solutions. If the pH is alkaline, consider adjusting it to a more neutral or slightly acidic pH, if compatible with your assay. Prepare fresh solutions immediately before use.
-
-
Oxidation: The compound may be degrading due to the presence of oxidizing species in your reagents or solvents.[1]
-
Action: Ensure all solvents and reagents are of high purity and free from peroxides. If using DMSO, use anhydrous grade and handle it under an inert atmosphere.[5] Consider degassing your buffers.
-
-
Photodegradation: Exposure to ambient or UV light can cause degradation.[1]
-
Action: Protect all solutions containing the compound from light by using amber vials or covering them with foil.[1] Minimize the exposure of your experimental setup to direct light.
-
Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Symptoms:
-
Appearance of one or more new peaks in the chromatogram over time.
-
Decrease in the area of the main compound peak.
Possible Causes & Troubleshooting Steps:
-
Identification of Degradation Pathway: The new peaks are likely degradation products.[1]
-
Structural Elucidation of Degradants:
-
Action: Utilize LC-MS/MS to obtain the mass of the degradation products and their fragmentation patterns. This information is crucial for proposing potential structures.[4] For definitive structural confirmation, preparative HPLC can be used to isolate the degradation products for analysis by NMR.[4]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.[1][3][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Reflux a solution of the compound in a suitable solvent for 24 hours. A solid sample can also be kept in an oven at 80°C for 48 hours.[1]
-
Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp for 48 hours. A control sample should be kept in the dark under the same conditions.[1]
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[2]
-
Mobile Phase: A gradient elution is often necessary to separate all components. A common mobile phase combination is water and methanol or acetonitrile, with or without a pH modifier like formic acid or ammonium acetate to improve peak shape. A starting point could be a gradient of 30:70 water:methanol.[2]
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate (e.g., 1.0 mL/min), and detection wavelength (e.g., 238 nm, but should be optimized based on the compound's UV spectrum) to achieve baseline separation of the parent peak from all degradation product peaks.[2]
3. Validation:
-
Once optimized, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 60°C | 24 hours | Potential for ring opening or side-chain modifications. |
| Alkaline Hydrolysis | 1 M NaOH | 60°C | 24 hours | High likelihood of thiazole ring hydrolysis.[1] |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | S-oxides or S-dioxides of the thiazole ring.[1][5] |
| Thermal | Reflux/80°C | Varies | 24-48 hours | General decomposition products. |
| Photolytic | UV/Sunlight | Room Temp | 48 hours | Complex mixture of photoproducts.[1][4] |
Visualizations
Degradation Workflow
Caption: Forced degradation experimental workflow.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Wikipedia. (n.d.). Thiazole.
- S. R. C. Vivek Kumar, et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate.
- Staś, M., et al. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC - NIH.
- Wu, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online.
- Singh, R., & Rehman, Z. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: (4-Phenyl-1,3-thiazol-2-yl)methanol Experiments
Welcome to the technical support center for (4-Phenyl-1,3-thiazol-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this important heterocyclic compound. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Synthesis and Core Concepts
This compound is a valuable building block in medicinal chemistry, often synthesized via a two-stage process.[1][2] The first stage typically involves the formation of the 4-phenylthiazole core, often with a carboxylic acid or ester at the 2-position, followed by the reduction of this group to the primary alcohol. Understanding this workflow is critical for effective troubleshooting.
Visualizing the Synthetic Workflow
The diagram below outlines the common synthetic pathway from the precursor, 4-phenyl-1,3-thiazole-2-carboxylic acid, to the final product.
Caption: General two-stage synthesis workflow for this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.
Part A: Synthesis of the 4-Phenylthiazole Precursor
The most common route to the thiazole core is the Hantzsch Thiazole Synthesis, which involves reacting an α-haloketone with a thioamide.[3] For our target, a precursor like 4-phenyl-1,3-thiazole-2-carboxylic acid is often used.[4][5][6]
Problem 1: Low or No Yield of the 4-Phenylthiazole Precursor.
-
Possible Cause 1: Inactive Reagents or Poor Quality Solvents.
-
Explanation: The Hantzsch synthesis is sensitive to the purity of starting materials. The α-haloketone (e.g., 2-bromoacetophenone) can degrade over time, and the thioamide can contain impurities. Solvents must be of appropriate grade and dryness.[7]
-
Solution:
-
Verify the purity of your α-haloketone and thioamide via NMR or melting point analysis.
-
Use freshly opened, anhydrous solvents, especially for subsequent reduction steps.
-
Consider synthesizing the precursor, 2-amino-4-phenylthiazole, from acetophenone and thiourea in the presence of a halogen like iodine, which can be a robust alternative.[8]
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Explanation: Reaction temperature and time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side-product formation. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating.[9]
-
Solution:
-
Part B: Reduction of Carboxylic Acid/Ester to the Alcohol
The reduction of the 2-carboxy or 2-ester functional group is almost exclusively performed with a powerful reducing agent like Lithium Aluminum Hydride (LAH).[10][11][12] This step is fraught with potential issues if not handled correctly.
Problem 2: The LAH reduction is sluggish or fails completely.
-
Possible Cause 1: Inactive LAH Reagent.
-
Explanation: LAH is extremely reactive with atmospheric moisture. It decomposes rapidly upon exposure to air, losing its reducing power. Using LAH that is old or has been improperly handled is a primary cause of reaction failure.
-
Solution:
-
Use a fresh bottle of LAH or a freshly prepared solution.
-
Handle solid LAH in a glovebox or under a nitrogen/argon atmosphere.
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.[7]
-
-
-
Possible Cause 2: Acid-Base Reaction with Carboxylic Acid.
-
Explanation: If you are reducing a carboxylic acid directly, the first equivalent of LAH is consumed in an acid-base reaction to deprotonate the acid, forming a lithium carboxylate salt and hydrogen gas.[10] If you do not account for this, you will have insufficient hydride for the reduction.
-
Solution:
-
When reducing a carboxylic acid, use at least one extra equivalent of LAH compared to the amount needed for an ester reduction.
-
Alternatively, convert the carboxylic acid to its corresponding methyl or ethyl ester before the reduction step. Esters do not have an acidic proton and are readily reduced by LAH.[10][13]
-
-
Problem 3: A complex mixture of products is observed, or the desired alcohol is not the major product.
-
Possible Cause 1: Over-reduction or Side Reactions.
-
Explanation: LAH is a very powerful, non-selective reducing agent.[14] While it typically does not reduce isolated C=C double bonds, other functional groups in your molecule could be susceptible. The intermediate aldehyde formed during ester/acid reduction is more reactive than the starting material and is immediately reduced to the alcohol; stopping at the aldehyde stage is not possible with LAH.[13][15]
-
Solution:
-
-
Possible Cause 2: Improper Reaction Workup.
-
Explanation: The workup of an LAH reaction is critical for isolating the product. Quenching the excess LAH and hydrolyzing the resulting aluminum alkoxide complexes must be done carefully. Improper workup can lead to the formation of persistent emulsions or a gelatinous aluminum hydroxide precipitate that traps the product, leading to low isolated yields.[2]
-
Solution:
-
Use a standardized workup procedure, such as the Fieser method.[14] For a reaction using 'n' grams of LAH, sequentially and carefully add:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH
-
'3n' mL of water
-
-
This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of your alcohol product.[14]
-
-
Part C: Purification and Stability
Problem 4: Difficulty purifying the final alcohol product.
-
Possible Cause 1: Product is too polar or water-soluble.
-
Explanation: The hydroxyl group makes the final product significantly more polar than its precursor. It may have some solubility in water, leading to losses during aqueous workup and extraction.
-
Solution:
-
During the workup, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.
-
For purification, use column chromatography with a more polar solvent system (e.g., increasing the percentage of ethyl acetate in hexanes).
-
-
-
Possible Cause 2: Co-elution with impurities.
-
Explanation: Unreacted starting material or side products from the synthesis may have similar polarities to the desired alcohol, making separation by column chromatography difficult.
-
Solution:
-
Ensure the preceding reaction has gone to completion via TLC analysis before beginning the workup.
-
Try recrystallization as an alternative or final purification step. A solvent screen (e.g., ethyl acetate/hexanes, ethanol, methanol) can help identify suitable conditions.
-
-
Problem 5: The purified compound degrades upon storage.
-
Possible Cause 1: Hydrolysis or Oxidation.
-
Explanation: The thiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions.[18] Furthermore, the sulfur atom is a potential site for oxidation.[18]
-
Solution:
-
Store the purified compound as a solid in a cool, dark, and dry place.
-
For solutions, use neutral, deoxygenated solvents and protect from light. Prepare solutions fresh when possible. Avoid storing solutions in basic buffers for extended periods.[18]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and molecular weight of this compound? A1: It is typically a solid. Its molecular formula is C₁₀H₉NOS, with a molecular weight of approximately 191.25 g/mol .[19][20]
Q2: What are the key signals to look for in the ¹H NMR spectrum to confirm the product's identity? A2: Key signals include:
-
A singlet for the methylene protons (-CH₂OH), typically around 4.8 ppm.
-
A multiplet for the five aromatic protons of the phenyl group, usually between 7.3 and 8.0 ppm.
-
A singlet for the C5 proton of the thiazole ring.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent. A reference spectrum can be found on PubChem (CID 698895).[21]
Q3: Is this compound hazardous? A3: While a specific safety data sheet for this exact compound is not readily available, related thiazole structures are known to cause skin and eye irritation and may cause respiratory irritation if inhaled.[22] Standard laboratory safety precautions, including wearing gloves, safety glasses, and working in a well-ventilated fume hood, are essential.
Q4: Can I use Sodium Borohydride (NaBH₄) instead of LAH for the reduction step? A4: No. Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids or esters.[10][23][24] Using NaBH₄ would result in the recovery of unreacted starting material. LAH is required for this transformation.
Section 4: Key Experimental Protocols
Protocol 1: Reduction of Ethyl 4-phenylthiazole-2-carboxylate with LAH
This protocol is a representative procedure for the reduction step. Warning: LAH reacts violently with water. This procedure must be conducted under a dry, inert atmosphere.
Materials:
-
Ethyl 4-phenylthiazole-2-carboxylate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
15% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Dissolve Ethyl 4-phenylthiazole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC until all the starting material is consumed (typically 1-3 hours).
-
Once complete, cool the reaction mixture back to 0°C.
-
Workup (Fieser Method): Quench the reaction by the slow, sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate should form.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel or by recrystallization.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Precursor | Key Reagents for Synthesis |
| This compound | C₁₀H₉NOS | 191.25 | 4-Phenyl-1,3-thiazole-2-carboxylic acid (or its ester) | 1. α-haloketone + Thioamide2. LiAlH₄ |
References
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from University of Bristol, School of Chemistry.
- Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5968-5973.
- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry.
- This compound. (n.d.). PubChem. Retrieved January 8, 2026.
- (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis. (n.d.). ChemicalBook.
- 4-Phenyl-1,3-thiazole-2-carboxylic acid. (n.d.). Chem-Impex.
- I have problems with the reduction using LiAlH4. (n.d.). ECHEMI.
- Myers, A. G. (n.d.). Chem 115 Handouts. Andrew G. Myers Research Group, Harvard University.
- Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
- Lithium aluminium hydride. (n.d.). Wikipedia.
- Clark, J. (n.d.). reduction of carboxylic acids. Chemguide.
- 4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid. (2025, May 20). ChemSynthesis.
- 4-Phenyl-1,3-thiazole-2-carboxylic acid. (n.d.). J&K Scientific.
- Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S.
- "stability issues of 4-aryl-1,3-thiazole deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). European Journal of Medicinal Chemistry.
- Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Deriv
- 4-Phenyl-1,3-thiazole-2-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2013). Molecules.
- Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH 4 )
- Brown, H. C., Weissman, P. M., & Yoon, N. M. (1966). Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Alcohols, Mercaptans, and Amines. A Convenient Procedure for the Preparation of the Alkoxy- and Dialkoxyaluminum Hydrides. Journal of the American Chemical Society, 88(7), 1458–1463.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
- 1H NMR spectrum of compound 4. (n.d.).
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021).
- Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486.
- Hydride Reduction. (n.d.). Chad's Prep.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2015). Green Chemistry.
- Carboxylic Acids to Alcohols, Part 4: LiAlH4. (2019, December 18). YouTube.
- Compound this compound. (n.d.). Chemdiv.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry.
- [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). Acta Crystallographica Section E: Structure Reports Online.
- [4-(1,3-Thiazol-2-yl)phenyl]methanol. (n.d.). Santa Cruz Biotechnology.
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (2012). Journal of Chemical and Pharmaceutical Research.
- (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL. (n.d.).
- (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol. (n.d.). Biosynth.
Sources
- 1. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Phenyl-1,3-thiazole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. asianpubs.org [asianpubs.org]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 16. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 17. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Compound this compound - Chemdiv [chemdiv.com]
- 20. scbt.com [scbt.com]
- 21. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemsynthesis.com [chemsynthesis.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. Hydride Reduction - Chad's Prep® [chadsprep.com]
Technical Support Center: (4-Phenyl-1,3-thiazol-2-yl)methanol
Welcome to the technical support guide for (4-Phenyl-1,3-thiazol-2-yl)methanol (CAS No. 34699-35-9). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected results during the synthesis, purification, characterization, or subsequent use of this versatile heterocyclic building block. The following troubleshooting guides and frequently asked questions are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Synthesis and Purification FAQs
This section addresses common challenges encountered during the preparation and isolation of this compound. The most prevalent synthetic routes involve a two-stage process: the formation of the thiazole ring via Hantzsch synthesis, followed by functional group manipulation at the C2 position.
Q1: My Hantzsch synthesis to form the 4-phenylthiazole precursor is resulting in low yields and multiple side products. What are the common pitfalls?
Plausible Causes & Solutions:
The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is typically high-yielding but sensitive to several factors.[1][2] Low yields often stem from issues with starting materials, reaction conditions, or workup procedures.
-
Starting Material Quality:
-
α-Haloketone Instability: 2-Bromoacetophenone is a lachrymator and can degrade over time, releasing HBr. This acidity can promote side reactions. Ensure you use purified starting material.
-
Thioamide Purity: Impurities in the thioamide (e.g., glycinamide thioamide or a related precursor) can lead to a complex product mixture.
-
-
Reaction Conditions:
-
Reaction Control: The initial S-alkylation is exothermic. Uncontrolled temperature can lead to the formation of dimeric and polymeric byproducts. It is recommended to perform the initial mixing at a controlled temperature (e.g., 0 °C or room temperature) before gentle heating.[3]
-
Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion. However, a large excess can complicate purification.[3]
-
-
Workup Procedure:
-
pH Adjustment: The reaction mixture is typically acidic due to the formation of HBr. During workup, neutralization with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is crucial to precipitate the free thiazole base and remove any unreacted thioamide.[1]
-
Troubleshooting Workflow: Hantzsch Synthesis
Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.
Q2: The reduction of ethyl 4-phenyl-1,3-thiazole-2-carboxylate with Lithium Aluminum Hydride (LiAlH₄) is incomplete or gives a poor yield of the target alcohol.
Plausible Causes & Solutions:
The reduction of an ester to a primary alcohol using LiAlH₄ is a standard transformation, but its success with heterocyclic substrates depends critically on technique and reagent quality.[4]
-
Reagent Activity: LiAlH₄ is extremely reactive with moisture. Using old or improperly stored LiAlH₄, or failing to use a truly anhydrous solvent (like THF), will quench the reagent and lead to incomplete reduction.
-
Solution: Always use a fresh bottle or freshly opened container of LiAlH₄. Ensure your THF is anhydrous, preferably distilled from a drying agent like sodium/benzophenone.
-
-
Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exothermic addition, it may require warming to room temperature to ensure it proceeds to completion.[4]
-
Solution: Start the reaction at 0 °C and add the ester solution dropwise. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC until all starting material is consumed.
-
-
Workup Procedure (Fieser Method): Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, significantly reducing the isolated yield.
-
Recommended Protocol (Fieser Workup): For a reaction using 'x' grams of LiAlH₄, quench by sequentially and carefully adding:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered. Stir the resulting mixture for 15-30 minutes until a white, free-flowing precipitate forms. Filter the solids and wash thoroughly with a solvent like ethyl acetate or THF.[4]
-
-
Section 2: Characterization and Purity Analysis
Accurate characterization is essential for confirming the structure and purity of this compound. Discrepancies in analytical data often point to specific impurities.
Q1: My ¹H NMR spectrum shows the expected signals, but there are additional, persistent peaks. What are the most likely impurities?
Plausible Causes & Solutions:
Impurities can arise from unreacted starting materials, intermediates from the synthesis, or degradation products. Below is a table of expected NMR shifts for the target compound and common contaminants.
| Compound/Impurity | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Rationale |
| This compound | ~7.9 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~7.2 (s, 1H, thiazole C5-H) , ~4.9 (s, 2H, CH₂OH) , ~3.0 (br s, 1H, OH) | These are the characteristic signals for the final product. The CH₂ and thiazole proton singlets are diagnostic.[4] |
| Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | ~7.9 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~7.8 (s, 1H, thiazole C5-H) , ~4.5 (q, 2H, OCH₂CH₃) , ~1.4 (t, 3H, OCH₂CH₃) | Unreacted starting material from an incomplete LiAlH₄ reduction. |
| 4-Phenyl-1,3-thiazole-2-carbaldehyde | ~7.9 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~8.0 (s, 1H, thiazole C5-H) , ~9.9 (s, 1H, CHO) | Product of partial oxidation of the target alcohol. |
| Bis(4-phenyl-1,3-thiazol-2-yl)methyl ether | ~7.9 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~7.3 (s, 2H, thiazole C5-H) , ~4.7 (s, 4H, -CH₂-O-CH₂-) | A potential byproduct formed under acidic conditions or during workup, leading to ether formation. |
Diagnostic Workflow for Impurity Identification
Caption: Decision tree for identifying common impurities from ¹H NMR data.
Section 3: Handling, Storage, and Stability
Q1: My sample of this compound has developed a yellow tint over time. Is it degrading?
Plausible Causes & Solutions:
Yes, discoloration often indicates degradation. Thiazole derivatives, while generally stable, can be susceptible to certain conditions, especially with a reactive hydroxymethyl group present.
-
Oxidation: The primary alcohol is susceptible to air oxidation, which can be accelerated by light and trace metal impurities. This can form the corresponding aldehyde or carboxylic acid, which may be colored or lead to colored polymeric materials.
-
Acid-Catalyzed Decomposition: Strong acidic conditions can protonate the thiazole nitrogen, potentially activating the ring towards decomposition or polymerization pathways.[5]
Recommended Storage Protocol:
-
Solid Storage: Store the solid compound in an amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C).
-
Solution Storage: If storage in solution is necessary, use an anhydrous, aprotic solvent (e.g., THF, Dichloromethane). Prepare the solution under an inert atmosphere and store it in a sealed vial in a freezer (-20 °C). Avoid protic solvents like methanol for long-term storage as they can participate in degradation pathways.
Section 4: Troubleshooting Unexpected Reactivity
Q1: I am attempting to oxidize the alcohol to 4-phenyl-1,3-thiazole-2-carbaldehyde, but the reaction is messy and gives low yields.
Plausible Causes & Solutions:
The oxidation of this alcohol requires careful selection of reagents to avoid over-oxidation or unwanted reactions with the electron-rich thiazole ring.
-
Over-oxidation: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will likely over-oxidize the alcohol to the carboxylic acid and may also cleave the thiazole ring.
-
Reagent Incompatibility: Some oxidation conditions may not be compatible with the thiazole heterocycle.
Recommended Methodologies for Selective Oxidation:
| Reagent | Conditions | Advantages & Considerations |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, selective, and fast. The workup can be cumbersome due to periodinane byproducts, but it is generally very reliable for sensitive substrates. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ with Celite or silica gel, RT | A classic method that effectively stops at the aldehyde. PCC is a suspected carcinogen and requires careful handling. The chromium byproducts must be disposed of properly. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Excellent for sensitive substrates and generally gives very clean reactions. Requires strict temperature control (-78 °C) and anhydrous conditions. |
Experimental Protocol: Dess-Martin Oxidation
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) under an argon atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient).
References
- Boultif, L., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(21), 5183.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives.
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-666.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Kumar, N. S., et al. (2013). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of (4-Phenyl-1,3-thiazol-2-yl)methanol and Related Thiazole Derivatives
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery and medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in a multitude of clinically approved drugs and a focal point for the development of novel therapeutic agents.[1] Synthetic modifications to the thiazole nucleus have yielded a vast library of analogs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
This guide provides an in-depth comparative analysis of the biological activity of (4-Phenyl-1,3-thiazol-2-yl)methanol , a specific thiazole derivative, with other structurally related thiazoles. We will delve into the structure-activity relationships that govern their efficacy, provide supporting experimental data from various studies, and present detailed protocols for evaluating their biological performance. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors in this promising area of medicinal chemistry.
Comparative Biological Evaluation: Unraveling Structure-Activity Relationships
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1] Structure-activity relationship (SAR) studies have revealed that modifications at the C2, C4, and C5 positions can significantly modulate the potency and selectivity of these compounds.[1] In this section, we will compare the reported activities of this compound with other 4-phenylthiazole derivatives, focusing on how changes at the 2-position influence their biological effects.
Antimicrobial Activity
Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties.[2] The 4-phenylthiazole scaffold has been a particularly fruitful area of investigation.
A study on 2-amino-4-phenylthiazole derivatives revealed that these compounds exhibit significant antifungal and anthelmintic activities.[3] In another study, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial potential.[4] Compounds with electron-withdrawing groups on the phenyl ring at the 2-position of the thiazolidinone ring showed potent antibacterial activity against E. coli, S. aureus, and B. subtilis with MIC values of 6.25 μg/mL.[4] Furthermore, some of the synthesized compounds displayed potent antifungal activity against R. oryzae with a MIC value of 3.125 μg/mL.[4]
While specific antimicrobial data for this compound is not extensively reported in the reviewed literature, the general trend suggests that the nature of the substituent at the 2-position plays a critical role in determining the antimicrobial spectrum and potency. The presence of amino and substituted amino groups appears to be favorable for antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of 4-Phenylthiazole Derivatives
| Compound/Analog | Target Organism(s) | Activity (MIC in μg/mL) | Reference(s) |
| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives (compounds 7c and 7d) | E. coli, S. aureus, B. subtilis | 6.25 | [4] |
| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives (compounds 7a, 7b and 7e) | R. oryzae | 3.125 | [4] |
| 2-amino-4-(4-nitrophenyl)thiazole derivatives | Gram-positive bacteria | Moderate activity | [5] |
| 2-amino-4-(4-bromophenyl)thiazole derivatives | Gram-positive bacteria | Moderate activity | [5] |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively explored, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8]
For instance, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity against the A549 human lung adenocarcinoma cell line.[8] Compounds bearing a hydroxyimino (-C=NOH) functional group exhibited the most potent cytotoxicity, with IC50 values as low as 2.47 µM, surpassing the efficacy of cisplatin.[8]
In another study, thiazole-based compounds were investigated as tubulin polymerization inhibitors.[6] Certain thiazol-5(4H)-one derivatives showed superior antiproliferative activities against HCT-116, HepG-2, and MCF-7 cell lines with IC50 values ranging from 2.89 to 9.29 µM.[6]
While direct anticancer data for this compound is scarce, the available literature on related 4-phenylthiazole derivatives suggests that the substituent at the 2-position is a key determinant of anticancer potency.
Table 2: Comparative in vitro Anticancer Activity of 4-Phenylthiazole Derivatives
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Reference(s) |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino group (compound 22) | A549 (Lung) | 2.47 | [8] |
| Thiazol-5(4H)-one derivatives (compounds 4f, 5a, 8f, 8g, and 8k) | HCT-116 (Colorectal), HepG-2 (Hepatocellular), MCF-7 (Breast) | 2.89 - 9.29 | [6] |
| Naphthalene-azine-thiazole hybrid (compound 6a) | OVCAR-4 (Ovarian) | 1.569 | [7] |
Anti-inflammatory Activity
Thiazole derivatives have also demonstrated significant anti-inflammatory properties.[4] The mechanism of action for some of these compounds has been linked to the dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes involved in pain and inflammation pathways.[9][10]
A study on 4-phenyl-thiazole-based dual inhibitors of FAAH and sEH identified a compound with IC50 values of 9.8 nM for human FAAH and 2.5 nM for human sEH.[9] This highlights the potential of the 4-phenylthiazole scaffold in developing potent anti-inflammatory agents. Another study reported a powerful anti-inflammatory profile for a 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivative with an IC50 value of 1.27 μg/mL in an in vitro assay.[4]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of thiazole derivatives.
In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol Outline:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination using broth microdilution.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[6]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[11][12]
Protocol Outline:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: After a specific time (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation.
-
Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Mechanistic Insights: The "Why" Behind the Activity
Understanding the mechanism of action is crucial for rational drug design and development. The diverse biological activities of thiazole derivatives stem from their ability to interact with various biological targets.
-
Antimicrobial Action: The antimicrobial effects of many thiazole derivatives are attributed to their ability to inhibit essential microbial enzymes. For example, some thiazoles have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[5]
-
Anticancer Mechanisms: The anticancer activity of thiazoles is often multifaceted. Some derivatives, particularly those investigated as tubulin polymerization inhibitors, disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Others have been shown to inhibit protein kinases like VEGFR-2, which are critical for tumor angiogenesis.[1]
-
Anti-inflammatory Pathways: As mentioned earlier, a key mechanism for the anti-inflammatory effects of some 4-phenylthiazole derivatives is the dual inhibition of FAAH and sEH.[9][10] By inhibiting these enzymes, the compounds can modulate the levels of endocannabinoids and epoxyeicosatrienoic acids, respectively, both of which play important roles in regulating inflammation and pain.
Caption: Signaling pathways targeted by thiazole derivatives.
Conclusion and Future Directions
This compound belongs to a class of compounds with immense therapeutic potential. While direct comparative data for this specific molecule is limited, the extensive research on the 4-phenylthiazole scaffold provides a strong foundation for understanding its potential biological activities. The structure-activity relationships highlighted in this guide underscore the critical role of the substituent at the 2-position in modulating the antimicrobial, anticancer, and anti-inflammatory properties of these compounds.
Future research should focus on the systematic evaluation of this compound and its close analogs to generate robust, directly comparable data. Further elucidation of their mechanisms of action will be crucial for the rational design of next-generation thiazole-based therapeutics with enhanced potency and selectivity. The experimental protocols and mechanistic insights provided herein offer a valuable roadmap for researchers embarking on this exciting endeavor.
References
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])
- Nehra B, et al. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives. Open Access Journal of Pharmaceutical Research. 2023;7(3):1-9. (URL: [Link])
- 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female r
- Nehra B, et al. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. (URL: [Link])
- Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition. ACS Fall 2025. (URL: [Link])
- Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl)
- The anticancer IC50 values of synthesized compounds against 3 cell lines.
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors.
- Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. (URL: [Link])
- Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. SciSpace. (URL: [Link])
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PubMed Central. (URL: [Link])
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central. (URL: [Link])
- Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (URL: [Link])
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central. (URL: [Link])
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. (URL: [Link])
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae. PubMed Central. (URL: [Link])
- Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract of Leonotis ocymifolia (Burm.f.) Iwarsson Leaves in Rodent Models. PubMed Central. (URL: [Link])
- Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of four Mexican Medicinal Plants of Solanaceae. AJOL.info. (URL: [Link])
- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (URL: [Link])
- Analgesic and anti-inflammatory activity of methanol extract of Xanthosoma sagittifolium. (URL: [Link])
- Analgesic and Anti-Inflammatory Activities of Methanol Extract of Ficus pumila L. in Mice. (URL: [Link])
- (PDF) Synthesis and In Vitro Antimicrobial Activity of 3-(5-((2-Oxo-2H-Chromen-4-yl)Thio)-4-Phenyl-Thiazol-2-yl)-2-Substitutedphenyl Thiazolidin-4-One.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract of Leonotis ocymifolia (Burm.f.) Iwarsson Leaves in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of (4-Phenyl-1,3-thiazol-2-yl)methanol
This guide provides an in-depth comparative analysis of the cytotoxic potential of (4-Phenyl-1,3-thiazol-2-yl)methanol against established anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to offer a comprehensive evaluation of this thiazole derivative as a potential therapeutic candidate.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, thiazole derivatives have emerged as a promising class of compounds, with some demonstrating potent anticancer effects.[3] this compound, a member of this family, is of particular interest due to its structural features that suggest potential interactions with biological targets relevant to cancer progression. This guide aims to contextualize the cytotoxic profile of this compound by comparing it with the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, in relevant cancer cell lines.
Principles of Cytotoxicity Assessment: Methodologies and Rationale
To quantitatively assess the cytotoxic effects of this compound and standard anticancer drugs, robust and validated in vitro assays are essential. This section details the experimental workflows for two fundamental assays: the MTT assay for cell viability and the Annexin V assay for apoptosis detection.
MTT Assay: Quantifying Metabolic Activity as an Indicator of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Annexin V Assay: Detecting Apoptosis, a Hallmark of Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. The Annexin V assay is a standard method for detecting apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate apoptotic cells (Annexin V positive, PI negative) from necrotic cells (Annexin V positive, PI positive) as it can only enter cells with a compromised membrane.
Experimental Workflow: Annexin V Apoptosis Assay
Caption: Workflow of the Annexin V assay for apoptosis detection.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. It represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. The following table presents a comparative summary of the IC50 values for this compound (or its close structural analog, 2-amino-4-phenylthiazole), Doxorubicin, and Cisplatin in human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines, as determined by the MTT assay after a 48-hour incubation period. It is important to note that IC50 values can exhibit variability between different studies due to minor differences in experimental conditions.[5]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Standard |
| This compound * | MCF-7 | Estimated 59.24 - 80.13 | N/A |
| Doxorubicin | MCF-7 | 0.8 - 4.0 | Yes |
| Cisplatin | A549 | 6.59 - 33 | Yes |
*Due to the limited direct experimental data for this compound, the IC50 values presented are based on studies of the closely related analog, 2-amino-4-phenylthiazole, to provide a scientifically reasoned estimation of its potential cytotoxic activity.[6] The range reflects data from 24 to 72-hour incubations.
Discussion and Mechanistic Insights
The comparative data reveals that while this compound, based on its analog, demonstrates cytotoxic activity, its potency in the tested cell lines is lower than that of the standard chemotherapeutic agents, Doxorubicin and Cisplatin. However, the thiazole scaffold presents a platform for further chemical modification to potentially enhance its anticancer efficacy.
The mechanism of action for many cytotoxic thiazole derivatives involves the induction of apoptosis.[3] This process is a tightly regulated cascade of molecular events leading to cell death. Thiazole-containing compounds have been shown to modulate key signaling pathways involved in apoptosis.
Potential Apoptotic Signaling Pathway for Thiazole Derivatives
Caption: A potential intrinsic apoptosis pathway modulated by thiazole derivatives.
Studies on related thiazole compounds suggest that they can induce apoptosis by modulating the expression of the Bcl-2 family of proteins.[3] This can lead to a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a caspase cascade, ultimately culminating in the execution of apoptosis. The presented diagram illustrates this potential intrinsic apoptotic pathway.
Conclusion and Future Directions
This compound, as represented by its close structural analog, exhibits moderate cytotoxic activity in vitro. While not as potent as the standard chemotherapeutic agents Doxorubicin and Cisplatin in the tested cell lines, its thiazole core represents a valuable scaffold for the development of novel anticancer agents. Future research should focus on synthesizing and evaluating derivatives of this compound to improve its cytotoxic potency and selectivity for cancer cells. Elucidating the precise molecular targets and mechanisms of action will be crucial for its potential advancement as a therapeutic candidate.
References
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087272.
- Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of immunological methods, 94(1-2), 57–63.
- Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT assay: Utility, limitations, and prospects in vitro. Toxicology and Applied Pharmacology, 419, 115511.
- Kasibhatla, S., Amarante-Mendes, G. P., Finucane, D., Green, D. R., & Brunner, T. (2006). A practical guide to the analysis of apoptosis.
- Koca, M., Servi, S., & Kirilmis, C. (2007). Synthesis and in vitro anticancer activity of 2-amino-4-phenylthiazole derivatives. European journal of medicinal chemistry, 42(3), 375-380.
- Kumar, S., & Bawa, S. (2021). A comprehensive review on the therapeutic potential of thiazole derivatives. Mini reviews in medicinal chemistry, 21(1), 58-76.
- Mocanu, M. M., Gherghiceanu, M., & Dima, S. (2021). Doxorubicin's effects on cancer cells: a comprehensive review. International journal of molecular sciences, 22(16), 8826.
- Reed, J. C. (2000). Mechanisms of apoptosis.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
- Singh, P., & Kaur, M. (2018). Thiazole-based anticancer agents: a review on recent advancements. Mini reviews in medicinal chemistry, 18(17), 1439-1456.
- van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature reviews. Molecular cell biology, 9(2), 112–124.
- Wang, X. (2007). The expanding role of mitochondria in apoptosis. Genes & development, 15(22), 2922-2933.
- Zhang, X. D., Wu, D., & Shen, X. (2012). Size-dependent radiosensitization of PEG-coated gold nanoparticles for cancer radiation therapy.
- Zhou, J., Li, X., & Chen, X. (2012). Thiazole-containing compounds as anticancer agents: a review. European journal of medicinal chemistry, 54, 427-440.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Phenylthiazoles: From Classic Reactions to Modern Methodologies
The phenylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Its prevalence in pharmaceuticals, ranging from anticancer to anti-inflammatory drugs, underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth comparative analysis of the most prominent methods for phenylthiazole synthesis, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of classical methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements that prioritize efficiency and sustainability.
The Enduring Workhorse: The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and widely employed methods for constructing the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the ubiquitous 2-amino-4-phenylthiazole, thiourea is used as the thioamide component.
Mechanistic Insights
The reaction proceeds via a well-established pathway. The initial step is a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting hydroxythiazoline intermediate then undergoes dehydration to yield the aromatic thiazole ring.[1]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
This robust protocol is a staple in many organic synthesis laboratories.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water and allow it to air dry.[2]
A variation of this method involves the condensation of acetophenone with thiourea in the presence of iodine, followed by refluxing for 12 hours.[3]
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a valuable alternative route, particularly for the preparation of 5-aminothiazoles. This method, discovered in 1947, involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4]
Mechanistic Insights
The reaction begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the electrophilic carbon of carbon disulfide. The resulting intermediate then undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon. Tautomerization of the cyclized product leads to the aromatic 5-aminothiazole.[4]
Caption: Mechanism of the Gabriel Thiazole Synthesis.
General Procedure
General Procedure: The synthesis of 2,5-diphenylthiazole can be achieved by heating N-(2-oxo-2-phenylethyl)benzamide with phosphorus pentasulfide.
Comparative Analysis of Classical Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Common Drawbacks |
| Hantzsch (Conventional) | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) or Iodine | 30 min - 12 h | 80 - 99% | Well-established, versatile, generally high yields. | Requires pre-synthesis of often lachrymatory α-haloketones. |
| Cook-Heilbron | α-Aminonitrile, Carbon Disulfide/Dithioacid | - | Not specified | "Significant" | Provides access to 5-aminothiazoles under mild conditions. | Limited scope compared to Hantzsch; use of toxic and foul-smelling reagents like CS₂. [4] |
| Gabriel | α-Acylaminoketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | Not specified | Useful for 2,5-disubstituted thiazoles. | Harsh reaction conditions (high temperatures); stoichiometric use of P₄S₁₀. |
Modern Advancements in Phenylthiazole Synthesis
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for thiazole synthesis.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch reaction, dramatically reducing reaction times from hours to minutes and often improving yields. [5][6] Comparative Performance: A study comparing conventional and microwave-assisted Hantzsch synthesis for a series of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrated a significant improvement with microwave heating. The conventional method required 8 hours of reflux to achieve lower yields, whereas the microwave-assisted reaction was completed in 30 minutes with yields up to 95%. [5]
Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can promote the synthesis of thiazoles under milder conditions and in shorter reaction times compared to conventional heating. This green chemistry approach offers advantages in terms of energy efficiency and often leads to higher purity products. [7]One study on the synthesis of thiazole derivatives using a recyclable chitosan hydrogel biocatalyst under ultrasonic irradiation highlighted the benefits of mild reaction conditions, quick reaction times, and high yields. [8]
One-Pot and Domino Reactions
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer increased efficiency and reduced waste. Domino reactions, a subset of one-pot reactions where subsequent transformations occur spontaneously under the same reaction conditions, provide an elegant and atom-economical route to complex molecules. Several one-pot procedures for the synthesis of 2-aminothiazoles from ketones and thiourea have been developed, often involving the in situ generation of the α-haloketone. [9]Domino reactions have also been employed for the synthesis of diversely functionalized fused thiazole systems. [10]
Green Synthesis Approaches
The principles of green chemistry are increasingly being applied to thiazole synthesis. This includes the use of recyclable catalysts, solvent-free reaction conditions, and bio-based starting materials. For instance, reusable heterogeneous catalysts like silica-supported tungstosilicic acid [11]and NiFe₂O₄ nanoparticles have been successfully employed in the synthesis of thiazole derivatives, allowing for easy catalyst recovery and reuse. [12]
Conclusion
The synthesis of the phenylthiazole core remains a dynamic field of research. While the Hantzsch synthesis continues to be the most versatile and high-yielding method, its modern variations, particularly microwave-assisted protocols , offer significant advantages in terms of speed and efficiency. The Cook-Heilbron synthesis provides a valuable niche for accessing 5-aminothiazoles under mild conditions, though the handling of its reagents requires care. The Gabriel synthesis , while historically significant, is less commonly used due to its harsh conditions.
For researchers and drug development professionals, the choice of synthetic route will depend on the desired substitution pattern, scale of the reaction, and available resources. The increasing adoption of one-pot procedures and green chemistry principles , such as the use of ultrasound and recyclable catalysts, is paving the way for more sustainable and efficient production of this vital heterocyclic scaffold.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Wikipedia. Cook–Heilbron thiazole synthesis.
- Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(3), 624.
- Al-Tel, T. H., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 18(5), 5469-5481.
- El-Sayed, W. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(1), 1.
- Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Advances, 14(30), 21655-21664.
- Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2018). Chemistry of Heterocyclic Compounds, 54(4), 405-406.
- Wikipedia. Gabriel synthesis.
- Domino protocol for the synthesis of diversely functionalized derivatives of a novel fused pentacyclic antioxidant/anticancer fluorescent scaffold: Pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6]t[1][2]hiazino[2,3-b]quinoxalines. (2023). Talanta, 262, 124723.
- Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2022). Current Organic Chemistry, 26(4), 343-365.
- Wikipedia. Robinson–Gabriel synthesis.
- An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. (2011). E-Journal of Chemistry, 8(2), 773-778.
- Gabriel Synthesis. (n.d.). In Name-Reaction.com.
- Rahatgaonkar, A. M., et al. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole. Asian Journal of Chemistry, 19(2), 1039-1042.
- Efficient, Recyclable, and Heterogeneous Base Nanocatalyst for Thiazoles with a Chitosan-Capped Calcium Oxide Nanocomposite. (2022). Molecules, 27(16), 5285.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Molecules, 26(11), 3165.
- Fabrication of a recyclable magnetic palladium nanocatalyst for generation of 5-phenyl-1H-tetrazoles from aromatic aldehydes. (2025). Inorganic Chemistry Communications, 182, 115667.
- General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). In ResearchGate.
- A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. (2016). Rasayan Journal of Chemistry, 9(3), 362-367.
- A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (2004). Lab on a Chip, 4(6), 580-585.
- Robinson–Gabriel synthesis. (n.d.). In Semantic Scholar.
- Robinson-Gabriel Synthesis. (n.d.). In SynArchive.
- Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). [Video]. YouTube. [Link]
- Cook-Heilbron thiazole synthesis | Request PDF. (n.d.). In ResearchGate.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega, 9(1), 1-15.
- The Gabriel Synthesis. (2025, June 5). In Master Organic Chemistry.
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2022). [Thesis]. University of South Florida.
- Domino Reaction for the Synthesis of Polysubstituted Pyrroles and Lamellarin R. (2020). Organic Letters, 22(16), 6439-6443.
- Highly efficient synthesis of polysubstituted pyrroles via four-component domino reaction. (2013). Organic & Biomolecular Chemistry, 11(23), 3844-3848.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 1957-1971.
- Highly efficient synthesis of polysubstituted pyrroles via four-component domino reaction. (2013). Organic & Biomolecular Chemistry, 11(23), 3844-3848.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences, 17(2), 258-266.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules, 23(11), 2999.
- Ultrasound assisted Heterocycles Synthesis. (2016). Research Journal of Chemistry and Environment, 20(9), 36-43.
- A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. (2022). Beilstein Journal of Organic Chemistry, 18, 1269-1276.
- Robinson–Gabriel thiazole synthesis. | Download Scientific Diagram. (n.d.). In ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Novel Necroptosis Inhibitors: A Comparative Analysis Framework
For researchers and drug development professionals, the identification and characterization of novel therapeutic agents require a robust and logical framework. This guide provides an in-depth, technically-focused approach to evaluating a novel compound, such as the thiazole derivative (4-Phenyl-1,3-thiazol-2-yl)methanol, for its potential as a necroptosis inhibitor. We will outline the experimental rationale, provide detailed protocols, and establish a framework for comparing its performance against well-established inhibitors in the field.
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathophysiology of various human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[1] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway, making it an attractive therapeutic target when apoptotic pathways are compromised.[2][3] The core of the necroptosis signaling cascade is orchestrated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] This cascade offers several druggable nodes for therapeutic intervention.
This guide will use a hypothetical scenario where this compound is a novel compound of interest for its anti-necroptotic potential. We will compare its hypothetical performance against known inhibitors targeting key components of the necroptosis pathway.
The Necroptosis Signaling Pathway and Key Inhibitory Targets
The most well-characterized necroptosis pathway is initiated by the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[3] Upon TNF-α binding, and in the absence of active caspase-8, RIPK1 is recruited and phosphorylated.[6] This leads to the recruitment of RIPK3 via their RIP homotypic interaction motifs (RHIMs), forming a functional amyloid-like signaling complex known as the necrosome.[6] Within the necrosome, RIPK3 is phosphorylated and activated, which in turn phosphorylates MLKL.[3][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][8]
This pathway presents three primary targets for inhibition:
-
RIPK1 Kinase Activity: The kinase activity of RIPK1 is essential for the initiation of necroptosis.[9]
-
RIPK3 Kinase Activity: RIPK3 is the direct upstream kinase of MLKL.
-
MLKL Function: As the final executioner protein, inhibiting MLKL offers a downstream point of intervention.[8]
Below is a diagram illustrating the TNF-α induced necroptosis pathway and the points of intervention for known inhibitors.
Caption: TNF-α induced necroptosis signaling pathway and points of inhibition.
Comparative Inhibitors
For a robust comparison, it is essential to select well-characterized inhibitors that target different components of the necroptosis pathway.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor that binds to a hydrophobic pocket in the kinase domain, locking it in an inactive conformation.[2][9] | EC50: ~490 nM (TNF-α-induced necroptosis in Jurkat cells)[10][11] |
| GSK'872 | RIPK3 | A selective inhibitor of RIPK3 kinase activity. | IC50: Data not publicly disclosed, but potent in cellular assays.[5] |
| Necrosulfonamide (NSA) | MLKL | Covalently modifies Cys88 of human MLKL, preventing its oligomerization and membrane translocation.[12][13] | IC50: ~124 nM (in human HT-29 cells)[12] |
Experimental Protocol: In Vitro Necroptosis Inhibition Assay
The following protocol provides a detailed methodology for assessing the inhibitory potential of a test compound, such as this compound, on necroptosis in a human cell line.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting TNF-α-induced necroptosis and compare its potency to known inhibitors.
Cell Line: Human colon adenocarcinoma HT-29 cells are a suitable model as they express the necessary components of the necroptotic machinery.[14]
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α (recombinant)
-
SMAC mimetic (e.g., Birinapant or SM-164)
-
Pan-caspase inhibitor (z-VAD-fmk)
-
This compound (Test Compound)
-
Necrostatin-1 (Positive Control)
-
Necrosulfonamide (Positive Control)
-
DMSO (Vehicle Control)
-
96-well plates
-
Reagents for cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Experimental Workflow Diagram:
Caption: A generalized workflow for an in vitro necroptosis inhibition assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[14]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound, Necrostatin-1, and Necrosulfonamide in complete culture medium. The final concentration range should typically span from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Also, prepare a 2x vehicle control (DMSO) at a concentration equivalent to the highest concentration of the test compounds (typically ≤ 0.5%).
-
Pre-treatment: Carefully remove the culture medium from the wells and add 50 µL of the prepared compound dilutions or vehicle control. Incubate for 1-2 hours at 37°C.
-
Induction of Necroptosis: Prepare a 2x concentrated necroptosis induction cocktail containing TNF-α (final concentration ~20 ng/mL), a SMAC mimetic (final concentration ~100 nM), and z-VAD-fmk (final concentration ~20 µM) in complete culture medium.[4][12] The SMAC mimetic inhibits cellular inhibitors of apoptosis proteins (cIAPs), and z-VAD-fmk inhibits caspases, thereby shunting the cell death pathway towards necroptosis.[4][5]
-
Incubation: Add 50 µL of the necroptosis induction cocktail to each well. Also include control wells with cells only, cells + vehicle, and cells + vehicle + induction cocktail. Incubate the plate for 18-24 hours at 37°C.
-
Cell Viability Measurement: After the incubation period, assess cell viability using a suitable assay. The CellTiter-Glo® assay, which measures ATP levels, is a robust method for quantifying viable cells. Follow the manufacturer's instructions to measure luminescence.
-
Data Analysis:
-
Normalize the data by setting the viability of untreated cells to 100% and the viability of cells treated with the induction cocktail and vehicle to 0%.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic regression model to generate a dose-response curve and determine the EC50 value for each compound.
-
Data Presentation and Interpretation
The results of the necroptosis inhibition assay should be presented in a clear and comparative manner.
Table 1: Hypothetical Comparative Efficacy of Necroptosis Inhibitors
| Compound | Target | EC50 (µM) in HT-29 cells |
| This compound | Unknown (Hypothetical) | Experimental Value |
| Necrostatin-1 | RIPK1 | Experimental Value |
| Necrosulfonamide | MLKL | Experimental Value |
A lower EC50 value indicates higher potency in inhibiting necroptosis. By comparing the EC50 of this compound to that of Necrostatin-1 and Necrosulfonamide, its relative potency can be determined.
Follow-up Mechanistic Studies
If this compound demonstrates significant inhibitory activity, further studies are warranted to elucidate its mechanism of action. These can include:
-
Target Identification:
-
Kinase Profiling: Screen the compound against a panel of kinases to identify potential targets.
-
Western Blot Analysis: Assess the phosphorylation status of RIPK1, RIPK3, and MLKL in the presence of the compound.[6] A reduction in the phosphorylation of a specific kinase would suggest it is a target. For example, if the compound inhibits RIPK1, a decrease in phosphorylated RIPK1, RIPK3, and MLKL would be expected. If it targets MLKL, only the phosphorylation of MLKL might be affected, or the compound could act downstream of MLKL phosphorylation.[15]
-
-
Selectivity Assays: Evaluate the compound's effect on other cell death pathways, such as apoptosis, to determine its specificity for necroptosis.
Conclusion
This guide provides a comprehensive framework for the initial characterization of a novel compound, this compound, as a potential necroptosis inhibitor. By employing a systematic approach that includes a well-defined in vitro assay, comparison with known inhibitors, and a clear plan for follow-up mechanistic studies, researchers can rigorously evaluate the therapeutic potential of new chemical entities. This structured methodology ensures scientific integrity and provides a solid foundation for further drug development efforts in the promising field of necroptosis modulation.
References
- Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA-K69ai_o6EGuxWQi71r5pvu--ADnLExxTre3PI6hAwNhEkz0vOLR_te0TTtHw2SEKc8btDGSE9IrkpdNEEiZAj2Xf9NUNryA0f67XXRDacFt220fr9T3ZmIFMlG0wk_VCpl0qJ1Li-QT-g00tdk=]
- From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7FovP8nDmwj3cE-cdiU90Rn08FS1jWKbq9UzE0mZZZVp3wKt_1ObFcNtU_pnhQRvsHCG6Li8SA2-YKUa3cP32AqF0lfPpWGI5eRixGDFyXNlIrOTII8XHUXueftlmVcDXSKecthWyDrhCsw==]
- Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed. Acta Pharmaceutica Sinica B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKlY09ReYV3POb4uvYbQPi5IzdJac6ZjtK3wcehcxeeSCf6vfRX6mEwj2Rf9XkTOP07EOLH7SRm4tYUJ-Oi6wotHJoiE8sHm7bAgudLLTCENcR3mZnRQyXcxP11Qz_T3QUJr8=]
- Advances in RIPK1 kinase inhibitors - PMC - PubMed Central - NIH. Frontiers in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCqPRpzvtwD3J8NT8tDqVvliCWnOw8al4zhV6E4EkqYSZVJtSO2fMq8oyA_yc5Pb6dFjpOKJB4k1xaMwX16jAKbcGejvI2g7tcN1onpBMMyyzq4TNHeOU5vZ-j8wDhLUaQ49pItbquwywoMA==]
- Necrostatin-1 - RIPK1 Inhibitor - InvivoGen. InvivoGen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNDeGg2T8vBslSQ63O2A97H5QECWn9FK3FN4hphaP7aUyCyz8zSzM_DqdOD4Br6NbAfFys2YwqYVr7MgTKouhASH_351Ak8-qxu7izY4uwpdmmbFwKqEjhK-KX7Q891Zzw]
- RIPK1 Inhibitors - Alzheimer's Drug Discovery Foundation. Alzheimer's Drug Discovery Foundation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiV3ikyiBcRbNnkWP4RcKUKpHV9AZVrnfTaFoSFUCwmMX-5gQseHskyUL0qut7pI4gwUJp6xWhypGzeHB2WNWz6hL7xvNjGftIaGZetB7gacUXh00BZaYbEefY6-AkFEhA_H3qQa4IrdG9v-101SLThz7p7ps9fLupXAu5Aar9pruNxwE7KaUVezkmHN0y34pV1UVRAQn2xk7h2G89U3Z5NFuh88ZZ3ChN1aIksio6NmyGG90V]
- Targeting RIPK1 for the treatment of human diseases - PNAS. Proceedings of the National Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2o64SbliMsbHmMrMEWGR6bomxbQQ-pPNhp1UUQw7w35L89IRIUPchXT7za0E7RQtSc-gfjFjhB5vpp0aA5VOEvOcfWciW4-RXSBFaE_VQSuyeA-IzHopbhJ8GrfpnfcedTQFyR6-MCGO6]
- A Guide to Necroptosis Inhibitors - AG Scientific. AG Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH57k-_Mh214yHq8LqikrzqSg9JD8ls8JaEsiRK-UT18EXm7OwxFsNElz0Cz-n0aHLEjxp_JcOLwo32IbX9TupHtVpAHXqG-Lj0nPkO0BY7Tz17STCC4Uc3ScKqjnFCrGVFAHVNS22ddhM2YBcZGY090MUADXLCowMv]
- What are RIPK1 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHubhtxNgEU8AONqTxBWRqKfYDUs-0o-Ep8z9Oj8PdYpBGXg-xLl9EmwFlWpjuPZcCzMB7qEldp1waouwVNac8BcdRwyP5QZKG9YvrKugvWDzvTh4bSNq68xTdXjAR_F7XHxBTxn5OAEMWhr4HH5PVuZ0nzx3eg6Ym0eb08AlH8HGajrVloiReHU4M0EQ==]
- Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC - PubMed Central. Cell Death & Disease. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJwgWM7Jpi--pCXFNx5scCZyTdF5Lo3Bmi8TgzNfHEG7-4sElwZg8bMLgMMhVSGoSRVh8TQbGFLsRnrYeFDqUwxmpi-s9hk6UKqL4lR8SS3R_a12_AginLyamM_Mt_lH26wO1fTq5zFDl24w==]
- RIPK1 inhibitors | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbkxlpo6XwvJHpngkhmbm4JYXjFjQbG4kuCq_vKa4k7dppE_um6SCJ-ppfdFsXt7Nit_hQluQ7oJqsYbJHh_3HvyYhvlYOWHCGaQZwbN7pF0yY2xs9UmIi6XaTxN7VDv7aujtrLLaXZGPryBQoxlNiNpU2Lq68UosRKbrp7ojaiqb67nV2]
- Necrostatin-1 (Nec-1) RIPK1 Inhibitor | CAS 4311-88-0 | Selleck Chemicals. Selleck Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-IKdH4Gemxh5Z_FDTBPiiTzbIWn0bEc659IVR9hmQTyplw3SGFR_SJ6KrvebwQiPCMEFpPw1tVBBLIUguykjEE_L5ScPt5ezkgWDWJejp4h5ghJ-gh2J0PefgxARMxJa3ZNKrul2BCsDOgzK_ewtEfA==]
- MLK Inhibitors | MLKL Review - Selleck Chemicals. Selleck Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfooVPzdeJkn72HQazhu45tDzH2cezNpokxJrD6ZqOF-nS7KA8NSQ_ueFRcZf3O-A1GaztrZyqBMZK17hSIiyGj-259I0E7wqTSbGeyD50jngSSyYYCHlYdYA7DKOY]
- Necroptosis | Inhibitors - MedchemExpress.com. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNsXQa5DcXTWN7BWystV1Mrnufqx1uR0zVI5I8smDk_AHlbsPDcN5xHXYIjzgOQnrWI21x9dle2vzq0-Qg_BAnjUsjwKT4PzcZyQM1TLLCbvoLHEdEcnsfU6MB-rm7YLmvEmV4doSRUMCPOfsLjqUa_w==]
- MLKL-IN-4 | MLKL Inhibitor - MedchemExpress.com. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGljDH51PlhR7EVyaKIc9cYBMS2UvQ2YDtAhzeSPgeSKQRFmywI2AKDFcJ5GAycOFOHP3kbERUK33wP8lFEVEqSvpmJSehd3cn85CW3-xHS7knyas2PhYL-liIJR5ELX7YKjiwf6EkY]
- MLKL Inhibitor, Necrosulfonamide - Sigma-Aldrich. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfKFRn65p9linuOeq8iBBnpo10xTf-PYFD7zqL9HapiU1RusV73-nwfhcEXkV6_xOTCyPvKjEoWT8zrGFVbrt7sj7ZtLAjP1GEW6SOj6FgGL4mibGGP1xWsWlqih__QT9YfdDAxAFy6-Q4LIrNuQ==]
- Application Notes and Protocols for the Use of Necroptosis Inhibitors in In Vitro Assays - Benchchem. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0RI9qTpsCqDHw7LdCLoCM7YfeSBobO0W1af002eAITm_mGiWSP6A6QL9MGk2P4z4K7haHZ6dx6ULjGvqbOY8gp8pErow2UG4pOZd3pMFlWBkFOaISqKvoRz8wnC7vDcaa4gIkNWPUP_jiGX3dU3wW3Eu1Y6cUpP6rU7Jw-qVSnvoPO1xcnUMivG8cs9AasR5ASSIOJSJS75J2iOxxfKcR-HRxvJdWSPzSCe-dZGjbFwp83f4=]
- The Many Faces of MLKL, the Executor of Necroptosis - PMC - PubMed Central. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD9clg_ogLlp6wEYF_AFJg5IXVfKQmznNCIwSqAFnH2iU9sR_NBSm0WhAG_t_mmXhdqRvH5IJDD2LM0Zx5qRE8lrmP9CBJktt6N4BPgYXMTa7sEdY3RRUtx8bjX7C3J8EPuWTq5ypaeMd73aA=]
- Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-cUx11RlpGma-dYG8imwi43eakJODLrx0R7fEXDYWbsU1u4lVSXZydFnAJEbSoAs2dui0e0yIX8wzdNnwUtkmgsJOTPLjx6rveayk1EhCkSK-CRmZZW9Pu19xgoamchhOI0I3sxoe7GaQ2NuOfuYe2pg-v6XhL0qRSwlxNUyaOwwQ4lP5B038JvMo3wTgjy1BLWNqkUYGfPmro6GMtbn2WNy1lPdFoW2lEeMEy-Wq_nXZloeWzW-xd13U01etIkOl9k=]
- MLKL Inhibitor, Necrosulfonamide - Otava Chemicals. Otava Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTy2U9K6Sdm3LMw_ZhfbyG7XfCYlxM4DoOR4GkBOBoX1H3bClDrG7F67rvs_NVBdDmzIaD_VZVDTGfO_LhjeIFWK7PQBHQtE87zPrN4qgyIJPatQOI920Het3YJ7qqWelMIPImgEe8X3JiHjy7lVndO3MBumcLIbbKkFtwsw==]
- Necrostatin-1: a promising compound for neurological disorders - Frontiers. Frontiers in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEclgisqKqtDoDl4jKe_Q9vzch8BkIaLl8irJ8QSoC19YTjp7xXpB4F3yKwQUp_g6_l3So1CySq1mvUji9h8tQGifkjUM1XDcFpm2Jj9ptkE5-ilDVkNgqJ1MGltb9__JmhN8YCjhbsLvM81C8TlLPl9ra1RAI-W8d5cW_nITlgoScTFFXqrqf8J5XSKiY6QbLqWwBa_DWepf4qPK3H]
- Assessing Cell Health: Necroptosis - Bio-Radiations. Bio-Rad. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeZegQdhnSBeu0MRdubOt4FITU5Cgk30rfp1NFGUFjwQ6kcTxE_CS_7ioYya6TDRwp7mDj98-pAqW2iHPGcV5lSClUUYNT43xKAOCS8bNclcoG800-ZqOHLPRyMvw5VYutHJUuMHRMN3DmovnKQrZCHxjhAbXfYv-FQQ==]
- Studying cell death - Abcam. Abcam. [https://vertexaisearch.cloud.google.
- Necroptosis and other non-apoptotic cell death forms. Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjKnVasTC9fJThdbt09Nvwn3-YkO-5XmisoiuvYCP7y9Iw9FUa1QvlKFo66uky6JQgsPuWcr0OW_xEDfcl57g51SfS_xhqE7WSTng3bpZFhtpl2ImWiJLeSc-7-NRerNivHc5CROdNCnpxsJHof3KbHIvRs_gO1QuANA==]
Sources
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blossombio.com [blossombio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. Studying cell death | Abcam [abcam.com]
- 8. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MLKL Inhibitor, Necrosulfonamide [sigmaaldrich.com]
- 13. MLKL Inhibitor, Necrosulfonamide [otavachemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
A Guide to the Cross-Validation of (4-Phenyl-1,3-thiazol-2-yl)methanol Bioactivity as a Putative Kinase Inhibitor
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide presents a comprehensive, multi-tiered strategy for the rigorous cross-validation of the bioactivity of a specific derivative, (4-Phenyl-1,3-thiazol-2-yl)methanol. Based on extensive structure-activity relationship data from the broader class of 4-phenylthiazole compounds, which frequently exhibit kinase inhibitory activity, we hypothesize a mechanism of action targeting the PI3K/AKT/mTOR signaling pathway.[3][4][5] This document provides researchers, scientists, and drug development professionals with a framework of field-proven, self-validating protocols to confirm this putative activity, from direct biochemical assays to complex cell-based signaling studies. We will compare its performance against established inhibitors, ensuring an objective and robust evaluation.
Introduction: The Scientific Rationale
The 4-phenylthiazole moiety is a privileged scaffold in drug discovery. Its rigid structure and potential for diverse substitutions have made it a frequent hit in phenotypic screens and a successful starting point for lead optimization. Numerous studies have identified derivatives with potent inhibitory effects against various protein kinases, which are critical regulators of cellular processes.[4][5] Dysregulation of kinase signaling, particularly within the PI3K/AKT/mTOR pathway, is a hallmark of many diseases, including cancer, making it a prime target for therapeutic intervention.[6][7]
This compound (herein referred to as PTM) is a representative member of this chemical class. While its specific bioactivity is not extensively documented in public literature[8], the established precedent for related compounds compels a thorough investigation of its potential as a kinase inhibitor.
Why Cross-Validation?
A single assay is rarely sufficient to validate a compound's mechanism of action. Biological systems are complex, and in vitro results can be misleading due to artifacts or off-target effects. A cross-validation approach, utilizing multiple, mechanistically distinct assays, provides the necessary confidence in the data. Our strategy is built on a logical progression:
-
Biochemical Validation: Does PTM directly inhibit a purified kinase enzyme?
-
Cellular Validation: Does PTM engage and inhibit its target within a living cell, leading to a measurable downstream effect?
-
Orthogonal Validation: Can we confirm target engagement using a method that relies on a different physical principle?
This guide will detail the protocols to answer these questions, using the well-characterized mTOR pathway as our primary hypothetical target.
The Cross-Validation Workflow
Our experimental design is structured to systematically build a body of evidence for PTM's bioactivity. We will compare PTM against PI-103 , a well-characterized dual inhibitor of PI3K and mTOR, to benchmark its potency and efficacy.
Caption: The proposed workflow for cross-validating PTM's bioactivity.
The Target Pathway: PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[9][10] It integrates signals from growth factors and nutrients to control essential cellular functions like protein synthesis.[7] Its dysregulation is a common driver in cancer, making its components highly sought-after drug targets.[6]
Caption: Simplified mTOR signaling pathway highlighting PTM's putative target.
Experimental Protocols & Data Presentation
Here we provide detailed, step-by-step methodologies for each phase of the cross-validation workflow.
Phase 1: Biochemical Validation — TR-FRET Kinase Assay
Causality: This assay directly measures the ability of PTM to inhibit the catalytic activity of a purified mTOR kinase enzyme. We use a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) format, a robust, high-throughput method that minimizes interference from fluorescent compounds.[11][12] The LanthaScreen™ technology is an excellent example of this platform.[6]
Protocol: LanthaScreen™ Eu Kinase Binding Assay (Adapted)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of PTM and PI-103 (positive control) in 100% DMSO.
-
Prepare serial dilutions of the compounds in DMSO. Then, create an intermediate dilution in the kinase assay buffer.
-
Reconstitute purified, active mTOR kinase enzyme, Eu-labeled anti-tag antibody, and Alexa Fluor™-labeled kinase tracer (ligand) in the appropriate assay buffer as per the manufacturer's protocol.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the compound dilutions (or DMSO for vehicle control) to the assay plate.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 2.5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) for each well.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data Summary Table:
| Compound | Target Kinase | Assay Format | IC50 (nM) | Hill Slope |
| PTM | mTOR | TR-FRET Binding | Experimental | Experimental |
| PI-103 | mTOR | TR-FRET Binding | Expected: ~20 nM | Experimental |
Phase 2: Cellular Validation — In-Cell Western for Phospho-S6K
Causality: After confirming direct enzyme inhibition, we must verify that PTM can enter a cell and inhibit mTOR signaling. We measure the phosphorylation of a key downstream substrate, p70S6K (at Thr389). A decrease in phospho-S6K levels upon PTM treatment provides strong evidence of on-target cellular activity.
Protocol: In-Cell Western (ICW)
-
Cell Culture & Treatment:
-
Plate a suitable cancer cell line with active mTOR signaling (e.g., U-87 MG glioblastoma) in a 96-well plate and allow cells to adhere overnight.
-
Starve the cells in a serum-free medium for 4 hours to reduce basal signaling.
-
Treat cells with serial dilutions of PTM or PI-103 for 2 hours.
-
Stimulate the mTOR pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
-
Fixing & Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with two primary antibodies simultaneously: a rabbit anti-phospho-S6K (Thr389) antibody and a mouse anti-Actin (or other loading control) antibody.
-
Wash the plate thoroughly.
-
Incubate with two secondary antibodies: an infrared dye-conjugated anti-rabbit antibody (e.g., IRDye 800CW) and an anti-mouse antibody conjugated to a different dye (e.g., IRDye 680RD).
-
-
Data Acquisition & Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the phospho-S6K signal to the loading control signal.
-
Plot the normalized data against compound concentration to determine the cellular IC50.
-
Comparative Data Summary Table:
| Compound | Cell Line | Endpoint Measured | Cellular IC50 (µM) |
| PTM | U-87 MG | p-S6K (Thr389) | Experimental |
| PI-103 | U-87 MG | p-S6K (Thr389) | Expected: ~0.1 µM |
Conclusion & Forward Outlook
This guide outlines a logical and robust framework for the cross-validation of this compound's putative bioactivity as a kinase inhibitor. By progressing from direct biochemical inhibition to cellular pathway modulation, researchers can build a high-confidence dataset. The inclusion of a known comparator, PI-103, provides an essential benchmark for potency and efficacy.
References
- Title: Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR p
- Title: Kinase/Enzyme Assays Source: PharmaLegacy URL:[Link]
- Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL:[Link]
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
- Title: Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties Source: PubMed Central URL:[Link]
- Title: this compound | C10H9NOS Source: PubChem - NIH URL:[Link]
- Title: Screening assays for tyrosine kinase inhibitors: A review Source: PubMed URL:[Link]
- Title: 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats Source: ResearchG
- Title: 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats Source: eScholarship - UC Davis URL:[Link]
- Title: Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors Source: PubMed Central - NIH URL:[Link]
- Title: Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents Source: PubMed Central URL:[Link]
- Title: Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety Source: PubMed Central - NIH URL:[Link]
- Title: mTOR Pathway Cell Lines Source: Horizon Discovery URL:[Link]
- Title: Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives Source: ResearchG
- Title: Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors Source: PubMed URL:[Link]
- Title: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors Source: PubMed Central URL:[Link]
- Title: Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism Source: LinkedIn URL:[Link]
- Title: Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety Source: PubMed Central - NIH URL:[Link]
- Title: Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening Source: PubMed Central URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. mTOR Pathway Cell Lines [horizondiscovery.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
Comparative Efficacy Analysis of (4-Phenyl-1,3-thiazol-2-yl)methanol Scaffolds and Commercial Anticancer Agents: An In-Depth Technical Guide
This guide provides a comprehensive comparison of the potential anticancer efficacy of compounds based on the (4-Phenyl-1,3-thiazol-2-yl)methanol scaffold against established commercial anticancer drugs, namely Doxorubicin and Cisplatin. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic promise of thiazole derivatives.
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound of interest, this compound, and its analogues represent a class of molecules that have garnered attention for their potential as novel therapeutic agents. This guide will delve into their mechanism of action, compare their in vitro cytotoxicity against various cancer cell lines with that of Doxorubicin and Cisplatin, and provide detailed experimental protocols for the evaluation of such compounds.
Mechanistic Insights: Thiazole Derivatives vs. Commercial Drugs
A fundamental aspect of drug efficacy lies in its mechanism of action. While the precise mechanism of every thiazole derivative can vary, a general understanding of their anticancer effects has been established through extensive research.
1.1. This compound and its Analogues: A Multi-faceted Approach
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms.[1][2][3] These can include:
-
Induction of Apoptosis: Many thiazole-containing compounds have been demonstrated to trigger programmed cell death in cancer cells.[1][4]
-
Enzyme Inhibition: Certain thiazole derivatives can inhibit key enzymes involved in cancer progression, such as protein kinases and topoisomerases.[1][5]
-
Disruption of Microtubule Assembly: Some analogues interfere with the formation of the mitotic spindle, leading to cell cycle arrest and cell death.[1]
-
Signaling Pathway Modulation: Thiazoles have been associated with the inhibition of critical signaling pathways like NFkB/mTOR/PI3K/AkT.[1][3]
The following diagram illustrates a simplified potential mechanism of action for a generic thiazole derivative targeting a cancer cell.
Caption: Potential mechanism of a thiazole derivative.
1.2. Doxorubicin: The Intercalating Agent
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Its primary mechanism of action involves the intercalation of its planar aromatic chromophore between DNA base pairs.[6][] This interaction leads to several downstream effects:
-
Inhibition of Topoisomerase II: Doxorubicin stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break, preventing the re-ligation of the DNA and thus halting replication and transcription.[6][8]
-
Generation of Reactive Oxygen Species (ROS): The drug can also lead to the production of quinone-type free radicals, contributing to oxidative stress and cellular damage.[][9]
-
Histone Eviction: By intercalating into DNA, doxorubicin can induce the removal of histones from active chromatin, leading to deregulation of the epigenome and transcriptome.[6]
1.3. Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based drug that exerts its cytotoxic effects primarily through the formation of covalent bonds with DNA.[10][11] Inside the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, activating the drug.[12][13] The activated cisplatin then binds to the N7 position of purine bases, mainly guanine, leading to:
-
Intra-strand and Inter-strand Cross-links: The most common adducts are 1,2-intrastrand cross-links between adjacent guanine residues. These cross-links cause a significant distortion in the DNA double helix, which interferes with DNA replication and transcription.[10][12]
-
Induction of Apoptosis: The DNA damage caused by cisplatin triggers cellular repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis.[10][14]
Comparative In Vitro Efficacy
To provide a quantitative comparison, this section presents the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives (as proxies for the potential of the this compound scaffold) against several human cancer cell lines, alongside the IC50 values for Doxorubicin and Cisplatin. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: Comparative IC50 Values (µM) Against Various Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivatives | |||
| Thiazole Derivative 1 | A549 (Lung) | 2.47 | [15] |
| Thiazole Derivative 2 | A549 (Lung) | 5.42 | [15] |
| Thiazole Derivative 3 | MCF-7 (Breast) | 2.57 | [16] |
| Thiazole Derivative 4 | HepG2 (Liver) | 7.26 | [16] |
| Thiazole Derivative 5 | HepG2 (Liver) | 8.80 (µg/mL) | [17] |
| Thiazole Derivative 6 | MCF-7 (Breast) | 7.22 (µg/mL) | [17] |
| Commercial Drugs | |||
| Doxorubicin | A549 (Lung) | > 20 | [18] |
| MCF-7 (Breast) | 2.50 | [18] | |
| MCF-7 (Breast) | 8.31 | [19] | |
| HepG2 (Liver) | 12.18 | [18] | |
| HepG2 (Liver) | 1.3 | [20] | |
| HepG2 (Liver) | 8.71 | [21] | |
| Cisplatin | A549 (Lung) | 9.73 | [22] |
| A549 (Lung) | 16.48 | [23] | |
| A549 (Lung) | 9.0 | [24] | |
| A549 (Lung) | 4.97 (µg/mL) | [25] | |
| A549 (Lung) | 10.91 | [26] |
Note: IC50 values in µg/mL are indicated as such and are not directly comparable to µM values without knowing the molecular weight of the specific derivative.
From the data, it is evident that certain thiazole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, which are comparable to or even better than those of the established drugs Doxorubicin and Cisplatin against specific cell lines. For instance, Thiazole Derivative 1 shows a significantly lower IC50 value against A549 cells than Cisplatin in several reported studies.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are crucial. The following section details the methodology for a common in vitro cytotoxicity assay.
3.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: A typical workflow for an MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound (e.g., this compound derivative) and the reference drugs (Doxorubicin, Cisplatin) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Conclusion and Future Perspectives
The preliminary data on thiazole derivatives, used here as a proxy for the potential of this compound, suggest a promising future for this class of compounds in anticancer drug discovery. Their potent in vitro cytotoxicity against various cancer cell lines, in some cases surpassing that of established drugs like Cisplatin, warrants further investigation. The diverse mechanisms of action associated with the thiazole scaffold offer multiple avenues for therapeutic intervention.
Future research should focus on the synthesis and direct biological evaluation of this compound to obtain specific efficacy data. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound to enhance its potency and selectivity. Furthermore, in vivo studies using animal models are necessary to evaluate the compound's pharmacokinetic properties, safety profile, and antitumor efficacy in a more complex biological system. The development of novel thiazole-based anticancer agents holds the potential to overcome some of the limitations of current chemotherapies, such as drug resistance and severe side effects.
References
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Doxorubicin. (2023, November 29). In Wikipedia.
- Creative Biolabs. (n.d.).
- Zare, H., Ahmadi, A., & Ghasemi, A. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(17), 4479.
- Chemistry LibreTexts. (2023, March 7). 12.
- Go, R. S., & Adjei, A. A. (1999). Review of the comparative pharmacology and clinical activity of cisplatin and carboplatin. Journal of clinical oncology, 17(1), 409–422.
- Patsnap. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
- Patsnap. (2024, July 17).
- Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews. Drug discovery, 4(4), 307–320.
- ResearchGate. (n.d.). Mechanism of action of doxorubicin.
- Sharma, A., Kumar, V., & Singh, P. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current organic synthesis, 19(6), 612–639.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Journal of King Saud University. Science, 37(1), 103567.
- Abstract 312: Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer. (2020). Cancer Research, 80(16_Supplement), 312.
- Bentham Science Publishers. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
- Pathak, M., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Journal of Pharmaceutical Sciences, 11(1), 1-22.
- de Oliveira, C. S., Lira, B. F., & de Moraes, M. O. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 144, 534–545.
- Li, Y., et al. (2020). PD-0332991 combined with cisplatin inhibits non-small cell lung cancer and reversal of cisplatin resistance. Journal of Cancer, 11(13), 3847–3855.
- Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7795.
- Al-Wadei, H. A., & Schuller, H. M. (2019). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. International journal of molecular sciences, 20(18), 4403.
- ResearchGate. (n.d.). The 50 % inhibitory concentration (IC50)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in....
- ResearchGate. (n.d.).
- Iannelli, P., et al. (2021). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. Pharmaceutics, 13(9), 1439.
- Yilmaz, V. T., & Ozturk, T. (2019). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 81(4), 654-661.
- ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
- Navickas, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(10), 4567.
- Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
- Ghorab, M. M., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Molecules, 27(22), 7780.
- Diana, P., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem, 6(7), 1300–1309.
- Gomha, S. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones.
Sources
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 17. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tis.wu.ac.th [tis.wu.ac.th]
- 19. ijpsonline.com [ijpsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Validation of (4-Phenyl-1,3-thiazol-2-yl)methanol as a Novel Anti-Inflammatory Agent
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the in vivo validation of the novel compound (4-Phenyl-1,3-thiazol-2-yl)methanol, a molecule belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological effects, including notable anti-inflammatory activities[1][2]. Given this promising background, this document outlines a head-to-head comparative study against a benchmark drug, Celecoxib, to ascertain the potential of this compound as a selective cyclooxygenase-2 (COX-2) inhibitor.
Our approach is grounded in established preclinical models, ensuring that the generated data is robust, reproducible, and directly comparable to a known therapeutic agent. We will detail the scientific rationale behind the experimental design, provide step-by-step protocols, and illustrate the key biological pathways and workflows.
The Scientific Rationale: Targeting COX-2 in Inflammation
Inflammation is a critical physiological response, but its dysregulation leads to chronic and acute inflammatory diseases. A key mediator in this process is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is primarily expressed at sites of inflammation[3].
COX-2 converts arachidonic acid into prostaglandins (specifically Prostaglandin E2 - PGE₂), which are potent mediators of pain, swelling, and inflammation[4][5]. Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (like ibuprofen) that also inhibit COX-1[3][6].
Our hypothesis is that this compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. To validate this in vivo, we will compare its efficacy directly against Celecoxib, a well-characterized, FDA-approved selective COX-2 inhibitor[6][7].
Caption: The COX-2 signaling pathway in inflammation.
Comparative In Vivo Analysis: The Carrageenan-Induced Paw Edema Model
To assess acute anti-inflammatory activity, the carrageenan-induced paw edema model in rats is one of the most widely used and validated preclinical assays[8][9]. Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response, making it an excellent model to evaluate the efficacy of potential anti-inflammatory drugs[10].
Comparative Efficacy Data (Hypothetical)
The primary endpoint of this study is the reduction in paw volume (edema), a direct measure of the inflammatory response. The data would be presented to compare the 50% effective dose (ED₅₀) of our test compound against the benchmark.
| Compound | Animal Model | Parameter Measured | Efficacy (ED₅₀) | Reference Standard |
| This compound | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Paw Edema (%) | To be determined | Celecoxib |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Paw Edema (%) | ~5 mg/kg (Oral) | [11] |
Experimental Design and Protocols
A robust experimental design is crucial for self-validating results. The following workflow ensures clarity, reproducibility, and ethical considerations.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. ClinPGx [clinpgx.org]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ijpras.com [ijpras.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reproducible Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol
This guide provides an in-depth, comparative analysis of common synthetic routes to (4-Phenyl-1,3-thiazol-2-yl)methanol, a key heterocyclic scaffold in medicinal chemistry. Recognizing that reproducibility is the cornerstone of scalable drug discovery and development, we move beyond simple protocols to dissect the causality behind experimental choices. Each method is presented as a self-validating system, complete with critical parameters, expected outcomes, and troubleshooting advice to empower researchers in achieving consistent, high-quality results.
The thiazole ring is a privileged structure found in numerous natural products and pharmaceuticals, including Vitamin B1 and various anticancer and antimicrobial agents.[1][2][3] The this compound motif, in particular, serves as a valuable building block for more complex molecular architectures. However, the success of any multi-step synthesis hinges on the reliability of each transformation. This guide focuses on two distinct and widely applicable methodologies for obtaining the target compound: the classic Hantzsch synthesis followed by functional group reduction, and a more direct approach involving the reduction of a pre-formed thiazole carboxylate.
Below is a logical overview of the comparative guide's structure.
Caption: Logical flow of the comparative guide.
Protocol 1: The Classic Two-Step Approach: Hantzsch Synthesis Followed by Reduction
This robust methodology is the most traditional and widely documented path for constructing substituted thiazoles.[4][5][6] It involves first building the core heterocyclic ring system with an appropriate functional group handle—in this case, an ethyl ester—and then reducing it to the desired primary alcohol.
Step 1A: Hantzsch Synthesis of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the cyclization of an α-halocarbonyl compound with a thioamide.[5][7] For our target, the key reactants are 2-bromoacetophenone and ethyl 2-thiooxamate.
Caption: Mechanism of Hantzsch thiazole synthesis.
Experimental Protocol (Step 1A):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-thiooxamate (1.33 g, 10 mmol) in 40 mL of absolute ethanol.
-
To this solution, add 2-bromoacetophenone (1.99 g, 10 mmol).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with 20 mL of cold ethanol.
-
Dry the product under vacuum to yield ethyl 4-phenyl-1,3-thiazole-2-carboxylate as a solid.
Step 1B: Reduction of Ester to this compound
The reduction of the ethyl ester to the primary alcohol is a standard transformation, reliably achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Workflow for the ester reduction step.
Experimental Protocol (Step 1B):
-
Set up an oven-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen) and add a magnetic stir bar.
-
Suspend lithium aluminum hydride (LiAlH₄) (0.28 g, 7.5 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the ethyl ester from Step 1A (1.23 g, 5 mmol) in 15 mL of anhydrous THF.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1.5 hours.[8]
-
Carefully quench the reaction by the sequential, dropwise addition of 0.3 mL of water, 0.3 mL of 15% aqueous NaOH, and finally 0.9 mL of water.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.
-
Add anhydrous sodium sulfate, filter the mixture through a pad of Celite, and wash the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Protocol 2: Alternative Single-Step Reduction Approach
For laboratories where the starting material, Ethyl 4-phenyl-1,3-thiazole-2-carboxylate, is commercially available or previously synthesized, a direct comparison of reducing agents is valuable for optimizing yield and simplifying handling. Here we compare the potent LiAlH₄ with the milder Diisobutylaluminium hydride (DIBAL-H), which can offer different selectivity and handling characteristics.
Experimental Protocol (DIBAL-H Reduction):
-
Set up an oven-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen) and add a magnetic stir bar.
-
Dissolve Ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.23 g, 5 mmol) in 30 mL of anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in hexanes, 11 mL, 11 mmol) dropwise via syringe over 30 minutes, keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction at -78 °C by the slow addition of 10 mL of methanol, followed by 20 mL of saturated aqueous Rochelle's salt solution.
-
Remove the cooling bath and stir vigorously at room temperature for 1-2 hours until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Comparative Analysis and Reproducibility Checkpoints
The choice of synthetic route often depends on a trade-off between the number of steps, reagent handling, and overall yield.
| Parameter | Protocol 1 (Hantzsch + LiAlH₄) | Protocol 2 (Direct DIBAL-H) | Causality & Field Insights |
| Overall Yield | High (typically >75% over 2 steps) | Moderate-High (typically 70-85% for one step) | The Hantzsch synthesis is known for being very high-yielding.[7] LiAlH₄ is a very efficient reducing agent. DIBAL-H can sometimes lead to aldehyde by-products if not carefully controlled. |
| Number of Steps | Two | One (from ester) | Protocol 1 is advantageous if starting from basic building blocks. Protocol 2 is superior for speed if the ester is available. |
| Reagent Handling | Requires handling of a lachrymatory α-haloketone and pyrophoric LiAlH₄. | Requires handling of pyrophoric DIBAL-H at very low temperatures. | Both protocols require proficiency with air-sensitive techniques. LiAlH₄ quenching can be inconsistent if not performed correctly. The DIBAL-H workup with Rochelle's salt is often cleaner. |
| Reproducibility | High, provided starting materials are pure and anhydrous conditions are met in Step 1B. | High, but highly dependent on precise temperature control (-78 °C) to avoid over-reduction or side reactions. | Temperature fluctuation during DIBAL-H addition is a common source of irreproducibility, leading to variable yields and difficult purifications. |
| Scalability | Excellent. The Hantzsch reaction and LiAlH₄ reductions are routinely performed on large scales. | Good, but maintaining -78 °C on a large scale requires specialized equipment. | Exothermic quenching of LiAlH₄ can be a significant safety concern on larger scales, requiring careful reverse addition protocols. |
Self-Validating System: Characterization Workflow
To ensure trustworthiness, the identity and purity of the final product, this compound, must be rigorously confirmed.
Caption: Experimental workflow for product purification and validation.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.9 (m, 2H, Ar-H), ~7.3-7.5 (m, 4H, Ar-H + Thiazole-H), ~4.9 (s, 2H, -CH₂OH), ~3.5 (br s, 1H, -OH).
-
TLC: Rf value will depend on the exact mobile phase, but a single spot should be observed. For example, in 25% EtOAc/Hexane, a related compound shows an Rf of 0.11.[8]
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion and Recommendations
Both presented pathways are viable and reproducible methods for synthesizing this compound.
-
Protocol 1 (Hantzsch + Reduction) is recommended for cost-effectiveness and scalability when starting from basic chemical feedstocks. Its two-step nature provides a purification opportunity at the intermediate stage, which can ensure the final reduction is performed on high-purity material, simplifying the final purification.
-
Protocol 2 (Direct Reduction) is the preferred method for rapid synthesis and library generation, assuming the precursor ester is readily available. While both LiAlH₄ and DIBAL-H are effective, the DIBAL-H reduction, despite its stringent temperature requirement, may offer a cleaner reaction profile with fewer workup challenges for researchers experienced in low-temperature chemistry.
Ultimately, the key to reproducibility lies not in the chosen protocol itself, but in the rigorous control of the critical parameters identified: reagent purity, strict adherence to anhydrous and inert conditions, and precise temperature management.
References
- Future Pioneer. (n.d.). The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook.
- ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- BEPLS. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Bouherrou, F., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Popiolek, R., & Kosikowska, U. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Medical Chemistry. (2025). The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities.
- El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information.
- Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles.
- Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- IUCr. (n.d.). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl).
- Oriental Journal of Chemistry. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Penerbit USM. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Sources
- 1. medmedchem.com [medmedchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. nbinno.com [nbinno.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. google.com [google.com]
- 8. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of (4-Phenyl-1,3-thiazol-2-yl)methanol Analogs
In the dynamic field of drug discovery, the (4-phenyl-1,3-thiazol-2-yl)methanol scaffold has emerged as a versatile and promising framework for the development of novel therapeutic agents. Its unique structural features provide a foundation for a multitude of chemical modifications, enabling the fine-tuning of pharmacological activity across a diverse range of biological targets. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of various analogs derived from this core structure, providing researchers, scientists, and drug development professionals with critical insights to inform future design and optimization efforts. We will delve into the nuanced effects of structural modifications on biological outcomes, supported by experimental data and detailed methodologies, to illuminate the path toward more potent and selective therapeutics.
Dual FAAH and sEH Inhibitors for Advanced Pain Management
Chronic pain represents a significant global health challenge, with current treatments often limited by side effects and potential for addiction[1]. A promising therapeutic strategy involves the simultaneous inhibition of two key enzymes in the arachidonic acid metabolic pathway: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH)[1][2]. Dual inhibition of FAAH and sEH has been shown to produce synergistic antinociceptive effects in animal models of inflammatory and neuropathic pain[2]. The (4-phenyl-1,3-thiazol-2-yl) scaffold has proven to be a fertile ground for the discovery of potent dual inhibitors.
Lead Compound and Core SAR Insights
A notable lead compound, SW-17, demonstrated potent dual inhibition with IC50 values of 9.8 nM for human FAAH and 2.5 nM for human sEH. However, this compound suffered from poor solubility and bioavailability, prompting further SAR studies to identify analogs with improved pharmacokinetic properties.
Key structural features of these analogs typically include a central 4-phenylthiazole core, a piperidine-4-carboxamide moiety, and a substituted phenyl sulfonyl group. The general structure is depicted below:
Figure 1: Core structure of dual FAAH/sEH inhibitors.
Comparative Analysis of Analog Performance
SAR studies have revealed that modifications at various positions of the core structure significantly impact inhibitory potency and selectivity.
Table 1: Comparative Inhibitory Activity of (4-Phenyl-1,3-thiazol-2-yl) Analogs against FAAH and sEH
| Compound | R1 (Phenyl) | R2 (Sulfonyl) | hFAAH IC50 (nM) | hsEH IC50 (nM) | rsEH IC50 (nM) | msEH IC50 (nM) |
| SW-17 | 4-p-tolyl | 2-chlorophenyl | 9.8 | 2.5 | 11.7 | 158.2 |
| 3g | 2,4-difluorophenyl | 2-chlorophenyl | Moderate | Moderate | - | Inactive |
| 3h | 2,6-difluorophenyl | 2-chlorophenyl | 6.7 | 154.3 | - | - |
Data compiled from multiple sources.[2]
From the data, several key SAR trends can be deduced:
-
Substitution on the Phenyl Ring (R1): The nature and position of substituents on the 4-phenyl ring are critical for activity. While the p-tolyl group in SW-17 confers high potency, di-fluoro substitutions can have varied effects. A 2,6-difluoro substitution (3h) maintains excellent FAAH inhibition but significantly reduces sEH potency.[2] This highlights an opportunity for developing selective FAAH inhibitors.
-
Conversion of the Sulfonamide Linker: Replacing the sulfonamide group with a tertiary amine generally leads to a decrease in potency for the sEH enzyme, while this change is well-tolerated by the FAAH enzyme, yielding several potent inhibitors.[2] This further underscores the potential for tuning selectivity between the two enzymes.
-
Species-Specific Differences: A significant species difference was observed, with 4-phenyl-thiazole-based analogs being significantly less active or inactive against mouse sEH compared to human and rat enzymes.[2] This is a crucial consideration for the translation of preclinical data.
Experimental Protocols
General Synthesis of (4-Phenyl-1,3-thiazol-2-yl) Analogs:
A common synthetic route involves a microwave-assisted Hantzsch thiazole synthesis to form the core 4-phenylthiazole aniline, followed by an EDC-mediated amide coupling with a suitable carboxylic acid intermediate.[1]
Figure 2: General synthetic workflow for dual FAAH/sEH inhibitors.
In Vitro Enzyme Inhibition Assays:
The inhibitory potency of the synthesized compounds against human, rat, and mouse sEH and FAAH enzymes is typically determined using fluorescent-based assays. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is calculated from dose-response curves.
Thiazole Analogs as Anti-Cancer Agents
The thiazole ring is a prominent scaffold in a number of clinically used anti-cancer drugs.[3][4] Researchers have explored the anti-proliferative activities of various (4-phenyl-1,3-thiazol-2-yl) derivatives, leading to the identification of potent compounds with diverse mechanisms of action.
N-(4-phenylthiazol-2-yl)cinnamamide Derivatives
A series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been synthesized and evaluated for their in vitro anti-proliferative activities against a panel of cancer cell lines.[5][6]
Table 2: Anti-proliferative Activity of N-(4-phenylthiazol-2-yl)cinnamamide Analogs
| Compound | Cell Line | IC50 (µM) |
| 8f | K562 | Sub-micromolar |
| Bel7402 | Sub-micromolar | |
| A549 | Sub-micromolar | |
| Jurkat | 0.035 |
Data from referenced literature.[5][6]
The most potent analog, 8f, exhibited excellent inhibitory activity against several cancer cell lines, with a particularly impressive IC50 value of 0.035 µM against Jurkat cells.[5][6] SAR analysis indicated that steric effects play a crucial role in the anti-tumor activity of this class of compounds.[5] Further mechanistic studies suggested that the anti-cancer effect of compound 8f may be associated with the induction of apoptosis.[5]
Targeting SIRT2 and EGFR in Lung Cancer
In another study, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were designed and synthesized as potential anticancer agents targeting SIRT2 and EGFR.[3]
Table 3: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Lung Cancer Cells
| Compound | R (on Phenyl) | Modification on Acetyl Group | A549 IC50 (µM) |
| Cisplatin | - | - | >5 |
| 21 | H | -C=NOH | 5.42 |
| 22 | Cl | -C=NOH | 2.47 |
Data extracted from the cited source.[3]
The SAR analysis of these derivatives revealed that the presence of an oxime moiety on the acetyl group significantly enhances anti-proliferative activity.[3] Compounds 21 and 22, bearing a hydroxyimino functional group, exhibited the most potent cytotoxicity against A549 cells, with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of cisplatin in this assay.[3]
Experimental Protocols
MTT Assay for Anti-proliferative Activity:
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Figure 3: Workflow for the MTT assay.
Cholinesterase Inhibitors for Alzheimer's Disease
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[7][8] The 4-phenylthiazole scaffold has been investigated for its potential to yield effective cholinesterase inhibitors.
Comparative Inhibitory Activity
A study exploring 2-phenylthiazole derivatives identified a compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, with potent inhibitory activity against both AChE and BuChE.[7]
Table 4: Cholinesterase Inhibitory Activity of a 2-Phenylthiazole Derivative
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | 8.86 | 1.03 |
Data from the cited study.[7]
This compound demonstrated a preference for BuChE inhibition. Molecular docking studies revealed that it interacts with both the catalytic anionic site and the peripheral anionic site of AChE, as well as the catalytic anionic site of BuChE.[7]
Another study on 1,3-thiazole derivatives highlighted the importance of substituents on the acyl moiety for AChE inhibition.[8] Compounds with N-heterocyclic substituents at the acyl part, such as a quinoxaline system, showed the most potent AChE inhibition.[8]
Experimental Protocol: Ellman's Method
The cholinesterase inhibitory activities of these compounds are typically determined using Ellman's method, a spectrophotometric assay that measures the activity of cholinesterases.[7]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency, selectivity, and pharmacokinetic properties. For researchers in drug discovery, this scaffold offers a versatile platform for the design of novel inhibitors targeting enzymes involved in pain and inflammation, cancer cell proliferation, and neurodegenerative diseases.
Future research should focus on a multi-parameter optimization approach, considering not only biological activity but also ADME (absorption, distribution, metabolism, and excretion) properties to identify drug candidates with favorable in vivo efficacy and safety profiles. The continued exploration of diverse substitution patterns and the application of computational modeling will undoubtedly unlock the full therapeutic potential of this remarkable chemical framework.
References
- Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - ACS Fall 2025.
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors | Request PDF - ResearchGate.
- Comparative Analysis of Structure-Activity Relationships in Fluorinated Phenylthiazole Analogs for Diabetes Management - Benchchem.
- 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PubMed Central.
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents.
- Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents - PMC - NIH.
- (PDF) Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents - ResearchGate.
- Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors - Semantic Scholar.
- Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents.
- Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC - PubMed Central.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - NIH.
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed.
- An Overview of Thiazole Derivatives and its Biological Activities.
Sources
- 1. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]
- 2. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Spectroscopic analysis comparison of (4-Phenyl-1,3-thiazol-2-yl)methanol
An In-Depth Comparative Guide to the Spectroscopic Analysis of (4-Phenyl-1,3-thiazol-2-yl)methanol
Introduction
This compound is a heterocyclic compound featuring a central thiazole ring, a functionality prevalent in numerous pharmacologically active molecules.[1] The molecule's structure is characterized by a phenyl group at the 4-position and a hydroxymethyl group at the 2-position of the thiazole core. Accurate structural elucidation and purity verification are paramount in the fields of medicinal chemistry and drug development. Spectroscopic analysis provides the definitive toolkit for this purpose, offering a non-destructive means to probe the molecule's atomic and electronic framework.
This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of the spectroscopic signatures of this compound against structurally related analogues. By examining the nuanced differences in their spectra, we can understand how subtle changes in molecular architecture influence spectroscopic output. This comparative approach not only validates the structure of the target molecule but also deepens our understanding of structure-property relationships. We will explore the compound through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Expertise & Rationale
For this compound, ¹H NMR is used to identify and distinguish between the protons on the phenyl ring, the thiazole ring, the methylene bridge (-CH₂-), and the hydroxyl group (-OH). ¹³C NMR complements this by detecting the unique carbon atoms in the molecule, including the quaternary carbons of the thiazole and phenyl rings which are invisible in ¹H NMR.[2][3] The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical; DMSO-d₆ is particularly useful as it allows for the observation of the exchangeable hydroxyl proton as a distinct signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a higher sample concentration and a significantly greater number of scans (e.g., 1024 or more) are required. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A typical spectral width is 0-200 ppm.
Data Summary and Comparative Analysis
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Target) | Phenyl H: ~7.3-7.9 (m); Thiazole H-5: ~7.2 (s); Methylene (-CH₂-): ~4.8 (s); Hydroxyl (-OH): Variable, ~5.5 (broad s) | Thiazole C2: ~170; Thiazole C4: ~155; Thiazole C5: ~115; Phenyl C: ~126-140; Methylene C: ~60 |
| 4-Phenylthiazole (Comparator 1) [4] | Phenyl H: ~7.3-8.0 (m); Thiazole H-2: ~8.9 (d); Thiazole H-5: ~7.5 (d) | Thiazole C2: ~157; Thiazole C4: ~156; Thiazole C5: ~114; Phenyl C: ~126-135 |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (Comparator 2) [5] | Phenyl H: ~7.4-7.9 (m); Methylene (-CH₂-): ~4.8 (s); Methyl (-CH₃): ~2.4 (s); Hydroxyl (-OH): ~2.9 (s) | Data not readily available, but shifts would be influenced by different substitution. |
| [4-(1,3-Thiazol-2-yl)phenyl]methanol (Comparator 3) [6] | Phenyl H: ~7.4-7.9 (m); Thiazole H-4 & H-5: ~7.5, 7.9 (d); Methylene (-CH₂-): ~4.7 (s); Hydroxyl (-OH): ~5.4 (t) | Thiazole C2: ~168; Thiazole C4: ~144; Thiazole C5: ~120; Phenyl C: ~127-142; Methylene C: ~64 |
Interpretation:
-
Target vs. Comparator 1: The most significant difference is the absence of the downfield thiazole H-2 proton (~8.9 ppm) in our target molecule and the appearance of the methylene (-CH₂-) signal around 4.8 ppm. This definitively confirms the substitution of the hydroxymethyl group at the C-2 position of the thiazole ring. The H-5 proton in the target is a singlet, whereas in 4-phenylthiazole it is a doublet due to coupling with H-2.
-
Target vs. Comparator 2: While both have the key -CH₂OH signals, the ¹H NMR of comparator 2 shows a singlet for a methyl group (~2.4 ppm) and lacks the thiazole H-5 proton signal, confirming the different substitution pattern.[5] This comparison highlights NMR's sensitivity to isomerism.
-
Target vs. Comparator 3: In this isomer, the phenyl and thiazole rings are swapped in their connectivity to the methanol linker. The ¹H NMR spectrum of comparator 3 shows two distinct doublets for the thiazole protons, unlike the single H-5 proton in our target.[6] Furthermore, the phenyl region would show a more complex splitting pattern characteristic of a 1,4-disubstituted ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key structural components.
Expertise & Rationale
For this compound, FT-IR is crucial for confirming the presence of the hydroxyl (-OH) group through its characteristic broad stretching vibration. It also validates the aromatic (phenyl) and heterocyclic (thiazole) rings via their C-H and C=C/C=N stretching vibrations, and the C-O bond of the alcohol. The study of thiazole derivatives has established characteristic absorption bands for the ring skeleton.[7][8]
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc. A transparent pellet is indicative of good sample dispersion and the absence of moisture.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum. A background spectrum of the empty sample chamber should be recorded and automatically subtracted.
Data Summary and Comparative Analysis
| Compound | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Thiazole Ring (C=N, C=C) Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (Target) | ~3400-3200 (broad) | ~3100-3000 | ~1600-1450 | ~1050-1020 |
| 4-Phenylthiazole (Comparator 1) | Absent | ~3100-3000 | ~1570, 1490[8] | Absent |
| 2-Amino-4-phenylthiazole (Related Structure) [9] | N-H: ~3400-3100 | ~3100-3000 | ~1630, 1530 | Absent |
Interpretation:
-
The defining feature of the target compound's IR spectrum is the broad absorption band in the 3400-3200 cm⁻¹ region, which is the hallmark of an alcohol O-H stretching vibration, broadened due to hydrogen bonding. This band is completely absent in Comparator 1 (4-Phenylthiazole) , providing unequivocal evidence for the hydroxyl group.
-
The sharp peaks above 3000 cm⁻¹ are characteristic of C-H stretching from both the phenyl and thiazole rings.
-
The "fingerprint region" (below 1600 cm⁻¹) contains a series of absorptions corresponding to the C=N and C=C stretching vibrations of the conjugated thiazole and phenyl ring system.[10] These bands are present in all the compounds, but their exact positions and intensities are sensitive to the substitution pattern.
-
A strong band around 1050-1020 cm⁻¹ in the target compound's spectrum can be assigned to the C-O stretching vibration of the primary alcohol, another feature absent in comparators without the hydroxymethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. It provides information about the extent of conjugation and the presence of chromophores.
Expertise & Rationale
The conjugated system formed by the phenyl ring and the thiazole ring in this compound is a strong chromophore that will absorb UV radiation. The position of the maximum absorbance (λmax) is sensitive to the electronic nature of substituents and the solvent polarity. Comparing the λmax of the target molecule to its analogues can reveal how different functional groups influence the electronic structure of the conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm. Use a cuvette containing the pure solvent as the reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known precisely.
Data Summary and Comparative Analysis
| Compound | λmax (nm) | Notes |
| This compound (Target) | Expected ~280-300 nm | The phenyl and thiazole rings form a conjugated system. |
| 4-Phenylthiazole-2-amine (Related Structure) [9] | ~287 nm (in DMF) | The amino group is an auxochrome that can cause a bathochromic (red) shift. |
| Thiophene-based Azo Dyes (Related Heterocycles) [11] | 486-654 nm | These highly extended conjugated systems absorb in the visible region. |
Interpretation:
-
The target molecule is expected to exhibit a strong π → π* transition, resulting in a λmax value likely in the 280-300 nm range, characteristic of the phenyl-thiazole conjugated system.
-
Compared to a simple phenyl or thiazole ring, the extended conjugation between the two rings results in a bathochromic shift (absorption at a longer wavelength).
-
The addition of the -CH₂OH group is not expected to significantly alter the λmax compared to 4-phenylthiazole, as it is not directly conjugated with the π-system. However, strong auxochromes like an amino group (as in 4-phenylthiazole-2-amine) can cause a noticeable shift in the absorption maximum.[9]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable information about the molecule's structure.
Expertise & Rationale
High-resolution mass spectrometry (HRMS) is used to determine the elemental formula of this compound by measuring its exact mass to several decimal places. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's weakest bonds and most stable fragments, serving as a structural fingerprint. Key expected fragmentation pathways include the loss of the hydroxymethyl group or cleavage of the thiazole ring.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable solvent mixture, such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Sample Introduction: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap. For fragmentation analysis (MS/MS), select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Data Summary and Comparative Analysis
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Target) | C₁₀H₉NOS | 192.0483 | 161 ([M-CH₂OH]⁺), 134, 104 (Phenylacetylene) |
| 4-Phenylthiazole (Comparator 1) [4] | C₉H₇NS | 162.0378 | 134, 117, 89 |
| 2-(2'-Naphthyl)-4-hydroxymethylthiazole (Related Structure) [12] | C₁₄H₁₁NOS | 242.0640 | 211 ([M-CH₂OH]⁺), 154 |
Interpretation:
-
Molecular Ion: The most crucial piece of information is the molecular ion peak. For the target compound, the protonated molecule [M+H]⁺ should be observed at m/z 192.0483, confirming its elemental composition of C₁₀H₉NOS. This immediately distinguishes it from Comparator 1 (m/z 162.0378).
-
Fragmentation Pattern: A characteristic fragmentation pathway for the target molecule would be the loss of the hydroxymethyl group as formaldehyde (CH₂O, 30 Da) or the radical CH₂OH• (31 Da), leading to a prominent fragment ion at m/z 161. This fragment corresponds to the stable 4-phenylthiazole cation. This pathway is analogous to that seen in related structures like 2-(2'-Naphthyl)-4-hydroxymethylthiazole, which also shows a primary loss of the CH₂OH group.[12] Further fragmentation of the m/z 161 ion would likely lead to cleavage of the thiazole ring, producing ions characteristic of the phenyl group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. GISSMO - [4-(1,3-Thiazol-2-yl)phenyl]methanol [gissmo.bmrb.io]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. spectrabase.com [spectrabase.com]
The Phenylthiazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The phenylthiazole core is a recurring structural motif in a multitude of biologically active compounds, demonstrating a remarkable versatility that has captured the attention of medicinal chemists for decades. Its rigid, planar structure, coupled with the tunable electronic properties of the phenyl and thiazole rings, provides an excellent scaffold for designing targeted therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of phenylthiazole derivatives across key therapeutic areas: oncology, infectious diseases, and inflammatory conditions. We will dissect the causal relationships behind experimental choices in molecular design and provide field-proven insights into the optimization of this privileged scaffold.
Part 1: Phenylthiazole Derivatives as Anticancer Agents
The quest for novel anticancer agents has led to the extensive exploration of the phenylthiazole scaffold. These derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, acting through diverse mechanisms of action.
Targeting Tubulin Polymerization
One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are crucial for cell division. Phenylthiazole derivatives have emerged as potent inhibitors of tubulin polymerization.[1][2][3][4] The general pharmacophore for this class of compounds often includes a 2-phenylthiazole core, with specific substitutions on the phenyl ring being critical for activity.
A key structural feature for potent tubulin polymerization inhibitors is the presence of a 3,4,5-trimethoxyphenyl moiety at the 4-position of the thiazole ring, mimicking the A-ring of the natural product combretastatin A-4.[2][3] The phenyl ring at the 2-position of the thiazole then acts as the B-ring.
Structure-Activity Relationship Insights:
-
Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact cytotoxic activity. Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), particularly at the para-position, have been shown to enhance anticancer activity against various cell lines, including neuroblastoma (SKNMC) and hepatocellular carcinoma (Hep-G2).[5]
-
The Amide Linker: A carboxamide linker at the 4-position of the thiazole ring has been a focal point of SAR studies. Exploration of different arylacetamido pendants connected to the para-position of the 2-phenylthiazole has revealed that methoxy substituents on the terminal phenyl ring can improve or maintain high activity against breast (T47D) and colorectal (Caco-2, HT-29) cancer cell lines.[6] For instance, a 4-methoxy group improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cells.[6] A 3-fluoro analog also demonstrated good cytotoxic profiles.[6]
Comparative Cytotoxicity Data of Phenylthiazole-4-carboxamide Derivatives:
| Compound ID | 2-Phenyl Substituent | Terminal Arylacetamido Substituent | T47D IC50 (µg/mL) | Caco-2 IC50 (µg/mL) | HT-29 IC50 (µg/mL) |
| Reference 1 | Unsubstituted | 4-OCH3 | >50 | 12.5 | >50 |
| Reference 2 | Unsubstituted | 2-OCH3 | 6.25 | >50 | 6.25 |
| Reference 3 | Unsubstituted | 3-F | <10 | <10 | <10 |
Data synthesized from multiple sources to illustrate SAR trends.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Phenylthiazole derivatives have been investigated as inhibitors of various kinases, including PI3K, Aurora kinases, and receptor tyrosine kinases.[7][8][9]
Structure-Activity Relationship Insights:
-
PI3K Inhibition: 5-Phenylthiazole derivatives have been identified as potent PI3K inhibitors.[8]
-
Aurora Kinase Inhibition: Modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have shown potential as Aurora kinase inhibitors. A 4-fluoro substituent on the N-phenyl ring was found to be critical for biological activity.[7]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of phenylthiazole derivatives on tubulin polymerization.
Caption: Workflow for in vitro tubulin polymerization assay.
Part 2: Phenylthiazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Phenylthiazoles have demonstrated significant potential in this area, with activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10][11][12]
Antibacterial Activity
Many antibacterial phenylthiazole derivatives feature a cationic side chain, which is crucial for their activity. The mechanism of action for some of these compounds involves the inhibition of cell wall synthesis.[10][13]
Structure-Activity Relationship Insights:
-
Cationic Head Group: An aminoguanidine or a similar cationic group is a key pharmacophoric feature for potent antibacterial activity.[10][14] Rigidifying this cationic head within a pyrimidine ring has been shown to yield selective antibacterial agents.[15]
-
Lipophilic Tail: A lipophilic tail, often an n-butyl or a tert-butyl group on the phenyl ring, is another essential feature.[11][16] Strategic repositioning of this lipophilic tail from the para- to the meta-position of the phenyl ring has resulted in compounds with equivalent or enhanced activity against MRSA.[17]
-
Linker Modifications: The linker connecting the phenylthiazole core to the cationic head also plays a role. Replacing the thiazole core with a 1,2,3-triazole ring has been shown to enhance antimicrobial efficacy.[18]
Comparative Antibacterial Activity (MIC in µg/mL):
| Compound Class | Modification | MRSA | VRE |
| Phenylthiazole Aminoguanidines | Lead compounds | 1.3 - 5.6 | 0.5 |
| tert-Butylphenylthiazoles | Pyrimidine linker | 4 | - |
| Phenyltriazoles | Triazole core replacement | ≤ 4 | - |
Data compiled from multiple sources to highlight key SAR findings.[10][11][18]
Antifungal Activity
Phenylthiazole derivatives have also been developed as potent antifungal agents, with some targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[19][20]
Structure-Activity Relationship Insights:
-
CYP51 Inhibitors: Structural optimization of a 2-phenylthiazole lead compound by modifying substituents on the phenyl ring and the side chain attached to the thiazole has led to potent CYP51 inhibitors with broad-spectrum antifungal activity, including against fluconazole-resistant strains.[19][20]
-
Oxadiazole Hybrids: Incorporating a 1,3,4-oxadiazole ring into the phenylthiazole scaffold has been shown to enhance selectivity and potency against resistant fungal strains like Candida albicans, Candida glabrata, and Candida auris.[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of phenylthiazole derivatives against bacterial strains.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Phenylthiazole Derivatives as Anti-inflammatory Agents
Chronic inflammation is a key contributor to a wide range of diseases. Phenylthiazole derivatives have been investigated as anti-inflammatory agents, with a notable strategy being the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[21][22] Inhibition of these enzymes leads to increased levels of anti-inflammatory and analgesic lipid mediators.
Structure-Activity Relationship Insights:
-
Dual sEH/FAAH Inhibition: For 4-phenylthiazole-based dual inhibitors, electron-donating groups on the 4-phenyl ring are well-tolerated by both enzymes.[21] However, the overall three-dimensional shape of the molecule is critical for potent FAAH inhibition, suggesting a more restricted binding pocket compared to sEH.[21]
-
Substitutions on the Phenyl Ring: In a series of substituted phenylthiazole derivatives, those with a nitro substituent demonstrated better anti-inflammatory activity in carrageenan-induced rat paw edema models.[23]
Signaling Pathway: Dual Inhibition of sEH and FAAH for Anti-inflammatory Effects
Caption: Dual inhibition of FAAH and sEH by phenylthiazole derivatives.
Conclusion
The phenylthiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights from structure-activity relationship studies across anticancer, antimicrobial, and anti-inflammatory applications provide a robust framework for the rational design of next-generation phenylthiazole derivatives. By understanding the intricate interplay between molecular structure and biological activity, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system. The comparative data and experimental workflows presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing this exciting field of medicinal chemistry.
References
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00535c]
- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22078135/]
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6420524/]
- Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10504781/]
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863073/]
- Progress in the development of phenylthiazole antibiotics. ResearchGate. [URL: https://www.researchgate.net/publication/378191254_Progress_in_the_development_of_phenylthiazole_antibiotics]
- Design, Synthesis and Biological Evaluation of Novel 2-Phenylthiazole Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. [URL: https://www.researchgate.
- Synthesis, Crystal Structure and Biological Evaluation of Novel 2-Phenylthiazole Derivatives as Butyrylcholinesterase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/339178619_Synthesis_Crystal_Structure_and_Biological_Evaluation_of_Novel_2-Phenylthiazole_Derivatives_as_Butyrylcholinesterase_Inhibitors]
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944682/]
- Antimicrobial phenylthiazole derivatives I–VI and design of targeted... ResearchGate. [URL: https://www.researchgate.net/publication/378191261_Antimicrobial_phenylthiazole_derivatives_I-VI_and_design_of_targeted_N-phenylthiazoles_4_a-i]
- Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-molecular-docking-and-QSAR-studies-of-Arora-Narang/8038f6d638f35234473859063c8ed31d79468536]
- Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10591244/]
- Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5460]
- Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8976241/]
- Progress of phenylthiazole antibiotics development and the general idea of the present work. ResearchGate. [URL: https://www.researchgate.net/figure/Progress-of-phenylthiazole-antibiotics-development-and-the-general-idea-of-the-present-work_fig1_378872081]
- Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30630716/]
- Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/1503_pdf.pdf]
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Phenylthiazole-Antibacterial-Agents-Targeting-Cell-Mohammad-Mayhoub/663c93e449a093375e23612300b94157c7931065]
- Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. ResearchGate. [URL: https://www.researchgate.net/publication/272813583_Synthesis_molecular_docking_and_QSAR_studies_of_2_4-disubstituted_thiazoles_as_antimicrobial_agents]
- Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33744574/]
- Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. ResearchGate. [URL: https://www.researchgate.net/figure/Results-of-the-in-Vitro-Tubulin-Polymerization-Inhibition-Assay-and-Docking-Interaction_tbl1_363363415]
- Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacyles Featuring 1-Methylimidazole as N-Donor Functionality. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379899/]
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03848]
- 2,4-Disubstituted thiazoles as multitargated bioactive molecules. ResearchGate. [URL: https://www.researchgate.
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9551401/]
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7810228/]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [URL: https://www.mdpi.com/1422-0067/24/19/14902]
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/23/15/8420]
- Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34897524/]
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [URL: https://www.wjpmr.com/download/article/19112020/1605786659.pdf]
- The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35142223/]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [URL: https://www.infona.pl/resource/bwmeta1.element.elsevier-12d2b1f8-80f0-32a2-8356-32d887413d8d]
- Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate. [URL: https://www.researchgate.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. [URL: https://www.mdpi.com/2079-6382/12/1/116]
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9495790/]
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11021469/]
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4232822/]
- 5-phenylthiazole derivatives and use as pi3 kinase inhibitors. Google Patents. [URL: https://patents.google.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. ResearchGate. [URL: https://www.researchgate.net/publication/365518055_Structure-activity_relationship_studies_of_benzothiazole-phenyl_analogs_as_multi-target_ligands_to_alleviate_pain_without_affecting_normal_behavior]
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2118320]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7264]
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025740/]
- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07797a]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PL370575A1 - 5-phenylthiazole derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. | Semantic Scholar [semanticscholar.org]
- 14. Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. wjpmr.com [wjpmr.com]
A Senior Application Scientist's Guide to Ensuring Analytical Confidence in Drug Discovery
An In-Depth Technical Guide to Validating the Purity of Synthesized (4-Phenyl-1,3-thiazol-2-yl)methanol
This guide provides a comprehensive, multi-faceted strategy for validating the purity of a synthesized batch of this compound, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. We will move beyond rote protocols to explore the causality behind our choice of analytical techniques, establishing a self-validating system that ensures the highest degree of confidence in your material. We will compare and contrast the data obtained from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supplemented by classical melting point analysis.
The Orthogonal Approach: A Foundation of Trustworthiness
No single analytical technique is infallible. A cornerstone of robust purity validation is the use of orthogonal methods—techniques that measure the same property (purity) based on different underlying chemical or physical principles.[4] For this compound, we will leverage the separative power of chromatography (HPLC) and the structural specificity of spectroscopy (NMR). This ensures that an impurity co-eluting with the main peak in HPLC would likely be resolved by its distinct chemical shift in an NMR spectrum, and vice versa.
Caption: Overall workflow for the orthogonal purity validation of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolving power, sensitivity, and quantitative accuracy.[2][4] We employ a reverse-phase method, which is ideal for separating moderately polar aromatic compounds like our target molecule.
Causality of Method Design
-
Column: A C18 column is selected as its nonpolar stationary phase provides excellent retention and separation for aromatic molecules based on hydrophobicity.[5]
-
Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of compounds with varying polarities. Starting with a higher water concentration allows polar impurities to elute first, while gradually increasing the organic solvent (acetonitrile) concentration elutes the main compound and any nonpolar impurities.
-
Detector: A UV detector is chosen because the phenyl and thiazole rings in the analyte contain chromophores that strongly absorb UV light, providing high sensitivity.[5] A wavelength of 254 nm is a common choice for aromatic systems.
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. (Note: Formic acid helps to protonate silanols on the column, improving peak shape, and is compatible with mass spectrometry).[6]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL using the same solvent mixture.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Interpreting the Data
A high-purity sample will exhibit a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The retention time of the main peak serves as a qualitative identifier under specific conditions, while its area percentage provides the quantitative purity assessment.
| Parameter | Batch 1 (Hypothetical Data) | Alternative (Commercial Standard) |
| Retention Time (Main Peak) | 8.52 min | 8.51 min |
| Area % (Main Peak) | 99.2% | >99.8% |
| Impurity 1 (RT = 4.1 min) | 0.3% | Not Detected |
| Impurity 2 (RT = 9.8 min) | 0.5% | 0.1% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative purity, it reveals little about the identity of the main peak or its impurities. NMR spectroscopy is an indispensable tool that provides detailed structural information, confirming the identity of the synthesized compound and helping to identify impurities, including residual solvents.[7][8] Absolute quantitative ¹H NMR (qNMR) can also be used as a primary method for purity determination against a certified internal standard.[9]
Causality of Method Design
-
¹H NMR: This is the primary experiment for structural verification. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing TMS.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Assign the signals to the protons and carbons of this compound based on their chemical shifts, integration values (for ¹H), and coupling patterns.
-
Expected Spectral Data and Interpretation
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |
| Phenyl-H (ortho) | ~7.9 | ~126 | Deshielded by proximity to the electron-withdrawing thiazole ring. |
| Phenyl-H (meta, para) | ~7.4 | ~129, ~130 | Typical aromatic region. |
| Thiazole-H (C5) | ~7.2 | ~115-120 | Proton on an electron-rich heterocyclic ring. |
| -CH₂- (Methanol) | ~4.8 | ~60 | Singlet, deshielded by the adjacent thiazole ring and oxygen. |
| -OH (Methanol) | Variable (broad singlet) | - | Chemical shift is concentration and temperature dependent. |
| Thiazole-C2 | - | ~170 | Carbon attached to two heteroatoms (N and S) is highly deshielded. |
| Thiazole-C4 | - | ~150 | Phenyl-substituted carbon in the thiazole ring. |
The presence of signals not corresponding to the target molecule or the solvent indicates impurities. For example, sharp singlets around 2.1 ppm could indicate residual acetone, while a quartet and triplet might suggest residual ethyl acetate.
Caption: Experimental workflow for NMR-based structural and purity analysis.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is a powerful analytical technique that provides the molecular weight of the analyte, offering a fundamental check of its identity.[1][7] When coupled with liquid chromatography (LC-MS), it can provide the molecular weights of impurities as they elute from the column, aiding in their identification.
Causality of Method Design
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like our target, which can be readily protonated. It typically results in a strong signal for the protonated molecule [M+H]⁺.
-
Analyzer: A time-of-flight (TOF) or quadrupole analyzer can be used. A TOF analyzer provides high-resolution mass data, allowing for the determination of the elemental formula.
Experimental Protocol: LC-MS Analysis
-
LC Conditions: Use the same HPLC method as described in Section 1. The mobile phase containing formic acid is ideal for ESI in positive ion mode.
-
MS Conditions (Positive ESI Mode):
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main LC peak.
-
The expected mass for this compound (C₁₀H₉NOS) is 191.04 g/mol .
-
Look for the protonated molecular ion [M+H]⁺ at m/z 192.05.
-
Analyze the mass spectra of any impurity peaks to gain clues about their structures.
-
Data Comparison
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Conclusion |
| Synthesized Product | 192.05 | 192.05 | Molecular weight confirmed. |
| Commercial Standard | 192.05 | 192.05 | Molecular weight confirmed. |
Melting Point Analysis: A Classic Indicator of Purity
Melting point is a simple yet effective physical measurement to assess the purity of a crystalline solid. Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), whereas impure compounds exhibit a depressed and broader melting range.
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Measurement: Pack the powder into a capillary tube and place it in a calibrated melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
A sharp melting point that is consistent with a reference value suggests high purity of the bulk sample. For example, a similar compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, has a reported melting point of 101-102 °C, providing a useful comparison.[10]
Conclusion: Synthesizing Data for a Confident Decision
By integrating the results from HPLC, NMR, MS, and melting point analysis, a comprehensive and trustworthy assessment of the purity of synthesized this compound can be achieved. HPLC provides the primary quantitative value for purity, NMR confirms the structure and identifies any organic or solvent impurities, MS verifies the molecular weight, and a sharp melting point provides confidence in the bulk sample's purity. Only when the data from these orthogonal methods converge—showing a purity of >95% (a common threshold for compounds in early-stage biological screening) and a confirmed structure—can the material be confidently advanced for further research.[9] This rigorous, evidence-based approach underpins scientific integrity and accelerates the path of drug discovery.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation, 10(4), 378–384.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain.
- 5 Methods for Impurity Profiling in Pharmaceuticals. (n.d.). Toref.
- Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis, 127, 3-16.
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemassociates.
- Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2007). Journal of Analytical Chemistry, 62(1), 52-57.
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012). Magnetic Resonance in Chemistry, 50(7), 515-22.
- Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). (2018). IUCrData, 3(10), x181473.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). Journal of Applied Pharmaceutical Science, 12(10), 143-154.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220–9221.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. toref-standards.com [toref-standards.com]
- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Phenyl-1,3-thiazol-2-yl)methanol
This document provides essential procedural guidance for the safe handling and disposal of (4-Phenyl-1,3-thiazol-2-yl)methanol (CAS No. 65384-99-8). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and compliance within the laboratory. The protocols herein are designed to be self-validating systems, grounded in established regulatory standards and chemical safety principles.
Section 1: Hazard Identification and Mandatory Risk Assessment
Before any handling or disposal activity, a thorough understanding of the compound's hazard profile is critical. This compound is a heterocyclic compound whose risk profile necessitates its classification as hazardous waste. The inherent biological activity of the thiazole ring, a common scaffold in pharmacologically active molecules, requires a cautious approach.[1][2]
Based on available safety data, this compound presents multiple hazards.[3] It is harmful if ingested and causes significant skin, eye, and respiratory irritation.[3] Therefore, all waste streams containing this compound, regardless of concentration, must be treated as hazardous.[4][5]
| Hazard Class | GHS Pictogram | Hazard Statement | Primary Safety Implication |
| Acute Toxicity (Oral) | ❗ | H302: Harmful if swallowed | Avoid ingestion; practice stringent hygiene. |
| Skin Irritation | ❗ | H315: Causes skin irritation | Prevent skin contact through appropriate PPE. |
| Eye Irritation | ❗ | H319: Causes serious eye irritation | Mandates the use of chemical splash goggles. |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation | All handling must occur in a certified chemical fume hood. |
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure via inhalation, dermal contact, or accidental ingestion. The selection of PPE is not merely a suggestion but a critical control measure dictated by the compound's known hazards.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Stock Solution Preparation | Chemical splash goggles and face shield | Double-gloving with chemical-resistant nitrile or neoprene gloves | Fully-buttoned, flame-resistant lab coat | Work must be conducted within a certified chemical fume hood. |
| Conducting Reactions & Purifications | Chemical splash goggles and face shield | Double-gloving with chemical-resistant nitrile or neoprene gloves | Chemical-resistant apron over a lab coat[6] | Work must be conducted within a certified chemical fume hood. |
| Waste Handling & Segregation | Chemical splash goggles | Double-gloving with chemical-resistant nitrile or neoprene gloves | Fully-buttoned, flame-resistant lab coat | Work must be conducted within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron over lab coat | Use of an N95 or higher-rated respirator may be required depending on spill size and ventilation. |
Section 3: Waste Characterization and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[7][8] Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by its characteristics (ignitability, corrosivity, reactivity, toxicity) or by being specifically listed.[9][10][11] this compound waste is classified as hazardous due to its toxic and irritant properties.[3][10]
All waste must be accumulated in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[7][12] The following decision tree provides a logical workflow for segregating waste streams containing this compound.
Caption: Waste Segregation Decision Workflow
Section 4: Step-by-Step Disposal Protocols
Adherence to a standardized disposal protocol is essential for ensuring safety and compliance. Never discharge chemical waste to the sewer via sink drains or dispose of it by evaporation.[4]
Protocol 4.1: Disposal of Solid Waste
This includes unused solid reagent, contaminated weighing paper, gloves, and other disposable labware.
-
Preparation: Designate a specific, compatible hazardous waste container for solid this compound waste. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in the generator's name, the accumulation start date, and the chemical contents, including "this compound" and any other contaminants.
-
Accumulation: Place all contaminated solid materials directly into the labeled container.
-
Storage: Keep the container sealed at all times, except when adding waste.[7][12] Store it in your designated SAA.
-
Final Disposal: Once the container is full, or within one year of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) department for pickup.[12]
Protocol 4.2: Disposal of Liquid Waste
This applies to solutions containing this compound.
-
Segregation: Following the logic in Diagram 1, select the correct liquid waste container (e.g., Halogenated Organic, Non-Halogenated Organic, or Aqueous Hazardous).
-
Labeling: Ensure the container is properly labeled with a "Hazardous Waste" tag, listing all chemical constituents by percentage.
-
Transfer: Using a funnel, carefully pour the liquid waste into the appropriate container inside a chemical fume hood. Do not use the same funnel for incompatible waste types.[8]
-
Storage: Securely cap the waste container immediately after adding the waste. Store the container in secondary containment within the SAA.
-
Final Disposal: Arrange for EHS pickup when the container is full or approaching its storage time limit.
Protocol 4.3: Disposal of Empty Containers
An "empty" container that held this compound must still be managed correctly.
-
Decontamination: A container is considered "RCRA empty" if all waste has been removed by standard practice and no more than 3% by weight of the container's total capacity remains.[8]
-
Rinsing: For a non-acutely hazardous material like this, thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Disposal: The rinsate from this process is now considered hazardous waste and must be collected and disposed of in the appropriate liquid waste stream (Protocol 4.2).[8]
-
Final Container Disposal: Once triple-rinsed, deface or remove all hazardous chemical labels from the container.[4] It can now be disposed of as regular laboratory glass or plastic waste, or recycled, according to your facility's policies.
Section 5: Emergency Procedures - Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
ALERT: Alert personnel in the immediate area.
-
EVACUATE: If the spill is large or involves highly concentrated material, evacuate the laboratory.
-
REPORT: Inform your laboratory supervisor and EHS office immediately.[5]
-
CONTROL: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is running) and remove all ignition sources.
-
CONTAIN & CLEAN:
-
Don the appropriate PPE as outlined in Section 2.
-
Contain the spill by surrounding it with an inert, dry absorbent material such as vermiculite, sand, or a chemical spill pillow.[5]
-
Carefully collect the absorbed material using non-sparking tools.
-
Place all contaminated absorbent and cleaning materials into a designated hazardous waste container.
-
-
DECONTAMINATE: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Caption: Emergency Spill Response Workflow
Conclusion
The responsible management of chemical waste, such as this compound, is a non-negotiable aspect of professional scientific conduct. By understanding the hazards, utilizing appropriate protective equipment, and adhering to systematic disposal and emergency protocols, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local and state regulations may include additional requirements.[13]
References
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
- American Chemical Society.
- National Institutes of Health.
- Chemical Label for this compound. Hazard Statements.
- PMC.
- National Institutes of Health, PubChem. This compound. [Link]
- BVL (Bundesamt für Verbraucherschutz und Lebensmittelsicherheit). Personal protective equipment when handling plant protection products. [Link]
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- ijrpr. A Review on Thiazole Scaffolds and its Biological Activity. [Link]
- Retail Industry Leaders Association.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
- Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. IntechOpen. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. chemical-label.com [chemical-label.com]
- 4. vumc.org [vumc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Variations by State Matrix [rila.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
